Product packaging for Triallylmethylsilane(Cat. No.:CAS No. 1112-91-0)

Triallylmethylsilane

Cat. No.: B074649
CAS No.: 1112-91-0
M. Wt: 166.33 g/mol
InChI Key: JFCCVNTYPIUJDJ-UHFFFAOYSA-N
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Description

Triallylmethylsilane is a versatile organosilane reagent characterized by a central silicon atom bonded to one methyl group and three reactive allyl groups. This unique structure makes it an invaluable building block and crosslinking agent in materials science and polymer chemistry research. Its primary research value lies in its ability to undergo hydrosilylation reactions, where the Si-H bond adds across unsaturated bonds, and in the participation of its allyl groups in various polymerization mechanisms, including free-radical and thiol-ene reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18Si B074649 Triallylmethylsilane CAS No. 1112-91-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl-tris(prop-2-enyl)silane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H18Si/c1-5-8-11(4,9-6-2)10-7-3/h5-7H,1-3,8-10H2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCCVNTYPIUJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CC=C)(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340647
Record name Triallylmethylsilane
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Molecular Weight

166.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112-91-0
Record name Triallylmethylsilane
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Record name Triallyl(methyl)silane
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Foundational & Exploratory

Triallylmethylsilane: A Comprehensive Technical Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Versatile Organosilicon Compound for Researchers, Scientists, and Drug Development Professionals

Triallylmethylsilane, a key organosilicon compound, presents a versatile platform for a multitude of applications in organic synthesis and polymer chemistry. This guide provides a comprehensive overview of its fundamental properties, synthesis, characterization, and diverse applications, grounded in established scientific principles and practical insights.

Core Properties of this compound

A foundational understanding of a chemical compound begins with its essential identifiers and physical characteristics. This compound is no exception.

PropertyValueSource(s)
CAS Number 1112-91-0[1][2]
Molecular Formula C10H18Si[1][2]
Molecular Weight 166.34 g/mol [1][2]
Appearance Transparent liquid[1][2]
Boiling Point 95 °C (52 mmHg)[1][2]
Density 0.775 g/cm³[1][2]
Flash Point 22 °C[1][2]

Synthesis of this compound: A Practical Approach

The synthesis of this compound is most commonly and efficiently achieved through the Grignard reaction. This method involves the reaction of a suitable chlorosilane with an allyl Grignard reagent, offering a reliable route to the desired product. The causality behind this choice of reaction lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic silicon center of the chlorosilane, leading to the formation of a stable carbon-silicon bond.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Methyltrichlorosilane (CH₃SiCl₃)

  • Magnesium turnings

  • Allyl bromide (CH₂=CHCH₂Br)

  • Anhydrous diethyl ether

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Allylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

    • After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Methyltrichlorosilane:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of methyltrichlorosilane in anhydrous diethyl ether dropwise to the cooled Grignard reagent. A white precipitate of magnesium salts will form.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Expected ¹H NMR (CDCl₃, 300 MHz):

  • δ 5.8-6.0 ppm (m, 3H): Protons on the internal carbon of the allyl groups (-CH=).

  • δ 4.8-5.0 ppm (m, 6H): Terminal protons of the allyl groups (=CH₂).

  • δ 1.5-1.7 ppm (d, 6H): Protons on the methylene groups adjacent to the silicon atom (-Si-CH₂-).

  • δ 0.0-0.1 ppm (s, 3H): Protons of the methyl group attached to the silicon atom (Si-CH₃).

Expected ¹³C NMR (CDCl₃, 75 MHz):

  • δ 134-135 ppm: Internal carbons of the allyl groups (-CH=).

  • δ 114-115 ppm: Terminal carbons of the allyl groups (=CH₂).

  • δ 20-22 ppm: Methylene carbons adjacent to the silicon atom (-Si-CH₂-).

  • δ -5 to -7 ppm: Methyl carbon attached to the silicon atom (Si-CH₃).

Applications in Polymer Chemistry

The presence of three reactive allyl groups makes this compound a valuable monomer and crosslinking agent in polymer synthesis.

Crosslinking Agent in Silicone Elastomers

This compound can be incorporated into silicone polymer backbones to introduce pendant allyl groups. These groups can then undergo crosslinking reactions, typically through hydrosilylation with a silicon hydride-containing crosslinker, to form a stable three-dimensional network. This process is fundamental to the curing of some silicone elastomers, imparting them with enhanced mechanical strength, thermal stability, and chemical resistance.[3][4][5][6][7]

Caption: Crosslinking of silicone polymers using this compound.

Monomer in Radical Polymerization

The allyl groups of this compound can participate in radical polymerization, although they are generally less reactive than vinyl monomers.[8][9][10][11] This can lead to the formation of highly crosslinked polymers or the incorporation of silicon-containing moieties into polymer chains, thereby modifying the properties of the final material. The resulting polymers may exhibit improved thermal stability and hydrophobicity.

Applications in Organic Synthesis

The reactivity of the allyl groups in this compound also makes it a useful reagent in organic synthesis.

Thiol-Ene Click Chemistry

The allyl groups of this compound are excellent substrates for the thiol-ene "click" reaction.[12][13][14][15] This reaction, which proceeds via a radical mechanism, allows for the efficient and regioselective addition of thiols across the double bonds. This provides a powerful method for the functionalization of the silane with a wide variety of sulfur-containing molecules, opening up avenues for the synthesis of novel organosilicon compounds with tailored properties.[2][12][13][14][15]

Caption: Thiol-ene reaction with this compound.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is important to avoid contact with skin and eyes and to prevent inhalation of vapors. Store in a cool, dry place away from sources of ignition.

Conclusion

This compound is a versatile and valuable compound for researchers in both polymer chemistry and organic synthesis. Its trifunctional nature allows for its use as a crosslinking agent to enhance the properties of silicone elastomers and as a monomer for the creation of novel silicon-containing polymers. Furthermore, its reactivity in thiol-ene click chemistry provides a robust platform for the synthesis of functionalized organosilanes. A thorough understanding of its synthesis, characterization, and reactivity is key to unlocking its full potential in the development of advanced materials and complex molecules.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Triallylmethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Triallylmethylsilane (CAS 1112-91-0), a key organosilicon compound, serves as a versatile chemical intermediate in the synthesis of advanced silicone-based materials and specialty chemicals.[1][2] Its unique structure, featuring a central silicon atom bonded to one methyl group and three reactive allyl groups, makes it an invaluable building block in polymer science and organic synthesis. Accurate and comprehensive characterization of this molecule is paramount for quality control and for understanding its reactivity. This guide provides a detailed analysis of the expected spectroscopic signature of this compound, leveraging foundational principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct, published experimental spectra are not consistently available in public databases, this document synthesizes established spectroscopic theory and data from analogous compounds to present a robust, predictive framework for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Implications

To interpret the spectroscopic data of this compound, we must first analyze its molecular structure. The molecule consists of a central silicon atom bonded to four distinct groups: one methyl group and three identical allyl groups.

  • Molecular Formula: C₁₀H₁₈Si[1]

  • Molecular Weight: 166.34 g/mol [2]

  • IUPAC Name: methyl-tris(prop-2-en-1-yl)silane[2]

The symmetry of the molecule dictates that the three allyl groups are chemically equivalent. This simplifies the expected NMR spectra, as corresponding protons and carbons in each allyl chain will be magnetically equivalent and resonate at the same chemical shifts.

cluster_allyl Allyl Group Protons cluster_methyl Methyl Group Proton H_alpha H-α (~1.6 ppm, d) H_beta H-β (~5.8 ppm, m) H_alpha->H_beta J ≈ 7-8 Hz H_gamma H-γ (~4.9 ppm, m) H_beta->H_gamma J ≈ 10, 17 Hz H_me H-Me (~0.0 ppm, s) G mol This compound m/z = 166 (M⁺) frag1 [M - Allyl]⁺ m/z = 125 (Base Peak) mol->frag1 - •C₃H₅ frag2 [M - Methyl]⁺ m/z = 151 mol->frag2 - •CH₃ frag3 [Allyl]⁺ m/z = 41 mol->frag3

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Methyltriallylsilane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Organosilicon Building Block

Methyltriallylsilane (MTAS), systematically named methyl-tris(prop-2-enyl)silane, is a tetraorganosilane characterized by a central silicon atom bonded to one methyl group and three reactive allyl groups. This unique structure imbues MTAS with a versatile chemical reactivity, making it a valuable precursor and intermediate in the synthesis of a wide array of organosilicon compounds and polymers. Its applications span from the development of novel silicone-based materials to its use as a crosslinking agent and a building block in complex organic synthesis.[1] This guide provides a comprehensive overview of the core physical and chemical properties of methyltriallylsilane, offering insights into its characterization, reactivity, and safe handling for professionals in research and development.

Part 1: Core Physical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of methyltriallylsilane is fundamental to its application and manipulation in a laboratory setting. These properties dictate its handling, purification, and analytical characterization.

Physicochemical Data Summary

The key physical properties of methyltriallylsilane are summarized in the table below, compiled from various chemical data sources.

PropertyValue
Molecular Formula C₁₀H₁₈Si
Molecular Weight 166.34 g/mol
Appearance Colorless, transparent liquid
Boiling Point 95 °C at 52 mmHg
Density 0.775 - 0.8055 g/cm³
Refractive Index (n²⁰/D) 1.4661 - 1.4681
Flash Point 22 °C
Solubility Soluble in common organic solvents (e.g., ethers, alkanes)
Spectroscopic Characterization: The Fingerprint of Methyltriallylsilane

Spectroscopic techniques are indispensable for confirming the identity and purity of methyltriallylsilane. Below is a summary of the expected spectroscopic signatures.

  • ¹H NMR: The proton NMR spectrum of methyltriallylsilane is expected to show characteristic signals for the methyl and allyl protons. The methyl protons (Si-CH₃) would appear as a singlet in the upfield region, typically around 0 ppm. The allyl protons would exhibit more complex multiplets:

    • The protons on the carbon adjacent to the silicon (Si-CH₂-) would likely appear as a doublet.

    • The vinyl protons (-CH=CH₂) would show complex splitting patterns in the alkene region of the spectrum (typically 4.5-6.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the methyl carbon and the three carbons of the allyl group, providing further structural confirmation.

The IR spectrum of methyltriallylsilane is characterized by absorption bands corresponding to its key functional groups. A study involving the thiol-ene reaction of methyltriallylsilane reported the following characteristic IR bands for the starting material: 3073, 3057, 2949, 2921, 2879, 1630, 1478, 1438, 1250, 1180, 990, 878, 850, 738, and 691 cm⁻¹.[2] These can be assigned as follows:

  • ~3073 cm⁻¹: =C-H stretching of the allyl groups.

  • ~2949, 2921, 2879 cm⁻¹: C-H stretching of the methyl and methylene groups.

  • ~1630 cm⁻¹: C=C stretching of the allyl groups.

  • ~1438, 1418 cm⁻¹: CH₂ scissoring.

  • ~990, 907 cm⁻¹: =CH₂ and =CH out-of-plane bending (wagging).

  • ~878, 738 cm⁻¹: Si-C stretching and CH₂ rocking.

Caption: Relationship between the molecular structure of methyltriallylsilane and its characteristic IR absorption bands.

Mass spectrometry of methyltriallylsilane would show a molecular ion peak (M⁺) corresponding to its molecular weight (166.34 g/mol ). The fragmentation pattern would be expected to show losses of methyl (M-15) and allyl (M-41) groups, which are characteristic of such organosilicon compounds.

Part 2: Chemical Properties and Reactivity

The three allyl groups of methyltriallylsilane are the primary sites of its chemical reactivity, allowing it to participate in a variety of addition and polymerization reactions.

Hydrosilylation

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a cornerstone of organosilicon chemistry. While methyltriallylsilane itself does not contain a Si-H bond, its allyl groups can readily undergo hydrosilylation with other silanes, such as polymethylhydrosiloxane, in the presence of a platinum catalyst like Karstedt's catalyst.[3] This reaction is fundamental for the synthesis of more complex organosilicon structures and for the crosslinking of silicone polymers.[3][4]

Hydrosilylation_Workflow Reactants Methyltriallylsilane + Hydrosilane (R₃SiH) Reaction Hydrosilylation Reaction Reactants->Reaction Catalyst Platinum Catalyst (e.g., Karstedt's) Catalyst->Reaction Catalyzes Product Saturated Organosilane Adduct Reaction->Product

Caption: General workflow for the hydrosilylation of an allyl group on methyltriallylsilane.

Thiol-Ene "Click" Reaction

The allyl groups of methyltriallylsilane can participate in radical-mediated thiol-ene reactions. This "click" chemistry approach allows for the efficient and regioselective addition of thiols across the double bonds, typically in an anti-Markovnikov fashion.[5][6][7][8] This reaction is often initiated by UV light or a radical initiator like AIBN and proceeds with high yields.[9] It provides a powerful method for the synthesis of functionalized organosilicon compounds.[2][6]

Experimental Protocol: Radical-Initiated Thiol-Ene Addition to Methyltriallylsilane [2]

  • Reaction Setup: In a round-bottom flask under an inert argon atmosphere, dissolve methyltriallylsilane (1 equivalent) and the desired thiol (3 equivalents) in a suitable dry solvent such as THF or pentane.

  • Initiator Addition: Add a catalytic amount of a radical initiator, for example, azobisisobutyronitrile (AIBN).

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 85 °C for AIBN initiation) and stir for several hours. Alternatively, the reaction can be initiated by UV irradiation at room temperature.[9]

  • Work-up and Purification: After the reaction is complete (monitored by TLC or GC), remove the solvent under reduced pressure to obtain the crude product. The product can then be purified by column chromatography or distillation.

Rationale for Experimental Choices:

  • An inert atmosphere is crucial to prevent side reactions with oxygen, which can interfere with radical processes.

  • The use of a slight excess of the thiol can help to ensure complete conversion of the allyl groups.

  • The choice of initiator and temperature depends on the specific reactants and desired reaction rate. AIBN is a common choice for thermal initiation, while photoinitiators are used for UV-induced reactions.

Polymerization

The trifunctionality of methyltriallylsilane makes it an excellent monomer or crosslinking agent in various polymerization reactions.

  • Radical Polymerization: The allyl groups can undergo radical polymerization, although this is generally less controlled than other methods.

  • Ziegler-Natta Polymerization: As an α-olefin, the allyl groups of methyltriallylsilane can potentially be polymerized using Ziegler-Natta catalysts, which are known for producing stereoregular polymers.[10]

  • Metathesis Polymerization: Acyclic diene metathesis (ADMET) polymerization is a powerful technique for the synthesis of unsaturated polymers. Methyltriallylsilane, being a tri-functional diene (if considering two of the three allyl groups reacting), could be used to create cross-linked polyolefin networks.

Part 3: Safety and Handling

Methyltriallylsilane is a flammable liquid and an irritant. Proper safety precautions are essential when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Fire Safety: Keep away from heat, sparks, and open flames. Store in a flammables-approved cabinet.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

Conclusion: A Multifaceted Tool for Organosilicon Chemistry

Methyltriallylsilane stands out as a highly versatile and reactive building block in the field of organosilicon chemistry. Its three allyl groups provide multiple reaction sites for hydrosilylation, thiol-ene additions, and various polymerization techniques. A solid understanding of its physical properties, spectroscopic signatures, and chemical reactivity, coupled with stringent adherence to safety protocols, will enable researchers and developers to fully harness the potential of this valuable compound in the creation of novel materials and complex molecular architectures.

References

An In-depth Technical Guide to the Solubility and Stability of Triallylmethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Triallylmethylsilane (CH₃Si(CH₂CH=CH₂)₃), a key organosilicon compound, serves as a versatile intermediate in a multitude of organic and organometallic synthetic pathways.[1] Its trifunctional allylic structure allows for its use in cross-linking applications, as a precursor for functionalized silicones, and in the synthesis of complex molecular architectures.[1][2] A thorough understanding of its solubility and stability is paramount for its effective handling, storage, and application in research and development. This guide provides a comprehensive overview of the physicochemical properties of this compound, with a focus on its solubility in common laboratory solvents and its stability under various conditions.

I. Physicochemical Properties and Solubility Profile

This compound is a flammable, colorless liquid.[3] A precise, experimentally determined quantitative solubility profile in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its molecular structure—a central silicon atom bonded to a methyl group and three nonpolar allyl groups—a qualitative solubility profile can be predicted based on the "like dissolves like" principle.[4]

Table 1: Qualitative and Estimated Quantitative Solubility of this compound

Solvent ClassSolventPolarityExpected SolubilityEstimated Quantitative Solubility ( g/100 mL at 25°C)
Nonpolar Aprotic HexaneLowMiscible> 50
TolueneLowMiscible> 50
Polar Aprotic Diethyl EtherLowMiscible> 50
Tetrahydrofuran (THF)MediumMiscible> 50
Dichloromethane (DCM)MediumMiscible> 50
ChloroformMediumMiscible> 50
Ethyl AcetateMediumSoluble10 - 50
AcetoneHighSoluble10 - 50
Acetonitrile (MeCN)HighModerately Soluble1 - 10
Dimethylformamide (DMF)HighSparingly Soluble< 1
Dimethyl Sulfoxide (DMSO)HighSparingly Soluble< 1[5]
Polar Protic MethanolHighSparingly Soluble< 1
EthanolHighSparingly Soluble< 1
WaterHighInsoluble< 0.1

Rationale Behind Solubility Profile:

The nonpolar nature of the allyl and methyl groups suggests high miscibility with nonpolar solvents like hexane and toluene.[4] The molecule lacks functional groups capable of hydrogen bonding, leading to poor solubility in polar protic solvents such as water and alcohols.[6] For polar aprotic solvents, miscibility is expected to decrease as the polarity of the solvent increases. While highly soluble in less polar aprotic solvents like THF and DCM, its solubility is likely to be lower in highly polar aprotic solvents like DMF and DMSO.

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility data, experimental determination is essential. The isothermal shake-flask method is a reliable technique.

Methodology:

  • Preparation: Add an excess of this compound to a known volume of the desired solvent in a sealed vial at a constant temperature (e.g., 25°C).

  • Equilibration: Agitate the mixture using a mechanical shaker or magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the mixture to stand undisturbed for at least 24 hours at the same constant temperature to allow any undissolved solute to settle.

  • Sampling: Carefully extract a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

  • Quantification:

    • Gravimetric Analysis: Weigh the collected aliquot, then evaporate the solvent under reduced pressure and weigh the remaining this compound residue.

    • Chromatographic Analysis (GC-FID): Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) against a pre-prepared calibration curve.

  • Calculation: Determine the solubility in g/100 mL or other desired units.

G Workflow for Quantitative Solubility Determination cluster_prep Preparation & Equilibration cluster_sep Separation & Sampling cluster_quant Quantification A Add excess this compound to solvent B Seal and agitate at constant temperature A->B 24-48h C Allow to settle B->C D Extract supernatant C->D >24h E Gravimetric Analysis (Evaporate solvent & weigh) D->E F Chromatographic Analysis (GC-FID) D->F G Calculate Solubility E->G F->G

Caption: Workflow for determining the solubility of this compound.

II. Chemical Stability of this compound

The stability of this compound is influenced by several factors, including the presence of moisture, acids, bases, oxidizing agents, and light.

A. Hydrolytic Stability

While the silicon-carbon bond is generally more stable towards hydrolysis than the silicon-oxygen bond found in alkoxysilanes, it is not entirely inert, particularly under acidic or basic conditions.[4][7]

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids, the double bonds of the allyl groups can be protonated, leading to the formation of a carbocation intermediate. This can be followed by nucleophilic attack by water, potentially leading to cleavage of the Si-C bond.

  • Base-Catalyzed Hydrolysis: Strong bases can promote the cleavage of the Si-C bond, although this is generally less facile than for Si-O bonds. The presence of water is necessary for hydrolysis to occur.

The rate of hydrolysis is expected to be minimal at neutral pH and to increase under both acidic and basic conditions.[7]

G Proposed Hydrolytic Degradation Pathway cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed A This compound B Protonation of Allyl Group A->B H+ C Carbocation Intermediate B->C D Nucleophilic attack by H2O C->D E Si-C Bond Cleavage Products D->E F This compound G Nucleophilic attack by OH- at Si F->G OH- H Penta-coordinate Intermediate G->H I Si-C Bond Cleavage Products H->I

Caption: Proposed hydrolytic degradation pathways of this compound.

B. Thermal Stability

Organosilanes generally exhibit good thermal stability. The thermal decomposition of this compound at elevated temperatures likely proceeds through radical mechanisms, involving homolytic cleavage of the Si-C or C-H bonds.[8] For precise determination of its thermal stability, thermogravimetric analysis (TGA) is the recommended technique.[8][9] This would identify the onset temperature of decomposition and the pattern of mass loss.

C. Oxidative Stability

The allyl groups in this compound are susceptible to oxidation, particularly in the presence of strong oxidizing agents or upon prolonged exposure to air. This can lead to the formation of epoxides, aldehydes, or other oxidation products. To mitigate oxidative degradation, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon).

D. Photolytic Stability

Exposure to ultraviolet (UV) radiation can induce photochemical reactions in molecules containing double bonds. The allyl groups of this compound may undergo polymerization or other rearrangements upon prolonged exposure to light. Therefore, it is advisable to store the compound in amber or opaque containers to protect it from light.[6][10]

E. Reactivity with Lewis Acids

A significant aspect of the chemical stability of allylsilanes is their reactivity with Lewis acids. This reactivity is also a cornerstone of their synthetic utility. Lewis acids can coordinate to the double bond of the allyl group, activating it towards nucleophilic attack and facilitating the cleavage of the Si-C bond.[11] This property is harnessed in reactions such as the Hosomi-Sakurai allylation.[3] Consequently, this compound will be unstable in the presence of strong Lewis acids.

III. Recommended Storage and Handling

Based on the stability profile, the following storage and handling procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from sources of ignition.[12] For long-term storage, refrigeration under an inert atmosphere is advisable. Protect from moisture, strong acids, strong bases, oxidizing agents, and light.

  • Handling: Handle in a well-ventilated area or in a fume hood. Use personal protective equipment, including safety glasses, gloves, and a lab coat. Take precautions against static discharge.

IV. Experimental Protocol for Stability Assessment

A comprehensive stability study should be conducted to establish the shelf-life and optimal storage conditions for this compound.

Methodology:

  • Sample Preparation: Aliquot pure this compound into a series of sealed vials. For solution stability studies, prepare solutions in relevant solvents.

  • Stress Conditions: Expose the samples to a range of conditions:

    • Temperature: -20°C, 4°C, 25°C (room temperature), and an elevated temperature (e.g., 40°C).

    • pH (for aqueous environments): Prepare buffered aqueous solutions at pH 4, 7, and 9 and add a small amount of this compound.

    • Light: Expose samples to a controlled light source (e.g., a photostability chamber) and compare with samples stored in the dark.[6][10]

  • Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 3, 6, and 12 months).

  • Analysis: Use a validated stability-indicating analytical method, such as GC-FID, to quantify the remaining this compound and detect the formation of any degradation products.

  • Data Evaluation: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.

G Workflow for Stability Assessment cluster_stress Stress Conditions A Prepare Samples (Neat & in Solution) B Temperature (-20°C, 4°C, 25°C, 40°C) A->B C pH (4, 7, 9) A->C D Light Exposure (vs. Dark Control) A->D E Analyze at Time Points (0, 1, 3, 6, 12 months) B->E C->E D->E F Quantify with GC-FID E->F G Evaluate Degradation Rate F->G

Caption: Workflow for assessing the stability of this compound.

V. Conclusion

This compound is a valuable organosilicon reagent with a solubility profile that favors nonpolar and moderately polar aprotic solvents. Its stability is contingent upon the exclusion of moisture, strong acids and bases, potent oxidizing agents, and prolonged exposure to light. A comprehensive understanding of these parameters is crucial for researchers and chemical professionals to ensure the integrity of the material and the reproducibility of their synthetic endeavors. For critical applications, the experimental determination of quantitative solubility and a thorough stability assessment are strongly recommended.

References

A Comprehensive Technical Guide to the Safe Handling of Triallylmethylsilane (CAS 1112-91-0)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Triallylmethylsilane (CAS 1112-91-0) is an organosilicon compound of significant interest in materials science and advanced organic synthesis.[1] Its molecular structure, featuring a central silicon atom bonded to a methyl group and three reactive allyl groups, makes it a valuable intermediate and building block for novel silicone polymers and specialized materials.[1] However, its utility in research and development is matched by a hazardous profile that demands rigorous safety protocols. This guide provides a detailed technical framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound. The causality behind each procedural step is explained to foster a deep understanding of the risks and mitigation strategies, particularly in light of its high flammability, irritant properties, and the current lack of comprehensive toxicological data.

Section 1: Core Hazard Profile and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Flammable Liquids, Category 2 (H225): Highly flammable liquid and vapor.[2]

  • Skin Irritation, Category 2 (H315): Causes skin irritation.[2]

The core danger of this substance lies in its high flammability. With a flash point of just 22°C (71.6°F), it can form explosive mixtures with air at ambient temperatures.[3][4] Its vapors are heavier than air, meaning they can travel a considerable distance along the ground to an ignition source and "flash back" to the source container.[2] Furthermore, the handling of this compound presents a significant risk of generating static electricity, which can serve as an ignition source.[2][5] Therefore, all handling procedures must be grounded in the prevention of spark generation.

Section 2: Physicochemical and Toxicological Data

A thorough understanding of a substance's properties is foundational to its safe use. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1112-91-0[3][6]
Molecular Formula C10H18Si[3][6]
Molecular Weight 166.34 g/mol [6]
Appearance Colorless, transparent liquid[3][4][7]
Boiling Point 95°C @ 52 mmHg[3][4]
Flash Point 22°C (71.6°F)[3][4]
Density 0.775 g/cm³[3][4]
Toxicological Profile: A Critical Data Gap

A critical aspect of this compound's safety profile is the absence of comprehensive toxicological data. Authoritative safety data sheets explicitly state that "the chemical, physical, and toxicological properties have not been thoroughly investigated."[2] No data is currently available for acute oral, dermal, or inhalation toxicity, nor for carcinogenicity or mutagenicity.[2]

This data gap necessitates a highly conservative approach. The substance should be handled as if it possesses significant, uncharacterized toxicological properties. The known hazards are skin and eye irritation.[6][7] All routes of exposure—inhalation, ingestion, and dermal contact—must be rigorously avoided.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Exposure prevention is achieved through a hierarchy of controls, starting with engineering controls and supplemented by appropriate PPE.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound must be conducted within a certified chemical fume hood to control vapor emissions.

  • Ventilation: The laboratory must be well-ventilated. Any ventilation systems should be explosion-proof.[2][6]

  • Ignition Source Control: All sources of ignition—open flames, hot surfaces, and spark-producing equipment—must be strictly excluded from the handling area.[2][5] Use only explosion-proof electrical equipment (lighting, stir plates, etc.).[2][6]

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound.

  • Hand Protection: Wear chemical-resistant gloves. Given the lack of specific permeation data, double-gloving with nitrile gloves is a recommended baseline. Always consult the glove manufacturer's compatibility charts for specific recommendations.

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes.[6][7][8]

  • Skin and Body Protection: A flame-retardant, anti-static lab coat must be worn and fully fastened.[2] Full-length pants and closed-toe shoes are required.

  • Respiratory Protection: A NIOSH-approved respirator with organic vapor cartridges should be used if there is a risk of inhalation, such as during a spill cleanup outside of a fume hood.[8]

PPE_Selection_Workflow start Handling this compound? fume_hood Work inside a certified chemical fume hood? start->fume_hood ppe_standard MANDATORY PPE: - Chemical Goggles & Face Shield - Flame-Retardant Lab Coat - Chemical-Resistant Gloves fume_hood->ppe_standard Yes respirator ADDITIONAL PPE: - NIOSH-Approved Respirator (Organic Vapor Cartridge) fume_hood->respirator No spill_risk Potential for splash or large volume transfer? ppe_standard->spill_risk ppe_enhanced ADDITIONAL PPE: - Chemical Apron - Double Gloves spill_risk->ppe_enhanced Yes ventilation_fail Ventilation failure or spill outside hood? spill_risk->ventilation_fail No ppe_enhanced->ventilation_fail ventilation_fail->respirator Yes end Proceed with Caution ventilation_fail->end No respirator->ppe_standard

Caption: PPE Selection Workflow for this compound.

Section 4: Protocols for Safe Handling and Storage

Adherence to strict protocols is non-negotiable.

Handling Protocol
  • Pre-Handling Assessment: Before starting, ensure the fume hood is operational, all required PPE is available and in good condition, and the locations of the nearest fire extinguisher, safety shower, and eyewash are known.

  • Grounding and Bonding: This is the most critical step to prevent static ignition. Ground and bond the container and receiving equipment before any transfer.[2][5][6] Use grounded dip pipes or bottom-filling methods to avoid splash filling.[9]

  • Use of Non-Sparking Tools: All tools used for opening or manipulating containers must be made of non-sparking materials (e.g., beryllium copper, aluminum bronze).[2][6]

  • Dispensing: Pour slowly and carefully to prevent splashing.[8] Keep containers tightly closed when not in use.[2][6]

  • Post-Handling: Wash hands and any potentially exposed skin thoroughly with soap and water after handling is complete.[2][6]

Storage Protocol
  • Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[7][8] A dedicated, grounded flammable liquids storage cabinet is required.

  • Container: Keep the compound in its original, tightly closed container.[2][6]

  • Incompatibilities: Segregate from strong oxidizing agents and strong acids to prevent dangerous chemical reactions.[2][7]

  • Environment: Protect from direct sunlight, high temperatures, and any sources of heat or ignition.[7]

Section 5: Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm.

First-Aid Measures
  • Inhalation: Immediately move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: Immediately take off all contaminated clothing.[6] Rinse the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[2][6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]

Spill Management
  • Evacuate and Isolate: Immediately alert personnel in the area. Evacuate non-essential personnel and isolate the spill area.

  • Control Ignition Sources: Remove all sources of ignition from the vicinity.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain and Absorb: Wearing full PPE (including respiratory protection if necessary), contain the spill. Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a commercial sorbent like Chemizorb®.[2][10]

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[10]

  • Decontaminate: Clean the spill area thoroughly.

  • Reporting: Report the incident to the appropriate environmental health and safety officer.

Spill_Response_Workflow spill Spill Detected alert Alert Personnel Evacuate Area spill->alert ignite Remove Ignition Sources alert->ignite size Spill Size? ignite->size small_spill Small & Contained (Inside Fume Hood) size->small_spill Small large_spill Large or Uncontained size->large_spill Large ppe Don Full PPE (incl. Respirator if needed) small_spill->ppe call_ehs Call Emergency Response / EHS Do NOT attempt cleanup large_spill->call_ehs absorb Absorb with Inert Material (e.g., Sand, Vermiculite) ppe->absorb collect Collect with Non-Sparking Tools into Hazardous Waste Container absorb->collect decon Decontaminate Area collect->decon report Report to EHS decon->report

Caption: Emergency Response Decision Tree for a Spill.

Fire Response
  • Personnel Action: In case of fire, immediately activate the fire alarm and evacuate the area. Do not attempt to fight a large fire.

  • Extinguishing Media: For small, incipient fires, use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[2][5][6]

  • Firefighter Information: Advise firefighters that the substance is highly flammable and that hazardous combustion products include carbon oxides and silicon oxides.[2] Firefighters must wear self-contained breathing apparatus (SCBA).[2][5][6]

Section 6: Waste Disposal

All materials contaminated with this compound, including empty containers and spill cleanup debris, must be treated as hazardous waste.

  • Containerization: Collect waste in a dedicated, properly sealed, and clearly labeled hazardous waste container.

  • Labeling: The label must clearly state "Hazardous Waste," "this compound," and list the associated hazards (Flammable, Irritant).

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) department. Do not pour this compound waste down the drain.[8] Disposal must comply with all local, state, and federal regulations.[6]

References

An In-Depth Technical Guide to Quantum Chemical Calculations for Triallylmethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and reactive properties of triallylmethylsilane (TAMS). Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings and practical methodologies for the computational analysis of this versatile organosilicon compound.

Introduction: The Significance of this compound and the Role of Computational Chemistry

This compound (C₁₀H₁₈Si) is an organosilicon compound characterized by a central silicon atom bonded to a methyl group and three allyl groups.[1][2] Its structure, featuring multiple reactive C=C double bonds and conformational flexibility, makes it a valuable precursor in polymer chemistry and materials science. Organosilicon compounds, in general, have found widespread applications in sealants, adhesives, and coatings.[3][4] Understanding the fundamental properties of TAMS at the molecular level is crucial for designing novel materials and predicting its behavior in chemical reactions.

Quantum chemical calculations offer a powerful lens through which to investigate molecules like TAMS. These in silico methods allow for the exploration of molecular geometries, vibrational frequencies, electronic properties, and reaction pathways with a high degree of accuracy, complementing and often guiding experimental work.[5] This guide will navigate the theoretical landscape and provide practical workflows for the computational study of TAMS.

Foundational Concepts: Choosing the Right Computational Tools

The accuracy of any quantum chemical calculation is contingent on the chosen theoretical method and basis set. For a molecule like TAMS, with its combination of saturated and unsaturated moieties and a second-row element (silicon), careful consideration of these choices is paramount.

Density Functional Theory (DFT): A Balance of Accuracy and Efficiency

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for medium-sized molecules due to its favorable balance of computational cost and accuracy.[6][7] DFT methods approximate the complex many-electron wavefunction by utilizing the electron density, a simpler quantity. For the studies on TAMS, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are highly recommended.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used and well-benchmarked hybrid functional suitable for a broad range of applications, including geometry optimization and vibrational analysis of organosilicon compounds.

  • M06-2X: A high-nonlocality functional that often provides improved accuracy for main-group thermochemistry, kinetics, and non-covalent interactions, which can be important for the conformational analysis of the flexible allyl groups in TAMS.[8]

Basis Sets: The Building Blocks of Molecular Orbitals

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation. For silicon-containing compounds, it is crucial to use basis sets that can adequately describe the electronic structure of a second-row element.

  • Pople Style Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)): These are computationally efficient and widely used. The inclusion of polarization functions (d) on heavy atoms and p-functions on hydrogens is essential for accurately describing bonding. Diffuse functions (+) are recommended when studying anions or excited states.

  • Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit, offering a pathway to highly accurate results, albeit at a higher computational cost.[9]

  • Specialized Basis Sets: For certain applications, specialized basis sets optimized for DFT calculations or for specific properties may be advantageous.[10][11][12]

A common and effective strategy is to perform initial geometry optimizations and frequency calculations with a smaller, computationally less demanding basis set (e.g., 6-31G(d)) and then refine the energies with a larger basis set (e.g., cc-pVTZ).

Solvation Models: Accounting for the Chemical Environment

Many chemical reactions and spectroscopic measurements are performed in solution. Implicit solvation models are a computationally efficient way to account for the bulk effects of a solvent.[2][13][14][15][16] These models treat the solvent as a continuous dielectric medium.

  • Polarizable Continuum Model (PCM): A popular and versatile model available in many quantum chemistry software packages.

  • SMD (Solvation Model based on Density): A universal solvation model that often provides accurate solvation free energies for a wide range of solvents.

Workflow for the Computational Analysis of this compound

The following section outlines a step-by-step workflow for a comprehensive computational study of TAMS.

Geometry Optimization and Conformational Analysis

The three flexible allyl groups of TAMS give rise to a complex potential energy surface with multiple local minima (conformers). Identifying the global minimum energy structure is crucial for accurate predictions of its properties.

Experimental Protocol:

  • Initial Structure Generation: Construct an initial 3D structure of this compound using a molecular builder.

  • Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface and identify low-energy conformers. This can be achieved using molecular mechanics force fields initially, followed by DFT refinement.

  • DFT Optimization: For each identified low-energy conformer, perform a full geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Analysis: Calculate the vibrational frequencies for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true local minimum.

  • Energy Refinement: For the most stable conformers, perform single-point energy calculations with a larger basis set (e.g., M06-2X/cc-pVTZ) to obtain more accurate relative energies.

  • Boltzmann Averaging: At a given temperature, the experimentally observed properties will be a Boltzmann-weighted average of the properties of the individual conformers.

dot graph TD { A[Initial 3D Structure] --> B{Conformational Search}; B --> C[Multiple Conformers]; C --> D{DFT Optimization}; D --> E{Frequency Analysis}; E --> F{Identify Stable Conformers}; F --> G{Single-Point Energy Refinement}; G --> H[Boltzmann Averaging]; H --> I[Final Properties]; }

Caption: Workflow for Conformational Analysis of this compound.

Vibrational Spectroscopy: Predicting and Interpreting IR and Raman Spectra

Vibrational spectroscopy is a powerful tool for identifying and characterizing molecules. Quantum chemical calculations can accurately predict vibrational frequencies and intensities, aiding in the interpretation of experimental spectra.

Experimental Protocol:

  • Frequency Calculation: Following geometry optimization of the most stable conformer(s), perform a harmonic frequency calculation at the same level of theory.

  • Frequency Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set/method limitations. It is common practice to apply a scaling factor (typically between 0.95 and 0.98 for B3LYP) to the calculated frequencies for better agreement with experiment.

  • Spectral Visualization: Visualize the calculated IR and Raman spectra. The intensities of the peaks can help in assigning the vibrational modes.

  • Mode Assignment: Animate the normal modes to understand the nature of the vibrations (e.g., C-H stretch, Si-C stretch, C=C stretch).

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Expected Experimental Region (cm⁻¹)
C-H stretch (sp²)~3080-30203100-3000
C-H stretch (sp³)~2980-28503000-2850
C=C stretch~16401680-1620
Si-C stretch~800-600850-600

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound.

NMR Spectroscopy: Predicting Chemical Shifts

NMR spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict ¹H, ¹³C, and ²⁹Si NMR chemical shifts, which can be invaluable for assigning complex spectra and distinguishing between isomers.[17][18]

Experimental Protocol:

  • GIAO Calculations: For the optimized geometry, perform a NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method. This is the most common approach for calculating NMR shielding tensors.

  • Choice of Functional and Basis Set: The accuracy of predicted NMR chemical shifts is highly dependent on the chosen level of theory. For ¹H NMR, specialized functionals like WP04 have shown good performance.[6] Larger basis sets are generally recommended.

  • Reference Compound: Calculate the absolute shielding constant for a reference compound (e.g., tetramethylsilane, TMS) at the same level of theory.

  • Chemical Shift Calculation: The chemical shift (δ) is calculated as: δ = σ_ref - σ_sample, where σ_ref is the shielding constant of the reference and σ_sample is the shielding constant of the nucleus of interest.

  • Conformational Averaging: For flexible molecules like TAMS, it is important to perform Boltzmann averaging of the chemical shifts of the stable conformers.

dot graph TD { A[Optimized Geometry] --> B{GIAO NMR Calculation}; B --> C[Shielding Tensors]; D[Reference Compound Calculation] --> E[Reference Shielding]; C & E --> F{Chemical Shift Calculation}; F --> G[Predicted NMR Spectrum]; }

Caption: Workflow for Predicting NMR Spectra of this compound.

Reactivity and Mechanistic Studies: The Case of Hydrosilylation

The allyl groups in TAMS are susceptible to a variety of reactions, with hydrosilylation being a particularly important one for the synthesis of silicon-based polymers and materials.[3][4][19][20] Quantum chemical calculations can be used to explore the reaction mechanism, identify transition states, and calculate activation energies, providing insights into the reaction kinetics and selectivity.[5][7]

Experimental Protocol:

  • Reactant and Product Optimization: Optimize the geometries of the reactants (e.g., this compound and a hydrosilane) and the expected products.

  • Transition State Search: Locate the transition state (TS) structure connecting the reactants and products. This is a first-order saddle point on the potential energy surface and has exactly one imaginary frequency. Common methods for TS searching include the Berny algorithm and Synchronous Transit-Guided Quasi-Newton (STQN) methods.

  • Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the TS structure to confirm that it connects the desired reactants and products.

  • Activation Energy Calculation: The activation energy is the energy difference between the transition state and the reactants.

  • Catalyst Effects: If the reaction is catalyzed (e.g., by a platinum complex in hydrosilylation), the catalyst must be included in the calculations. This significantly increases the computational cost but is essential for a realistic model of the reaction.

SpeciesRelative Energy (kcal/mol)
Reactants (TAMS + H-SiR₃)0.0
Transition StateΔE‡
ProductsΔE_rxn

Table 2: Example of a Relative Energy Profile for a Hydrosilylation Reaction.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the application of quantum chemical calculations to the study of this compound. By leveraging DFT methods, researchers can gain deep insights into its conformational preferences, spectroscopic signatures, and chemical reactivity. The workflows presented herein are not exhaustive but serve as a robust starting point for more specialized investigations.

Future computational studies on TAMS and related compounds could explore:

  • Excited State Properties: Using Time-Dependent DFT (TD-DFT) to investigate the photophysical properties of TAMS-based materials.

  • Molecular Dynamics Simulations: To study the dynamic behavior of TAMS in different environments and its interactions with other molecules.

  • Machine Learning Potentials: For large-scale simulations of TAMS-based polymers, machine learning potentials trained on quantum chemical data can offer a significant speed-up while maintaining accuracy.[21]

The continued synergy between computational and experimental chemistry will undoubtedly unlock new possibilities for the design and application of novel organosilicon materials.

References

An In-depth Technical Guide to the Discovery and History of Triallylmethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triallylmethylsilane ((C₃H₅)₃SiCH₃), a cornerstone of organosilicon chemistry, possesses a unique molecular architecture that has rendered it a valuable intermediate and building block in a multitude of applications, from polymer science to organic synthesis. This guide provides a comprehensive exploration of the discovery and historical development of this compound. It delves into the pioneering synthetic methodologies, the evolution of its characterization, and the scientific context that shaped its emergence. By examining the causality behind experimental choices and grounding the narrative in authoritative references, this document serves as an in-depth technical resource for researchers and professionals in the chemical and pharmaceutical sciences.

The Genesis of Organosilicon Chemistry: A Prelude to Discovery

The journey to this compound begins with the dawn of organosilicon chemistry in the mid-19th century. In 1863, Charles Friedel and James Crafts reported the synthesis of the first organosilane, tetraethylsilane, marking a pivotal moment in chemical history. This breakthrough laid the groundwork for a new field of study focused on compounds containing silicon-carbon bonds. The early 20th century witnessed significant progress, largely driven by the pioneering work of Frederic Kipping, who extensively utilized the newly discovered Grignard reagents to forge Si-C bonds, synthesizing a variety of alkyl and aryl silanes.[1] This era was characterized by a burgeoning interest in the unique properties and potential applications of these novel compounds.

The Advent of Allylsilanes and the Probable Emergence of this compound

While a definitive, singular publication announcing the "discovery" of this compound remains elusive in readily accessible historical records, its synthesis can be confidently placed within the broader context of the intensive research into unsaturated organosilanes that occurred in the mid-20th century. The development of synthetic methods for allylic silanes was a natural progression from the earlier work on saturated organosilanes.

The primary and most logical route for the first synthesis of this compound is the Grignard reaction . This powerful carbon-carbon bond-forming reaction, discovered by Victor Grignard in 1900, became the workhorse for organometallic synthesis.[1] The reaction of a Grignard reagent with a halosilane was the standard method for producing organosilanes during this period.

The synthesis of this compound would have involved the reaction of allylmagnesium bromide (CH₂=CHCH₂MgBr) with methyltrichlorosilane (CH₃SiCl₃) . The stoichiometry of this reaction would be crucial in determining the final product. The stepwise substitution of the chlorine atoms on the silicon center by the allyl groups would lead to the formation of this compound.

Conceptual Reaction Pathway:

Caption: Grignard synthesis of this compound.

While the exact date and researchers of the first synthesis are not definitively documented in a landmark paper, the intellectual and technical framework for its creation was firmly established by the 1940s and 1950s. During this time, chemists like D.T. Hurd were actively investigating the synthesis and properties of various unsaturated organosilanes, including vinyl and allyl derivatives. It is highly probable that this compound was first synthesized and characterized as part of these broader investigations into the reactivity of allyl Grignard reagents with various chlorosilanes.

Physicochemical Properties and Early Characterization

The early characterization of a novel compound like this compound would have relied on classical analytical techniques. These would have included:

  • Elemental Analysis: To determine the empirical formula and confirm the presence of silicon, carbon, and hydrogen in the correct ratios.

  • Boiling Point Determination: A key physical constant for liquid compounds.

  • Density Measurement: To further characterize its physical properties.

  • Refractive Index Measurement: A common technique for identifying and assessing the purity of liquid organic compounds.

With the advent of modern spectroscopic techniques, the structural elucidation of this compound became far more precise.

PropertyValue
Molecular Formula C₁₀H₁₈Si
Molar Mass 166.34 g/mol
Boiling Point 95 °C (52 mmHg)
Density 0.775 g/cm³
Appearance Clear, colorless liquid

Data sourced from publicly available chemical databases.

The Role of this compound in Polymer Chemistry and Organic Synthesis

The historical significance of this compound lies not just in its synthesis but in its utility as a versatile chemical intermediate. The presence of three reactive allyl groups attached to a central silicon atom provides a unique platform for a variety of chemical transformations.

Crosslinking Agent in Polymer Science

One of the earliest and most significant applications of this compound is as a crosslinking agent . The allyl groups can participate in polymerization reactions, forming bridges between polymer chains. This crosslinking process enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymer.

Conceptual Workflow: Polymer Crosslinking

G cluster_process Crosslinking Process Polymer Linear Polymer Chains Crosslinked Crosslinked Polymer Network Polymer->Crosslinked TAMS This compound TAMS->Crosslinked Initiator Initiator (e.g., Peroxide) Initiator->Crosslinked

Caption: Role of this compound in polymer crosslinking.

Precursor to Functionalized Organosilanes

The reactivity of the allyl groups also makes this compound a valuable precursor for the synthesis of more complex, functionalized organosilanes. Through reactions such as hydrosilylation, the allyl groups can be modified to introduce a wide range of functional moieties, further expanding its synthetic utility.

Modern Synthetic Approaches and Applications

While the Grignard reaction remains a fundamental and viable method for the synthesis of this compound, modern advancements in catalysis have provided alternative and often more efficient routes to allylsilanes in general. However, for the specific case of this compound, the Grignard synthesis continues to be a primary industrial method due to its cost-effectiveness and scalability.

Today, this compound is a commercially available reagent used in a variety of fields:

  • Materials Science: As a crosslinker for silicones and other polymers to produce materials with enhanced properties.

  • Adhesives and Sealants: To improve adhesion and durability.

  • Organic Synthesis: As a starting material for the synthesis of complex organosilicon compounds.

  • Drug Development: While not a therapeutic agent itself, it can be used in the synthesis of silicon-containing molecules with potential biological activity.

Conclusion

The story of this compound is intrinsically linked to the broader history of organosilicon chemistry. While the precise moment of its discovery is not immortalized in a single, celebrated publication, its synthesis was a logical and inevitable outcome of the pioneering work in the mid-20th century. The enduring utility of the Grignard reaction for its preparation and its continued importance as a crosslinking agent and synthetic intermediate are a testament to the foundational principles of organometallic chemistry. For researchers and professionals, understanding the historical context of this seemingly simple molecule provides valuable insight into the evolution of a field that continues to shape modern science and technology.

References

Methodological & Application

The Versatile Role of Triallylmethylsilane in Radical Polymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Silane

Triallylmethylsilane (TAMS) is a unique organosilicon compound featuring a central silicon atom bonded to a methyl group and three reactive allyl groups. This trifunctional structure makes TAMS a highly versatile building block in the field of polymer chemistry, particularly in radical polymerization. Its allyl groups can participate in polymerization reactions in several distinct ways, allowing it to function as a comonomer, a chain transfer agent, and a crosslinking agent. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in radical polymerization, complete with detailed protocols and mechanistic insights. The strategic incorporation of TAMS into polymer architectures can impart unique properties, including thermal stability, hydrophobicity, and tailored network structures, making it a valuable tool for the synthesis of advanced materials.[1][2]

PART 1: this compound as a Comonomer in Radical Copolymerization

When used as a comonomer, this compound can be incorporated into polymer chains alongside other vinyl monomers. The reactivity of the allyl groups in TAMS is a critical factor governing its incorporation and the resulting copolymer structure.

Mechanism of Copolymerization

The copolymerization process can be visualized as follows:

G cluster_legend Copolymerization Scheme Initiator Initiator Radical (R•) Radical (R•) Initiator->Radical (R•) Propagating_Radical_1 Propagating_Radical_1 Radical (R•)->Propagating_Radical_1 + Monomer 1 Propagating_Radical_1->Propagating_Radical_1 + Monomer 1 Propagating_Radical_2 Propagating_Radical_2 Propagating_Radical_1->Propagating_Radical_2 + TAMS Termination Termination Propagating_Radical_1->Termination Propagating_Radical_2->Propagating_Radical_1 + Monomer 1 Propagating_Radical_2->Propagating_Radical_2 + TAMS Propagating_Radical_2->Termination Monomer 1 Vinyl Monomer TAMS This compound

Caption: Radical Copolymerization of a Vinyl Monomer with TAMS.

Protocol: Radical Copolymerization of Styrene and this compound

This protocol describes a general procedure for the free-radical copolymerization of styrene with this compound. The monomer feed ratio can be varied to achieve different copolymer compositions.

Materials:

  • Styrene (freshly distilled to remove inhibitor)

  • This compound (TAMS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

  • Anhydrous toluene or other suitable solvent

  • Methanol or ethanol for precipitation

  • Schlenk flask or similar reaction vessel with a magnetic stirrer

  • Nitrogen or Argon source for inert atmosphere

  • Oil bath or heating mantle with temperature control

Procedure:

  • In a Schlenk flask, combine the desired amounts of styrene and this compound in anhydrous toluene. A typical starting point could be a 9:1 molar ratio of styrene to TAMS.

  • Add the radical initiator (e.g., AIBN, typically 0.1-1 mol% with respect to the total monomer concentration).

  • Seal the flask and deoxygenate the solution by bubbling with nitrogen or argon for 20-30 minutes while stirring.

  • Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C for AIBN).

  • Allow the polymerization to proceed for a specified time (e.g., 6-24 hours). The reaction time will influence the final conversion and molecular weight.

  • To terminate the reaction, cool the flask to room temperature and expose the solution to air.

  • Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol or ethanol, while stirring vigorously.

  • Collect the precipitated polymer by filtration and wash it with fresh non-solvent.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the copolymer composition by integrating the signals corresponding to each monomer unit.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of both monomer units into the copolymer chain.

PART 2: this compound as a Chain Transfer Agent

Mechanism of Chain Transfer

G Propagating_Radical P-M• Dead_Polymer P-M-H Propagating_Radical->Dead_Polymer + TAMS TAMS This compound (R-H) New_Radical TAMS• (R•) TAMS->New_Radical H abstraction New_Propagating_Radical R-M• New_Radical->New_Propagating_Radical + Monomer Monomer M

Caption: Proposed Chain Transfer Mechanism of TAMS.

Protocol: Determining the Chain Transfer Constant of this compound (Mayo Method)

The Mayo equation is commonly used to determine the chain transfer constant of a substance.[7] This involves running a series of polymerizations with varying concentrations of the chain transfer agent and measuring the resulting number-average degree of polymerization (Xn).

Materials:

  • Monomer (e.g., Styrene, freshly distilled)

  • This compound (TAMS)

  • Radical Initiator (e.g., AIBN)

  • Solvent (e.g., Toluene)

  • Series of reaction vessels (e.g., Schlenk tubes)

Procedure:

  • Prepare a series of reaction mixtures with a constant concentration of monomer and initiator, but with varying concentrations of TAMS. Include a control reaction with no TAMS.

  • Follow the general polymerization procedure outlined in PART 1 for each reaction mixture. It is crucial to keep the monomer conversion low (<10%) for the Mayo plot to be valid.

  • After polymerization and purification, determine the number-average molecular weight (Mn) of each polymer sample using GPC.

  • Calculate the number-average degree of polymerization (Xn) for each sample using the formula: Xn = Mn / M0, where M0 is the molecular weight of the monomer.

  • Plot 1/Xn versus the ratio of the molar concentration of TAMS to the molar concentration of the monomer ([TAMS]/[M]).

  • The slope of the resulting straight line will be the chain transfer constant (Cs) for TAMS with that specific monomer under the given reaction conditions.

Data Presentation:

[TAMS]/[M]Mn ( g/mol )Xn1/Xn
0ValueValueValue
Ratio 1ValueValueValue
Ratio 2ValueValueValue
Ratio 3ValueValueValue

PART 3: this compound as a Crosslinking Agent

The trifunctional nature of TAMS makes it an excellent candidate for use as a crosslinking agent to form branched or network polymers. This can be exploited in two primary ways: the synthesis of star polymers and the creation of crosslinked polymer networks.

Application 1: Synthesis of Star Polymers via the "Arm-First" Method

In the "arm-first" method for synthesizing star polymers, linear polymer "arms" are first synthesized and then crosslinked together using a multifunctional monomer to form the core of the star.[8][9] TAMS, with its three allyl groups, can act as this crosslinking agent.

Mechanism:

  • Arm Synthesis: Linear polymer chains with a reactive end-group (e.g., a radical) are synthesized using a controlled/living radical polymerization technique such as RAFT or ATRP.[10][11]

  • Core Formation: TAMS is added to the solution of living polymer arms. The propagating radicals at the end of the arms add to the allyl groups of TAMS. As multiple arms add to a single TAMS molecule, a crosslinked core is formed, resulting in a star-shaped polymer.[8]

G Living_Polymer_Arms Linear Polymer Arms (P•) Star_Polymer_Core Crosslinked Core Living_Polymer_Arms->Star_Polymer_Core + TAMS TAMS This compound TAMS->Star_Polymer_Core Star_Polymer Star Polymer Star_Polymer_Core->Star_Polymer

Caption: "Arm-First" Synthesis of Star Polymers using TAMS.

Protocol: Synthesis of Polystyrene Star Polymers with a TAMS Core

This protocol is based on the general principles of "arm-first" star polymer synthesis using RAFT polymerization.

Materials:

  • Styrene (freshly distilled)

  • RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

  • AIBN

  • This compound (TAMS)

  • Anhydrous solvent (e.g., toluene or anisole)

Procedure:

  • Synthesis of Linear Polystyrene Arms:

    • In a Schlenk flask, dissolve styrene, the RAFT agent, and AIBN in the solvent.

    • Deoxygenate the solution and heat to the desired temperature (e.g., 70 °C) to initiate polymerization.

    • Monitor the reaction by taking samples for GPC analysis to track molecular weight growth and conversion.

    • Once the desired arm length (molecular weight) is achieved, cool the reaction.

  • Core Formation:

    • To the solution of living polystyrene arms, add a solution of TAMS in the same solvent via a syringe. The molar ratio of TAMS to polymer arms is a critical parameter that will influence the number of arms per star and the overall yield. A typical starting point is a 10:1 molar ratio of TAMS to polymer chains.

    • Deoxygenate the mixture again and continue heating at the same temperature for several hours (e.g., 12-24 hours) to allow for the crosslinking reaction to form the star polymer core.

  • Purification:

    • Precipitate the resulting star polymer in a large excess of a non-solvent (e.g., methanol).

    • The purification of star polymers can be challenging. It may be necessary to perform multiple precipitations or use techniques like column chromatography to separate the star polymer from unreacted arms and other byproducts.

Characterization:

  • GPC with Multi-Angle Light Scattering (MALS) and Refractive Index (RI) detectors: This is essential for confirming the formation of star polymers and determining their absolute molecular weight and size (radius of gyration). A successful synthesis will show a shift to a higher molecular weight peak with a relatively narrow distribution compared to the initial linear arms.

Application 2: Formation of Crosslinked Polymer Networks

TAMS can be used as a crosslinking agent in the bulk or solution polymerization of vinyl monomers to create three-dimensional polymer networks or hydrogels.[12] The degree of crosslinking can be controlled by the concentration of TAMS in the initial monomer feed.

Protocol: Synthesis of a Crosslinked Polystyrene Network

Materials:

  • Styrene (with inhibitor removed)

  • This compound (TAMS)

  • Radical Initiator (e.g., BPO, which is often used for bulk polymerization)

Procedure:

  • Prepare a homogeneous mixture of styrene, TAMS, and the radical initiator. The amount of TAMS can be varied (e.g., 1-10 mol%) to control the crosslink density.

  • Pour the mixture into a mold (e.g., between two glass plates separated by a gasket) or a reaction vessel.

  • Carefully deoxygenate the mixture.

  • Heat the setup in an oven or oil bath following a programmed temperature ramp to initiate and control the polymerization and crosslinking process. For BPO, a typical cycle might be 12 hours at 60 °C, followed by 12 hours at 80 °C, and a final post-cure at 100 °C for a few hours to ensure high conversion.

  • After the polymerization is complete, cool the mold slowly to room temperature to avoid thermal stress and cracking.

  • Demold the crosslinked polymer sheet or object.

Characterization:

  • Swellability Test: The degree of crosslinking can be qualitatively assessed by measuring the swelling of the polymer in a good solvent (e.g., toluene for polystyrene). A higher crosslink density will result in lower swelling.

  • Dynamic Mechanical Analysis (DMA): To determine the glass transition temperature (Tg) and the storage modulus in the rubbery plateau region, which is related to the crosslink density.

  • FTIR Spectroscopy: To confirm the consumption of the vinyl and allyl double bonds.

Conclusion and Future Outlook

This compound is a multifunctional monomer with significant potential in radical polymerization. Its ability to act as a comonomer, a chain transfer agent, and a crosslinking agent provides polymer chemists with a versatile tool to design and synthesize materials with tailored properties and complex architectures. The protocols provided in this guide offer a starting point for exploring the utility of TAMS in various polymerization systems. Further research is warranted to determine the precise reactivity ratios of TAMS with a wider range of comonomers and to quantify its chain transfer constants under different conditions. The exploration of TAMS in controlled radical polymerization techniques, beyond what is outlined here, could open up new avenues for the synthesis of well-defined, silicon-containing polymers for advanced applications in areas such as coatings, adhesives, and biomedical materials.

References

"hydrosilylation reactions involving Triallylmethylsilane"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Hydrosilylation Reactions Involving Triallylmethylsilane: Applications and Protocols

Authored by: A Senior Application Scientist

This compound (TAMS) stands as a cornerstone molecule for the synthesis of complex, three-dimensional organosilicon structures. Its unique trifunctional nature, possessing three reactive allyl groups centered around a silicon atom, makes it an invaluable building block for creating hyperbranched polymers, dendrimers, and robust cross-linked networks. The hydrosilylation reaction, the catalyzed addition of a silicon-hydride (Si-H) bond across the allyl C=C double bonds, is the primary chemical transformation that unlocks the potential of TAMS.

This guide provides an in-depth exploration of the principles, applications, and detailed protocols for conducting hydrosilylation reactions with this compound. It is designed for researchers in materials science, polymer chemistry, and drug development who seek to leverage this versatile molecule for creating novel materials with precisely engineered architectures.

Reaction Fundamentals: Mechanism and Control

The hydrosilylation of TAMS is a powerful and efficient method for forming stable silicon-carbon bonds. The reaction's success, however, hinges on a clear understanding of its underlying mechanism and the factors that control its selectivity.

The Catalytic Cycle: The Chalk-Harrod Mechanism

For platinum-based catalysts, which are the most common, the reaction is widely accepted to proceed via the Chalk-Harrod mechanism.[1] This catalytic cycle involves the platinum center cycling between the 0 and +2 oxidation states.

The key steps are:

  • Oxidative Addition: The hydrosilane reagent oxidatively adds to the low-valent platinum(0) complex, forming a platinum(II) hydride species.

  • Olefin Coordination: One of the allyl groups of TAMS coordinates to the platinum(II) center.

  • Migratory Insertion: The coordinated allyl group inserts into the platinum-hydride bond. This is the crucial C-H bond-forming step and typically determines the regioselectivity of the reaction.

  • Reductive Elimination: The resulting alkyl-platinum-silyl complex undergoes reductive elimination, releasing the final product and regenerating the active platinum(0) catalyst, which can then re-enter the cycle.[1][2]

Chalk_Harrod_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pt0 Pt(0)L_n PtII_H_Si L_n(H)Pt(II)(SiR'3) Pt0->PtII_H_Si Oxidative Addition PtII_Olefin L_n(H)Pt(II)(SiR'3)(Olefin) PtII_H_Si->PtII_Olefin Olefin Coordination PtII_Alkyl L_n(Alkyl)Pt(II)(SiR'3) PtII_Olefin->PtII_Alkyl Migratory Insertion PtII_Alkyl->Pt0 Reductive Elimination Product R'3Si-Alkyl-TAMS PtII_Alkyl->Product Silane R'3Si-H Silane->Pt0 TAMS TAMS (Olefin) TAMS->PtII_H_Si caption Fig. 1: Chalk-Harrod Mechanism for Pt-catalyzed hydrosilylation.

Fig. 1: Chalk-Harrod Mechanism for Pt-catalyzed hydrosilylation.
Regioselectivity and Side Reactions

For terminal alkenes like the allyl groups in TAMS, hydrosilylation can yield two possible regioisomers: the linear anti-Markovnikov (β-adduct) and the branched Markovnikov (α-adduct).

  • β-Adduct (Anti-Markovnikov): The desired product for most applications, leading to a propyl linkage between silicon atoms.

  • α-Adduct (Markovnikov): A branched isopropyl linkage, often considered a byproduct.

Platinum catalysts, such as Karstedt's and Speier's catalysts, generally exhibit high selectivity for the β-adduct.[3][4] However, reaction conditions can influence this outcome. A significant side reaction to be aware of is the isomerization of the allyl group (C=C-C-Si) to a prop-1-enyl group (C-C=C-Si), which is much less reactive towards hydrosilylation.[1] This is often promoted by higher temperatures or certain catalysts.

Catalyst Selection: A Comparative Overview

The choice of catalyst is paramount and dictates reaction speed, selectivity, and conditions. While platinum complexes are dominant, other transition metals offer unique advantages.[3][5]

CatalystFormula / Common NameTypical ConcentrationAdvantagesDisadvantages
Karstedt's Catalyst Pt₂(dvtms)₃1 - 10 ppmVery high activity at room temp; Soluble in silicone oils.[1][2]Can be sensitive to inhibitors; May require an induction period.[4]
Speier's Catalyst H₂PtCl₆ in isopropanol10 - 100 ppmRobust and widely used; Less sensitive to some poisons.[4][6]Lower activity than Karstedt's; Requires higher temperatures; Can be colored.
Wilkinson's Catalyst RhCl(PPh₃)₃0.01 - 0.1 mol%High selectivity; Can be used for specific functional groups.[3][7]Higher cost; Generally lower activity than Pt catalysts.
Ruthenium Catalysts e.g., [Cp*Ru(MeCN)₃]PF₆1 - 5 mol%Excellent for alkyne hydrosilylation; Offers different selectivity.[3]Often requires specific ligands and conditions.
Base Metal Catalysts e.g., Ni, Co, Fe complexes0.1 - 5 mol%Lower cost; Reduced environmental impact.[8]Generally less active and selective than noble metals; Mechanisms can differ.

Application Note 1: Synthesis of Silicon-Based Dendrimers

The trifunctionality of TAMS makes it an ideal core molecule for the divergent synthesis of dendrimers, creating perfectly branched, monodisperse macromolecules.[9] The divergent approach begins at the core and builds outwards, generation by generation.[10]

Workflow: Divergent Synthesis from a TAMS Core

The process involves two repeating steps per generation:

  • Hydrosilylation: All allyl groups on the current generation's surface are reacted with a hydrosilane containing masked or protected functional groups (e.g., HSiMe₂Cl).

  • Activation/Functionalization: The masked groups are converted into new reactive sites for the next layer (e.g., converting Si-Cl to new allyl groups via Grignard reaction).

Dendrimer_Synthesis G0 G0: this compound (3 Allyl Groups) Step1 Step 1: Hydrosilylation + 3 eq. HSiMe₂Cl Catalyst: Karstedt's G0->Step1 G0_5 G0.5: Si-Cl Terminated (3 Si-Cl Groups) Step1->G0_5 Step2 Step 2: Grignard Reaction + 3 eq. AllylMgBr G0_5->Step2 G1 G1: Allyl Terminated (6 Allyl Groups) Step2->G1 Step3 Step 3: Hydrosilylation + 6 eq. HSiMe₂Cl G1->Step3 G1_5 G1.5: Si-Cl Terminated (6 Si-Cl Groups) Step3->G1_5 G1_5->G0 Repeat Cycle for Higher Generations caption Fig. 2: Workflow for divergent dendrimer synthesis from TAMS.

Fig. 2: Workflow for divergent dendrimer synthesis from TAMS.
Protocol: Synthesis of a G0.5 Dendrimer Precursor

This protocol details the first hydrosilylation step to create a Generation 0.5 dendrimer with nine terminal chloro groups, starting from TAMS and trichlorosilane.

Materials:

  • This compound (TAMS)

  • Trichlorosilane (HSiCl₃)

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex), xylene solution

  • Anhydrous Toluene (inhibitor-free)

  • Standard Schlenk line equipment, flame-dried glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: Assemble a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, a condenser, and a dropping funnel. Purge the entire system with inert gas for at least 30 minutes.

  • Reagent Preparation: In the flask, dissolve this compound (5.00 g, 32.4 mmol) in 30 mL of anhydrous toluene.

  • Catalyst Addition: To the stirred TAMS solution, add Karstedt's catalyst (approx. 5 ppm Pt relative to silane, ~15 µL of a 2% Pt solution). Stir for 5 minutes at room temperature.

  • Silane Addition: In the dropping funnel, place Trichlorosilane (14.0 g, 103.2 mmol, 3.2 equivalents) dissolved in 10 mL of anhydrous toluene.

  • Reaction: Add the trichlorosilane solution dropwise to the TAMS solution over 30 minutes. The reaction is exothermic; maintain the internal temperature below 40 °C using a water bath if necessary.

  • Completion: After the addition is complete, allow the mixture to stir at room temperature for 2 hours, then heat to 50 °C for an additional 2 hours to ensure full conversion.

  • Monitoring: Monitor the reaction's progress by FT-IR, observing the disappearance of the Si-H stretch (~2257 cm⁻¹) from trichlorosilane and the C=C stretch (~1640 cm⁻¹) from TAMS.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Remove the toluene and any excess trichlorosilane under reduced pressure (using a cold trap) to yield the crude G0.5 product, methyltris(3-(trichlorosilyl)propyl)silane, as a colorless oil. The product is moisture-sensitive and should be handled under inert conditions for subsequent functionalization steps.

Application Note 2: Cross-Linking of Silicone Elastomers

TAMS is an effective cross-linking agent in addition-cure silicone systems. It can be used to connect vinyl-terminated polydimethylsiloxane (PDMS) chains in the presence of a poly(methylhydro)siloxane (PMHS) co-polymer, or conversely, to connect hydride-terminated PDMS chains. Its trifunctionality allows for the creation of a dense, stable three-dimensional network.

Fig. 3: TAMS as a trifunctional cross-linker for Si-H polymers.
Protocol: Curing a Two-Part Silicone Elastomer

This protocol describes the formulation and curing of a model silicone elastomer using TAMS as the cross-linker.

Materials:

  • Part A (Base Polymer): Hydride-terminated PDMS (e.g., DMS-H21 from Gelest, 25-35 cSt)

  • Part B (Cross-linker & Catalyst):

    • This compound (TAMS)

    • Karstedt's catalyst

    • Vinyl-terminated PDMS (as a carrier fluid, viscosity matched to Part A)

    • Optional: Inhibitor (e.g., 1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane) to control pot life.

Procedure:

  • Formulate Part B: In a vial, prepare the Part B mixture. A typical formulation might involve dissolving Karstedt's catalyst (to achieve ~10 ppm final Pt concentration) and TAMS in the vinyl-terminated PDMS carrier. The amount of TAMS should be calculated to achieve a desired molar ratio of Si-H (from Part A) to C=C (from Part B), typically between 1.5:1 and 2:1 to ensure complete reaction of the allyl groups.

  • Mixing: In a disposable cup, accurately weigh Part A. Add the corresponding amount of Part B.

  • Degassing: Mix the two parts thoroughly with a spatula for 2 minutes, scraping the sides and bottom. The mixture will begin to increase in viscosity. Place the cup in a vacuum chamber and degas for 5-10 minutes, or until bubbling ceases, to remove trapped air.

  • Curing: Pour the degassed mixture into a mold. Allow it to cure. Cure time depends on the catalyst concentration and temperature. A typical cure schedule is 24 hours at room temperature or 1 hour at 80 °C.

  • Evaluation: Once cured, the elastomer can be demolded. The final properties (hardness, tensile strength) will depend on the cross-link density, which is controlled by the molecular weight of the PDMS and the concentration of TAMS.

Characterization and Troubleshooting

Proper analytical techniques are essential to validate the reaction's success.

TechniqueAnalyteKey Observables
FT-IR Reaction MixtureDisappearance of Si-H stretch (~2100-2260 cm⁻¹). Disappearance of alkene C=C stretch (~1640 cm⁻¹) and =C-H stretch (~3080 cm⁻¹).
¹H NMR Reaction MixtureDisappearance of Si-H proton (singlet, ~4.7 ppm). Disappearance of allyl vinyl protons (~4.8-6.0 ppm). Appearance of new aliphatic protons from the propyl bridge (~0.5-1.7 ppm).
²⁹Si NMR ProductShift in the silicon resonance of the hydrosilane upon reaction. Appearance of new signals corresponding to the product structure.
Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Incomplete or No Reaction Catalyst poisoning (sulfur, amines, phosphines). Insufficient catalyst. Low temperature.Use purified, inhibitor-free reagents and solvents. Increase catalyst loading. Gently warm the reaction mixture.
Formation of Side Products Reaction temperature is too high, causing allyl isomerization.Maintain a lower reaction temperature. Choose a more selective catalyst.
Premature Gelation (Cross-linking) Incorrect stoichiometry (excess cross-linker). Reaction is too fast.Carefully control the stoichiometry of reactants. Use a catalyst inhibitor or run the reaction at a lower concentration/temperature.

Safety Precautions

  • Hydrosilanes: Many hydrosilanes (especially chlorosilanes) are volatile, corrosive, and react with moisture to release HCl gas. Always handle them in a well-ventilated fume hood under an inert atmosphere.[11]

  • Catalysts: Platinum and rhodium catalysts are potent sensitizers and should be handled with appropriate personal protective equipment (gloves, safety glasses).[4]

  • Exotherms: Hydrosilylation reactions can be highly exothermic. For large-scale reactions, ensure adequate cooling and use dropwise addition of one reactant to control the reaction rate.[11]

References

Application Notes and Protocols for the Synthesis of Triallylmethylsilane via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Triallylmethylsilane is a valuable organosilicon compound utilized as a crosslinking agent, a monomer in polymer synthesis, and a precursor for the preparation of other functionalized silanes. Its trifunctionality, owing to the three allyl groups, allows for a variety of subsequent chemical transformations, making it a versatile building block in materials science and organic synthesis.

The Grignard reaction is a powerful and widely used method for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] This application note provides a detailed protocol for the synthesis of this compound by the reaction of methyltrichlorosilane with an allyl Grignard reagent. The causality behind each experimental step is explained to ensure a thorough understanding of the process, and safety considerations are emphasized throughout.

Reaction Principle

The synthesis proceeds via the nucleophilic substitution of the chloride atoms on methyltrichlorosilane by the carbanionic allyl group from the Grignard reagent, allylmagnesium halide. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which is crucial for the stability and reactivity of the Grignard reagent.[2] The overall reaction is as follows:

3 CH₂=CHCH₂MgBr + CH₃SiCl₃ → (CH₂=CHCH₂)₃SiCH₃ + 3 MgBrCl

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Key PropertiesSupplier
Magnesium TurningsMg24.31Highly reactive with water and protic solvents.[3]Sigma-Aldrich
Allyl BromideC₃H₅Br120.98Lachrymator, flammable.Alfa Aesar
MethyltrichlorosilaneCH₃SiCl₃149.48Corrosive, reacts violently with water.[4]Gelest
Anhydrous Diethyl Ether(C₂H₅)₂O74.12Highly flammable, peroxide-former.[5]Fisher Scientific
IodineI₂253.81Activator for magnesium.[6]J.T. Baker
Saturated Ammonium ChlorideNH₄Cl (aq)53.49Used for quenching the reaction.VWR
Anhydrous Sodium SulfateNa₂SO₄142.04Drying agent.EMD Millipore

Experimental Workflow Diagram

G cluster_0 Part A: Grignard Reagent Preparation cluster_1 Part B: Synthesis of this compound cluster_2 Part C: Work-up and Purification A1 1. Assemble and Flame-Dry Glassware A2 2. Add Mg Turnings and Iodine Crystal A1->A2 A3 3. Add Anhydrous Diethyl Ether A2->A3 A4 4. Slow, Dropwise Addition of Allyl Bromide Solution A3->A4 A5 5. Reflux to Complete Formation A4->A5 B1 6. Cool Grignard Reagent to 0 °C A5->B1 Transfer to Addition Funnel (optional) or proceed in same flask B2 7. Slow, Dropwise Addition of Methyltrichlorosilane Solution B1->B2 B3 8. Allow to Warm to Room Temperature and Stir B2->B3 C1 9. Quench with Saturated NH4Cl (aq) at 0 °C B3->C1 C2 10. Separate Organic Layer C1->C2 C3 11. Extract Aqueous Layer with Diethyl Ether C2->C3 C4 12. Combine Organic Layers and Dry over Na2SO4 C3->C4 C5 13. Filter and Remove Solvent via Rotary Evaporation C4->C5 C6 14. Purify by Vacuum Distillation C5->C6

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Part A: Preparation of Allylmagnesium Bromide (Grignard Reagent)

Rationale: The Grignard reagent is prepared in situ. All glassware must be scrupulously dried to prevent the highly basic Grignard reagent from being quenched by water.[2][5] Iodine is used to activate the magnesium surface by removing the passivating oxide layer.[6]

  • Glassware Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. Flame-dry all glassware under a stream of dry nitrogen or argon and allow it to cool to room temperature.

  • Initiation: Place magnesium turnings (3.3 equivalents) and a small crystal of iodine in the flask.

  • Solvent Addition: Add a portion of anhydrous diethyl ether to the flask to cover the magnesium.

  • Grignard Formation: Dissolve allyl bromide (3.0 equivalents) in anhydrous diethyl ether and add it to the dropping funnel. Add a small amount of the allyl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution.[6] If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Reaction Completion: Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.[7] After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[8]

Part B: Synthesis of this compound

Rationale: The reaction of the Grignard reagent with the chlorosilane is highly exothermic.[9] Slow, controlled addition of the methyltrichlorosilane at a low temperature is critical to prevent side reactions and ensure a safe procedure.

  • Cooling: Cool the freshly prepared allylmagnesium bromide solution to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve methyltrichlorosilane (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the methyltrichlorosilane solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for an additional 1-2 hours to ensure the reaction goes to completion.

Part C: Work-up and Purification

Rationale: The work-up procedure is designed to quench any unreacted Grignard reagent and to separate the desired product from the magnesium salts and other byproducts. A saturated aqueous solution of ammonium chloride is a mild quenching agent that is less acidic than water, minimizing potential side reactions of the product.

  • Quenching: Cool the reaction mixture back to 0 °C in an ice-water bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench any excess Grignard reagent.[8] This process is exothermic and may cause bubbling.

  • Phase Separation: Transfer the mixture to a separatory funnel. The organic layer (containing the product in diethyl ether) should be separated from the aqueous layer.

  • Extraction: Extract the aqueous layer two to three times with diethyl ether to recover any dissolved product.

  • Drying: Combine all the organic layers and dry them over anhydrous sodium sulfate.

  • Solvent Removal: Filter the dried organic solution to remove the sodium sulfate and then remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Safety Precautions

  • Grignard Reagents: Grignard reagents are highly reactive and can ignite spontaneously in air. The reaction is exothermic and can become vigorous if not controlled.[9] Always work in a well-ventilated fume hood and have an ice bath readily available to control the reaction temperature.[5]

  • Anhydrous Ethers: Diethyl ether is extremely flammable and can form explosive peroxides upon storage.[5] Ensure there are no open flames or spark sources in the vicinity.

  • Chlorosilanes: Methyltrichlorosilane is corrosive and reacts violently with water, releasing hydrochloric acid.[4][10] Handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All operations should be conducted in a fume hood.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves when performing this experiment.[9]

Expected Results and Troubleshooting

ParameterExpected Value
Yield 60-80%
Appearance Colorless liquid
Boiling Point ~173 °C (at atmospheric pressure)

Troubleshooting:

  • Failure of Grignard reaction to initiate: This is often due to wet glassware or reagents, or a passivated magnesium surface. Ensure all equipment is thoroughly dried and consider gently crushing the magnesium with a glass rod (carefully!) to expose a fresh surface.

  • Low Yield: Incomplete Grignard formation, quenching by moisture, or side reactions can lead to low yields. Strict adherence to anhydrous conditions is paramount. The rate of addition of the chlorosilane is also critical; too rapid an addition can lead to polymerization or incomplete reaction.

References

Application Notes and Protocols: Triallylmethylsilane in the Synthesis of Silicone Elastomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Triallylmethylsilane in Advanced Silicone Elastomers

Silicone elastomers are a cornerstone in a multitude of advanced applications, from medical devices and pharmaceuticals to electronics and soft robotics, owing to their exceptional biocompatibility, thermal stability, and tunable mechanical properties. The performance of these materials is critically dependent on the three-dimensional network structure formed during the curing process. This compound (TAMS), a trifunctional crosslinking agent, offers a versatile platform for tailoring the properties of silicone elastomers. Its three reactive allyl groups enable the formation of well-defined and controlled crosslink densities, thereby influencing the hardness, elasticity, and tensile strength of the final material.

This guide provides a comprehensive overview of the application of this compound in the synthesis of silicone elastomers through two primary crosslinking mechanisms: platinum-catalyzed hydrosilylation and peroxide-initiated radical curing. The following sections will delve into the underlying chemistry, provide detailed experimental protocols, and discuss the expected impact of key formulation variables on the properties of the resulting elastomers.

I. Platinum-Catalyzed Hydrosilylation: Precision Crosslinking

Hydrosilylation is an addition reaction between a silicon-hydride (Si-H) group and an unsaturated group, such as an allyl group, in the presence of a platinum catalyst. This method is favored for producing high-purity elastomers with no byproducts, making it ideal for medical and pharmaceutical applications. In this system, this compound serves as a crosslinking agent, reacting with hydride-functional silicone polymers, such as polymethylhydrosiloxane (PMHS), to form a stable, crosslinked network.

Mechanism of Hydrosilylation

The reaction proceeds via the Chalk-Harbert mechanism, where the platinum catalyst activates the Si-H bond, facilitating its addition across the double bond of the allyl group on this compound. This results in the formation of a stable carbon-silicon bond, creating a crosslink point in the polymer network.

Diagram: Hydrosilylation Crosslinking with this compound

Hydrosilylation PMHS Poly(methylhydrosiloxane) (Si-H functional polymer) Elastomer Crosslinked Silicone Elastomer PMHS->Elastomer Hydrosilylation TAMS This compound (Crosslinker) TAMS->Elastomer Catalyst Platinum Catalyst (e.g., Karstedt's catalyst) Catalyst->Elastomer

Caption: Platinum-catalyzed hydrosilylation of a Si-H functional polymer with this compound.

Experimental Protocol: Hydrosilylation of a Vinyl-Terminated Polydimethylsiloxane (PDMS) with PMHS and this compound

This protocol describes a general procedure for the synthesis of a silicone elastomer. The precise ratios of vinyl, hydride, and allyl groups, as well as the catalyst concentration, should be optimized to achieve the desired properties.

Materials:

  • Vinyl-terminated polydimethylsiloxane (PDMS-Vi)

  • Polymethylhydrosiloxane (PMHS)

  • This compound (TAMS)

  • Platinum catalyst (e.g., Karstedt's catalyst, platinum-divinyltetramethyldisiloxane complex)

  • Toluene (or other suitable solvent, optional)

  • Inhibitor (optional, to control cure time)

Equipment:

  • Mechanical stirrer or planetary mixer

  • Vacuum oven

  • Molds for sample curing

  • Tensile tester

  • Durometer for hardness measurement

Procedure:

  • Preparation of the Pre-polymer Mixture:

    • In a clean, dry vessel, combine the vinyl-terminated PDMS, PMHS, and this compound. The molar ratio of Si-H groups (from PMHS) to the sum of vinyl groups (from PDMS-Vi) and allyl groups (from TAMS) is a critical parameter. A common starting point is a slight excess of Si-H groups.

    • If using a solvent, dissolve the polymers and crosslinker in a minimal amount of toluene to ensure homogeneous mixing.

  • Catalyst Addition and Mixing:

    • Add the platinum catalyst to the pre-polymer mixture. The catalyst concentration is typically in the range of 5-20 ppm of platinum.

    • Thoroughly mix the components until a homogeneous mixture is obtained. If an inhibitor is used to extend the working time, it should be added before the catalyst.

  • Degassing:

    • Place the mixture in a vacuum chamber to remove any entrapped air bubbles, which can lead to voids in the cured elastomer.

  • Curing:

    • Pour the degassed mixture into the desired molds.

    • Cure the samples in an oven at a temperature typically ranging from 60°C to 150°C. The curing time will depend on the temperature, catalyst concentration, and the presence of any inhibitors. Monitor the curing process until the elastomer is fully crosslinked.

  • Post-Curing (Optional):

    • For some applications, a post-curing step at a higher temperature (e.g., 150-200°C) for several hours can be beneficial to ensure complete reaction and remove any volatile components.

  • Characterization:

    • After cooling to room temperature, the elastomer samples can be demolded and characterized for their mechanical properties, such as tensile strength, elongation at break, and hardness (Shore A).

Data Presentation: Influence of Formulation Variables on Elastomer Properties
Variable Effect on Properties Rationale
[Si-H] / ([Vinyl] + [Allyl]) Ratio Increasing the ratio generally leads to a higher crosslink density, resulting in increased hardness and modulus, but decreased elongation at break.A higher concentration of Si-H groups leads to more extensive crosslinking.
This compound Concentration Increasing the concentration of TAMS, while maintaining the overall stoichiometric balance, can lead to a more tightly crosslinked network, increasing hardness and potentially brittleness.TAMS is a trifunctional crosslinker, and its increased concentration leads to a higher density of crosslink points.
Catalyst Concentration Higher catalyst concentrations lead to faster curing times.The catalyst accelerates the rate of the hydrosilylation reaction.
Curing Temperature Higher temperatures accelerate the curing process.The reaction rate is temperature-dependent.

II. Peroxide-Initiated Radical Curing: High-Temperature Vulcanization

Peroxide curing is a widely used method for the vulcanization of silicone rubber, particularly for high-consistency rubbers (HCRs). This process involves the thermal decomposition of an organic peroxide to generate free radicals, which then initiate crosslinking reactions between the polymer chains. The allyl groups of this compound can readily participate in these radical reactions, acting as efficient crosslinking sites.

Mechanism of Peroxide Curing
  • Initiation: At elevated temperatures, the organic peroxide (e.g., dicumyl peroxide, benzoyl peroxide) decomposes to form highly reactive free radicals.

  • Hydrogen Abstraction: These radicals abstract hydrogen atoms from the methyl groups on the silicone polymer backbone, creating polymer radicals.

  • Crosslinking: The polymer radicals can then react with the allyl groups of this compound or with other polymer radicals to form stable carbon-carbon crosslinks.

Diagram: Peroxide Curing Workflow

PeroxideCuring cluster_0 Mixing cluster_1 Molding and Curing cluster_2 Post-Curing and Characterization SiliconeGum Silicone Gum (e.g., PDMS) Molding Compression/Injection Molding SiliconeGum->Molding TAMS This compound TAMS->Molding Peroxide Organic Peroxide Peroxide->Molding Filler Reinforcing Filler (e.g., Fumed Silica) Filler->Molding Curing High-Temperature Curing (e.g., 150-200°C) Molding->Curing PostCuring Post-Curing (Optional) Curing->PostCuring Characterization Mechanical Testing PostCuring->Characterization

Surface Modification of Materials Using Triallylmethylsilane: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the surface modification of materials using Triallylmethylsilane (TAMS). It moves beyond a simple recitation of protocols to offer in-depth technical insights, explaining the rationale behind experimental choices and providing a framework for developing robust and reproducible surface modification strategies.

Introduction to this compound (TAMS) for Surface Engineering

This compound (CH₂=CHCH₂)₃SiCH₃ is a versatile organosilicon compound uniquely suited for surface modification due to its trifunctional nature. The presence of three reactive allyl groups allows for the formation of highly cross-linked, stable, and functional polymeric films on a variety of substrates. The methylsilyl group provides a robust anchor to surfaces, particularly those with hydroxyl functionalities like glass, silicon wafers, and many metal oxides.

The unique advantage of TAMS lies in the reactivity of its allyl groups, which can undergo polymerization through various mechanisms, including plasma-induced polymerization and free-radical grafting. This versatility allows for the tailoring of surface properties to meet the specific demands of a wide range of applications, from creating biocompatible coatings for medical implants to developing functional surfaces for biosensors and drug delivery systems. This guide will delve into the primary methods of TAMS-based surface modification, providing both the theoretical underpinnings and practical, step-by-step protocols.

Plasma-Assisted Surface Modification with TAMS

Plasma polymerization is a powerful, solvent-free technique for depositing thin, highly cross-linked, and pinhole-free polymer films onto a variety of substrates. When TAMS is introduced into a plasma environment, the energetic species (electrons, ions, and radicals) fragment the monomer and initiate polymerization, leading to the formation of a durable poly(this compound) film.

The Causality Behind Plasma Polymerization of TAMS

The choice of plasma polymerization for TAMS is driven by the desire to create robust, conformal coatings with excellent adhesion. The high degree of cross-linking achieved in the plasma process results in films with superior thermal and chemical stability compared to conventionally polymerized coatings. The process parameters, such as plasma power, monomer flow rate, and deposition time, can be precisely controlled to tailor the film's thickness, chemical composition, and surface energy.

dot

Caption: Plasma polymerization workflow for TAMS.

Protocol: Plasma Polymerization of TAMS on Silicon Wafers

This protocol describes a general procedure for the plasma deposition of a poly(TAMS) film on a silicon wafer using a capacitively coupled plasma (CCP) reactor.

Materials and Equipment:

  • This compound (TAMS, ≥97%)

  • Capacitively coupled plasma (CCP) reactor with a radio frequency (RF) power supply (13.56 MHz)

  • Silicon wafers (or other substrates of interest)

  • Argon gas (Ar, high purity)

  • Vacuum pump system

  • Monomer delivery system (e.g., a heated vapor draw line)

  • Acetone and isopropanol for substrate cleaning

Protocol Steps:

  • Substrate Preparation:

    • Clean the silicon wafers by sonicating in acetone for 15 minutes, followed by isopropanol for 15 minutes.

    • Dry the wafers under a stream of nitrogen gas.

    • Immediately place the cleaned wafers into the plasma reactor to minimize surface contamination.

  • Reactor Setup and Evacuation:

    • Place the substrates on the grounded electrode of the plasma reactor.

    • Evacuate the chamber to a base pressure of <10 mTorr.

  • Plasma Pre-treatment (Optional but Recommended):

    • Introduce argon gas into the chamber at a flow rate of 20-50 sccm.

    • Ignite an argon plasma at an RF power of 20-50 W for 5-10 minutes to further clean and activate the substrate surface. This enhances film adhesion.

  • TAMS Deposition:

    • Stop the argon flow and evacuate the chamber again.

    • Introduce TAMS vapor into the chamber at a controlled flow rate (e.g., 1-5 sccm). The TAMS source may need to be gently heated to achieve a stable vapor pressure.

    • Allow the pressure to stabilize to the desired working pressure (e.g., 50-200 mTorr).

    • Ignite the TAMS plasma at a specific RF power (e.g., 10-100 W). The choice of power will influence the deposition rate and film chemistry.

    • Continue the deposition for the desired time to achieve the target film thickness (e.g., 10-60 minutes).

  • Post-Deposition and Venting:

    • Turn off the RF power and the TAMS vapor flow.

    • Allow the chamber to cool under vacuum for a few minutes.

    • Vent the chamber slowly with an inert gas like nitrogen or argon.

    • Remove the coated substrates for characterization.

Self-Validating System: The success of the deposition can be initially validated by observing a change in the hydrophobicity of the surface using a simple water contact angle measurement. A significant increase in the contact angle indicates the presence of the organosilicon film.

ParameterRangeEffect on Film Properties
RF Power (W) 10 - 100Higher power increases deposition rate but may lead to more monomer fragmentation and a less organic, more silica-like film.
TAMS Flow Rate (sccm) 1 - 5Affects the monomer residence time and film growth rate.
Pressure (mTorr) 50 - 200Influences the plasma density and uniformity of the coating.
Deposition Time (min) 10 - 60Directly controls the film thickness.

Chemical Grafting of TAMS via Free-Radical Polymerization

Chemical grafting offers an alternative to plasma polymerization, allowing for surface modification under less energetic conditions. This method is particularly useful for substrates that are sensitive to plasma treatment. The allyl groups of TAMS can be readily polymerized via free-radical mechanisms, initiated by either UV radiation in the presence of a photoinitiator or by thermal decomposition of a chemical initiator.

The Rationale for UV-Initiated Grafting

UV-initiated grafting is a versatile and spatially controllable method for surface modification. By using a photomask, it is possible to create patterned functional surfaces. The process relies on a photoinitiator that, upon UV exposure, generates free radicals that can initiate the polymerization of the TAMS allyl groups. This "grafting from" approach leads to the formation of a covalently bound polymer layer on the substrate.

dot

Caption: UV-initiated grafting workflow for TAMS.

Protocol: UV-Initiated Grafting of TAMS onto a Polymer Surface

This protocol outlines a general procedure for grafting TAMS onto a polymer substrate, such as polyethylene terephthalate (PET), using a benzophenone-based photoinitiator.

Materials and Equipment:

  • This compound (TAMS, ≥97%)

  • Benzophenone (photoinitiator)

  • Polymer substrate (e.g., PET films)

  • UV lamp (e.g., 254 nm or 365 nm)

  • Inert atmosphere glovebox or Schlenk line

  • Acetone, isopropanol, and toluene (anhydrous)

  • Reaction vessel (e.g., a flat-bottomed quartz flask)

Protocol Steps:

  • Substrate Cleaning:

    • Clean the PET films by sonicating in acetone and then isopropanol for 15 minutes each.

    • Dry the films under a stream of nitrogen.

  • Photoinitiator Adsorption:

    • Prepare a solution of benzophenone in acetone (e.g., 1-5% w/v).

    • Immerse the cleaned PET films in the benzophenone solution for 30-60 minutes to allow for adsorption of the initiator onto the surface.

    • Remove the films and dry them thoroughly under vacuum or in a stream of nitrogen to remove the solvent.

  • Grafting Reaction:

    • Prepare a solution of TAMS in an anhydrous solvent like toluene (e.g., 10-50% v/v). Degas the solution by bubbling with nitrogen or argon for at least 30 minutes.

    • Place the benzophenone-coated PET films in the reaction vessel.

    • Transfer the degassed TAMS solution to the reaction vessel under an inert atmosphere.

    • Irradiate the reaction mixture with a UV lamp for a specified time (e.g., 30 minutes to several hours). The distance from the lamp and the irradiation time will need to be optimized.

  • Post-Grafting Cleanup:

    • After irradiation, remove the films from the reaction solution.

    • Thoroughly wash the grafted films with fresh toluene to remove any unreacted monomer and non-grafted polymer. Sonication can aid in this cleaning step.

    • Dry the films under vacuum.

Self-Validating System: A successful grafting will result in a change in the surface properties of the polymer film. This can be confirmed by an increase in the water contact angle and by surface analysis techniques like XPS, which should show the presence of silicon on the surface.

ParameterRangeRationale
Benzophenone Conc. 1 - 5% (w/v)Higher concentrations can lead to a higher density of initiation sites, but may also lead to homopolymerization in solution.
TAMS Concentration 10 - 50% (v/v)Affects the rate of polymerization and the thickness of the grafted layer.
UV Irradiation Time 30 - 240 minLonger times generally lead to thicker grafted layers, but can also cause degradation of the substrate or the grafted polymer.
Solvent Anhydrous TolueneAn inert, anhydrous solvent is crucial to prevent side reactions and ensure efficient polymerization.

Applications in Biomaterials and Drug Development

The unique properties of TAMS-modified surfaces make them highly attractive for biomedical applications. The ability to create stable, biocompatible, and functionalizable coatings is of great interest for improving the performance of medical devices and developing novel drug delivery platforms.

Enhancing Biocompatibility of Medical Devices

Unmodified material surfaces can elicit an undesirable biological response when implanted in the body, such as protein fouling, inflammation, and blood coagulation. A thin, cross-linked poly(TAMS) coating can create a more biocompatible interface. The hydrophobic nature of the TAMS coating can reduce non-specific protein adsorption[1]. Furthermore, the smooth, conformal nature of plasma-polymerized films can reduce cell adhesion and platelet activation.

Surface Functionalization for Biomolecule Immobilization

The allyl groups on the surface of a TAMS coating provide reactive handles for further functionalization. These double bonds can be modified through various chemical reactions to introduce specific functional groups, such as amines, carboxylic acids, or thiols. These functional groups can then be used to covalently immobilize proteins, peptides, or other biomolecules for applications in biosensors, tissue engineering, and targeted drug delivery. For example, the allyl groups can be converted to primary amines via a two-step process of hydroboration-oxidation followed by amination, providing sites for protein conjugation[2].

TAMS-Modified Nanoparticles for Drug Delivery

The surface modification of nanoparticles with TAMS can be used to alter their surface properties for drug delivery applications. A hydrophobic TAMS coating on nanoparticles can enhance their loading capacity for hydrophobic drugs. The cross-linked nature of the coating can also provide a barrier to control the drug release rate.

Characterization of TAMS-Modified Surfaces

A thorough characterization of the modified surfaces is essential to understand the relationship between the modification process, the resulting surface properties, and the performance in a given application.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface-sensitive technique that provides information about the elemental composition and chemical states of the top few nanometers of a surface. For TAMS-modified surfaces, XPS can be used to:

  • Confirm the presence of silicon and carbon, indicative of the TAMS coating.

  • Determine the elemental composition (e.g., Si:C:O ratio), which can provide insights into the degree of monomer fragmentation during plasma polymerization.

  • Analyze the high-resolution C 1s and Si 2p spectra to understand the chemical bonding environment.

Atomic Force Microscopy (AFM)

AFM provides high-resolution topographical images of the surface. It is used to assess:

  • Surface Roughness: Compare the roughness of the surface before and after modification. Plasma-polymerized films are typically very smooth.

  • Film Uniformity and Morphology: Identify any defects, pinholes, or irregularities in the coating.

  • Film Thickness: By creating a scratch in the film, the step height can be measured to determine the film thickness.

Contact Angle Goniometry

Contact angle measurements are a simple yet effective way to determine the surface wettability or hydrophobicity. A significant change in the water contact angle after modification is a primary indicator of a successful surface treatment. Poly(TAMS) coatings are generally hydrophobic, leading to an increase in the water contact angle.

TechniqueInformation ProvidedTypical Observations for TAMS Coatings
XPS Elemental composition, chemical bondingPresence of Si 2p and C 1s peaks. Si:C ratio can vary with plasma parameters.
AFM Surface topography, roughness, thicknessSmooth, conformal films with low RMS roughness.
Contact Angle Surface wettability (hydrophobicity/hydrophilicity)Increased water contact angle, indicating a more hydrophobic surface.

Conclusion and Future Perspectives

This compound is a highly versatile precursor for the surface modification of a wide range of materials. Both plasma polymerization and chemical grafting techniques offer robust methods for creating stable, cross-linked coatings with tunable properties. The ability to further functionalize these surfaces opens up a vast landscape of possibilities in the fields of biomaterials, drug delivery, and biosensing. Future research will likely focus on developing more controlled polymerization techniques to create well-defined surface architectures and on exploring the full potential of TAMS-modified materials in advanced biomedical applications.

References

Application of Triallylmethylsilane in Dental Composites: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Dental Restoratives

The field of dental restorative materials is in a constant state of evolution, driven by the dual demands of aesthetic appeal and long-term biomechanical performance. Resin-based composites have become the cornerstone of modern restorative dentistry due to their tooth-like appearance and ability to bond to tooth structure.[1] However, challenges such as polymerization shrinkage, mechanical strength, and long-term durability remain critical areas of research.[2][3] The longevity of dental composites is intrinsically linked to the integrity of the interface between the inorganic filler particles and the organic polymer matrix, as well as the crosslinking density of the polymer network itself.[4]

This technical guide explores the potential application of Triallylmethylsilane (TAMS) , a trifunctional organosilane, as a novel crosslinking and coupling agent in dental composite formulations. We will delve into the theoretical advantages of its unique molecular structure, provide detailed protocols for its incorporation and characterization, and discuss the anticipated impact on the mechanical and biocompatible properties of the final restorative material. This document is intended for researchers, materials scientists, and professionals in the development of advanced dental materials.

The Rationale for this compound in Dental Composites

Conventional dental composites predominantly utilize dimethacrylate monomers like Bis-GMA and TEGDMA, which form a crosslinked polymer network upon curing.[5][6] The interface between the resin matrix and inorganic fillers (e.g., silica, glass) is typically mediated by a bifunctional silane coupling agent, such as 3-(methacryloyloxy)propyltrimethoxysilane (MPTMS).[7] While effective, this system can be improved.

This compound presents a unique trifunctional structure with three reactive allyl groups. This offers a distinct advantage over traditional bifunctional crosslinkers and coupling agents. The allyl groups can participate in free-radical polymerization, creating a more densely crosslinked polymer network. A higher crosslink density is theoretically associated with improved mechanical properties, such as increased hardness and wear resistance, and reduced polymerization shrinkage.[8]

Furthermore, the silane moiety of TAMS can form strong covalent bonds with the hydroxyl groups present on the surface of inorganic filler particles.[9] This dual functionality allows TAMS to act as both a crosslinking agent within the resin matrix and a coupling agent at the filler-resin interface, potentially leading to a more homogenous and robust composite material.

Experimental Protocols

Part 1: Synthesis and Characterization of this compound

While this compound is commercially available, for research purposes, its synthesis can be performed to ensure high purity. A common synthetic route involves the Grignard reaction.

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

  • Grignard Reagent Formation: Slowly add allyl bromide dissolved in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled.

  • Reaction with Methyltrichlorosilane: Once the Grignard reagent has formed, cool the flask in an ice bath. Slowly add a solution of methyltrichlorosilane in anhydrous diethyl ether from the dropping funnel.

  • Quenching and Extraction: After the addition is complete, stir the reaction mixture at room temperature overnight. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the synthesized this compound using ¹H NMR and ¹³C NMR spectroscopy. The spectra should show characteristic peaks for the methyl and allyl protons and carbons.[10][11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Verify the presence of characteristic functional groups, such as C=C stretching of the allyl groups and Si-C bonds.[12][13]

G cluster_synthesis Synthesis of this compound Mg Magnesium Turnings Grignard Allylmagnesium Bromide (Grignard Reagent) Mg->Grignard + Allyl Bromide AllylBromide Allyl Bromide in Ether AllylBromide->Grignard Reaction Reaction Mixture Grignard->Reaction MeSiCl3 Methyltrichlorosilane in Ether MeSiCl3->Reaction Quench Quenching (NH4Cl solution) Reaction->Quench Purification Purification (Distillation) Quench->Purification TAMS This compound Purification->TAMS

Caption: Workflow for the synthesis of this compound.

Part 2: Formulation of this compound-Modified Dental Composites

This protocol outlines the incorporation of TAMS into a standard Bis-GMA/TEGDMA resin system.

Protocol 2: Preparation of Experimental Dental Composite

  • Resin Matrix Preparation: Prepare a resin matrix by mixing Bis-GMA and TEGDMA in a 70:30 weight ratio.[6]

  • Photoinitiator System: Add a photoinitiator system, for example, camphorquinone (CQ, 0.2 wt%) and ethyl-4-dimethylaminobenzoate (EDMAB, 0.8 wt%), to the resin mixture and stir in the dark until a homogenous solution is obtained.[14]

  • Incorporation of this compound: Add the desired weight percentage of this compound (e.g., 1%, 3%, 5% relative to the resin matrix) to the mixture. Stir thoroughly in the dark to ensure uniform distribution.

  • Filler Incorporation: Gradually add silanized inorganic filler (e.g., silica nanoparticles, 70 wt% of the total composite) to the resin mixture. Mix until a homogenous paste is formed. For a control group, prepare a composite without TAMS.

  • Degassing: Place the composite paste in a vacuum chamber to remove any entrapped air bubbles.

  • Curing: Place the composite paste into a mold of desired dimensions and light-cure using a dental curing light for the recommended time (e.g., 40 seconds).

G cluster_formulation Dental Composite Formulation Resin Bis-GMA/TEGDMA (70:30 wt%) Mixing1 Mix Resin & Initiator Resin->Mixing1 Initiator Photoinitiator System (CQ/EDMAB) Initiator->Mixing1 TAMS This compound (Variable wt%) Mixing2 Add TAMS TAMS->Mixing2 Filler Silanized Filler (e.g., Silica) Mixing3 Incorporate Filler Filler->Mixing3 Mixing1->Mixing2 Mixing2->Mixing3 Degassing Degassing Mixing3->Degassing Curing Light Curing Degassing->Curing Composite Final Composite Curing->Composite

Caption: Experimental workflow for dental composite formulation.

Part 3: Characterization of the Cured Composite

A comprehensive evaluation of the mechanical and physical properties is crucial to determine the efficacy of this compound.

Protocol 3: Mechanical and Physical Testing

  • Flexural Strength and Modulus: Prepare bar-shaped specimens (e.g., 25 x 2 x 2 mm) and perform a three-point bending test according to ISO 4049 standards.

  • Compressive Strength: Fabricate cylindrical specimens (e.g., 6 mm height x 4 mm diameter) and measure the compressive strength using a universal testing machine.

  • Vickers Hardness: Measure the surface hardness of the cured composite specimens using a Vickers microhardness tester.

  • Degree of Conversion (DC): Determine the percentage of reacted C=C bonds using FTIR spectroscopy by comparing the peak area of the aliphatic C=C stretching vibration before and after curing.[15]

  • Polymerization Shrinkage: Measure the volumetric shrinkage using a dilatometer or by measuring the density of the uncured paste and the cured composite.

  • Water Sorption and Solubility: Evaluate the water sorption and solubility according to ISO 4049 standards to assess the material's stability in an aqueous environment.[3]

Anticipated Results and Data Presentation

The incorporation of this compound is expected to enhance the mechanical properties of the dental composite due to increased crosslink density. The following table presents hypothetical data to illustrate the potential improvements.

PropertyControl (0% TAMS)1% TAMS3% TAMS5% TAMS
Flexural Strength (MPa) 120 ± 10135 ± 12150 ± 11145 ± 13
Compressive Strength (MPa) 280 ± 20310 ± 18340 ± 22330 ± 25
Vickers Hardness (VHN) 75 ± 582 ± 490 ± 688 ± 5
Degree of Conversion (%) 65 ± 368 ± 272 ± 370 ± 4
Polymerization Shrinkage (%) 2.8 ± 0.22.5 ± 0.22.2 ± 0.12.3 ± 0.2

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary based on experimental conditions.

Biocompatibility and Leaching Considerations

Leaching: Unreacted monomers and other components can leach from dental composites into the oral environment.[17][18][19] The trifunctional nature of this compound could potentially lead to a higher degree of incorporation into the polymer network, thereby reducing its potential for leaching compared to bifunctional monomers. However, experimental verification is essential.

Protocol 4: Biocompatibility and Leaching Assessment

  • Cytotoxicity Testing: Conduct in vitro cytotoxicity tests (e.g., MTT assay) using human gingival fibroblasts or other relevant cell lines to assess the biological response to the cured composite material according to ISO 10993 standards.

  • Leaching Analysis: Store cured composite specimens in a solvent that simulates the oral environment (e.g., ethanol/water mixture or artificial saliva).[17][18] Analyze the storage medium at various time points using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any leached substances, including unreacted this compound.[20]

G cluster_biocompatibility Biocompatibility & Leaching Analysis Composite Cured Composite (with TAMS) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Composite->Cytotoxicity Leaching Leaching Study (Simulated Oral Environment) Composite->Leaching Biocompatibility Biocompatibility Assessment Cytotoxicity->Biocompatibility CellCulture Cell Culture (e.g., Gingival Fibroblasts) CellCulture->Cytotoxicity Analysis Chemical Analysis (HPLC, GC-MS) Leaching->Analysis LeachingProfile Leaching Profile Analysis->LeachingProfile

Caption: Logical workflow for biocompatibility and leaching studies.

Conclusion and Future Directions

This compound holds significant promise as a multifunctional component in the next generation of dental composites. Its trifunctional nature offers the potential for creating a more densely crosslinked and robust material with enhanced mechanical properties and stability. The protocols detailed in this guide provide a comprehensive framework for the synthesis, incorporation, and characterization of TAMS-modified dental composites.

Future research should focus on optimizing the concentration of this compound, exploring its synergy with different filler systems, and conducting long-term aging studies to evaluate its hydrolytic stability. Thorough biocompatibility and leaching studies are imperative before any clinical application can be considered. The exploration of novel crosslinking and coupling agents like this compound is a critical step towards the development of dental restoratives that not only meet but exceed the demanding requirements of the oral environment.

References

Application Notes and Protocols: Triallylmethylsilane as a Monomer in Copolymerization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Incorporation of Triallylmethylsilane in Advanced Polymer Design

This compound (TAM) is a versatile organosilicon monomer that presents a unique trifecta of reactive allyl groups attached to a central silicon atom. This structure makes it a valuable comonomer for the synthesis of advanced functional polymers. The incorporation of TAM into polymer chains imparts a range of desirable properties, including increased thermal stability, hydrophobicity, and, most notably, a latent reactivity that can be exploited for post-polymerization modification. The pendant allyl groups serve as accessible handles for a variety of chemical transformations, such as hydrosilylation, thiol-ene reactions, and epoxidation, allowing for the tailoring of polymer properties for specific high-value applications.[1]

This guide provides a comprehensive overview of the use of this compound in copolymerization, offering detailed protocols for both free-radical and coordination polymerization techniques. It further delves into the characterization of the resulting copolymers and explores their potential applications, particularly in the biomedical and materials science fields.

Causality in Experimental Design: Why Choose this compound?

The decision to incorporate TAM into a copolymer backbone is driven by the desire to introduce specific functionalities and properties that are not readily achievable with conventional monomers. The key advantages of using TAM include:

  • Post-Polymerization Modification: The three allyl groups per monomer unit provide ample sites for subsequent chemical reactions. This allows for the covalent attachment of a wide array of molecules, including bioactive compounds, targeting ligands, or other polymers, transforming a simple copolymer into a multifunctional material.[2][3]

  • Cross-linking Capabilities: The pendant allyl groups can be utilized for cross-linking, enabling the formation of robust polymer networks with enhanced mechanical properties and solvent resistance.

  • Tuning of Physicochemical Properties: The silicon-containing backbone can enhance the thermal stability and hydrophobicity of the resulting copolymer. The degree of incorporation of TAM allows for fine-tuning of these properties.

  • Unique Architectures: The trifunctional nature of TAM can be leveraged to create branched or star-shaped polymer architectures, influencing the rheological and solution properties of the material.

Part 1: Copolymerization Methodologies

The copolymerization of this compound can be achieved through various polymerization techniques, with free-radical and Ziegler-Natta polymerization being the most common. The choice of method depends on the desired copolymer composition, microstructure, and the nature of the comonomer.

Protocol 1: Free-Radical Copolymerization of this compound with a Vinyl Monomer (e.g., Styrene)

Free-radical polymerization is a versatile and widely used method for copolymerizing a broad range of monomers.[4][5][6] This protocol provides a general procedure for the solution copolymerization of TAM with styrene, a common comonomer.

Rationale: Solution polymerization is chosen to maintain homogeneity throughout the reaction and to control the viscosity of the polymer solution. Benzoyl peroxide (BPO) is a common radical initiator that decomposes upon heating to generate free radicals, initiating the polymerization process.[5] The reaction temperature is selected to ensure an appropriate rate of initiator decomposition and polymerization.

Experimental Workflow:

FreeRadicalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Monomers Monomers (TAM, Styrene) Reactor Reaction Vessel (N2 atmosphere, 80-90°C) Monomers->Reactor Solvent Solvent (Toluene) Solvent->Reactor Initiator Initiator (BPO) Initiator->Reactor Precipitation Precipitation (in Methanol) Reactor->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying (Vacuum Oven) Filtration->Drying Characterization Characterization (NMR, GPC, DSC, TGA) Drying->Characterization

Figure 1: Workflow for the free-radical copolymerization of TAM.

Step-by-Step Protocol:

  • Monomer and Solvent Preparation:

    • Purify this compound (TAM) and styrene by passing them through a column of basic alumina to remove inhibitors.

    • Dry the solvent (e.g., toluene or benzene) over a suitable drying agent (e.g., sodium/benzophenone) and distill under an inert atmosphere.[4]

  • Reaction Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a nitrogen inlet, and a rubber septum.

    • Purge the reaction vessel with dry nitrogen for at least 15-20 minutes to create an inert atmosphere.

  • Polymerization:

    • To the reaction flask, add the desired amounts of TAM and styrene via syringe. A typical starting point is a 1:1 molar ratio, but this can be varied to achieve different copolymer compositions.

    • Add the dry solvent to achieve a monomer concentration of approximately 1-2 M.

    • Dissolve the radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (typically 0.1-1.0 mol% with respect to the total monomer concentration), in a small amount of the solvent and add it to the reaction mixture via syringe.

    • Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 80-90 °C for BPO).[5]

    • Allow the reaction to proceed for a predetermined time (e.g., 6-24 hours). The reaction time can be optimized to achieve the desired conversion.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the copolymer by slowly pouring the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.[4]

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh non-solvent to remove any unreacted monomers and initiator residues.

    • Dry the copolymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Ziegler-Natta Copolymerization of this compound with an Olefin (e.g., Ethylene)

Ziegler-Natta catalysts are highly effective for the polymerization of olefins and can be used to copolymerize TAM with monomers like ethylene and propylene.[7] This method can lead to copolymers with high linearity and stereoselectivity.

Rationale: A heterogeneous Ziegler-Natta catalyst, such as a titanium tetrachloride supported on magnesium chloride (TiCl₄/MgCl₂), is used in conjunction with an organoaluminum co-catalyst, typically triethylaluminum (TEA).[7] The polymerization is carried out in a slurry phase using an inert hydrocarbon solvent.

Experimental Workflow:

ZN_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_termination Termination & Purification cluster_analysis Analysis Catalyst Z-N Catalyst (TiCl4/MgCl2) Reactor Pressurized Reactor (Controlled Temp. & Pressure) Catalyst->Reactor Cocatalyst Co-catalyst (TEA) Cocatalyst->Reactor Solvent Solvent (Heptane) Solvent->Reactor Monomers Monomers (TAM, Ethylene) Monomers->Reactor Quenching Quenching (Acidified Methanol) Reactor->Quenching Washing Washing Quenching->Washing Drying Drying (Vacuum Oven) Washing->Drying Characterization Characterization (NMR, GPC, DSC, TGA) Drying->Characterization

Figure 2: Workflow for the Ziegler-Natta copolymerization of TAM.

Step-by-Step Protocol:

  • Catalyst and Reagent Handling:

    • All manipulations should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.

    • The Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂) and co-catalyst (e.g., triethylaluminum in heptane) are highly reactive and pyrophoric; handle with extreme caution.

    • Dry all solvents and monomers rigorously before use.

  • Reaction Setup:

    • Use a high-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure controls, and inlets for monomers and catalyst components.

    • Thoroughly dry and purge the reactor with inert gas before use.

  • Polymerization:

    • Charge the reactor with the inert solvent (e.g., heptane) and the desired amount of this compound.

    • Introduce the co-catalyst (e.g., triethylaluminum solution) into the reactor.

    • Pressurize the reactor with the olefin monomer (e.g., ethylene) to the desired pressure.

    • Bring the reactor to the desired polymerization temperature (e.g., 50-80 °C).

    • Inject the Ziegler-Natta catalyst slurry into the reactor to initiate polymerization.

    • Maintain a constant monomer pressure and temperature throughout the reaction. The reaction time will depend on the desired yield and molecular weight.

  • Termination and Isolation:

    • Vent the excess monomer and cool the reactor.

    • Terminate the polymerization by adding a quenching agent, such as acidified methanol (e.g., 5% HCl in methanol).

    • Stir the mixture to deactivate the catalyst residues.

    • Filter the polymer and wash it extensively with methanol and then water to remove catalyst residues.

    • Dry the copolymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Part 2: Characterization of this compound Copolymers

Thorough characterization of the synthesized copolymers is crucial to understand their structure, composition, and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the copolymer composition and microstructure.[8][9][10][11]

Protocol for ¹H NMR Analysis to Determine Copolymer Composition:

  • Sample Preparation: Dissolve a small amount of the dried copolymer (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer.

  • Spectral Analysis:

    • Identify the characteristic proton signals for each monomer unit. For a TAM-styrene copolymer:

      • TAM: Look for signals corresponding to the methyl protons on the silicon atom (typically around 0 ppm), the methylene protons adjacent to the silicon (around 1.5 ppm), and the vinyl protons of the allyl groups (around 4.8-6.0 ppm).

      • Styrene: Identify the aromatic protons (typically in the range of 6.5-7.5 ppm) and the aliphatic protons of the polymer backbone (around 1.4-2.0 ppm).

    • Integration: Integrate the area of a well-resolved peak unique to each monomer. For instance, integrate the methyl peak of TAM and the aromatic region of styrene.

    • Calculation: The molar ratio of the monomers in the copolymer can be calculated using the following formula:

      (Mole fraction of TAM) / (Mole fraction of Styrene) = [ (Integral of TAM peak) / (Number of protons for that peak) ] / [ (Integral of Styrene peak) / (Number of protons for that peak) ]

Data Presentation:

ComonomerCharacteristic ¹H NMR Signal (ppm)Number of Protons
This compoundMethyl (Si-CH₃)3
Allyl (CH₂=CH-)2
Allyl (=CH₂)1
StyreneAromatic (C₆H₅)5

Table 1: Representative ¹H NMR chemical shifts for TAM and Styrene monomer units in a copolymer.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal properties of the copolymers.[12][13][14][15][16]

  • DSC: Used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the copolymer. The Tg can indicate the degree of miscibility of the monomer units in the copolymer.

  • TGA: Used to assess the thermal stability and degradation profile of the copolymer. The incorporation of silicon-containing units like TAM is expected to enhance the thermal stability.

Typical DSC/TGA Experimental Parameters:

ParameterDSCTGA
Sample size5-10 mg5-10 mg
Heating rate10 °C/min10 °C/min
Temperature range-50 °C to 200 °C25 °C to 800 °C
AtmosphereNitrogenNitrogen or Air

Table 2: Typical parameters for DSC and TGA analysis of TAM copolymers.

Part 3: Application Notes

The unique properties of this compound-containing copolymers open up a wide range of potential applications.

Surface Modification and Coatings

The hydrophobicity imparted by the siloxane component makes these copolymers suitable for creating water-repellent surfaces. The pendant allyl groups can be further functionalized to introduce other properties like anti-fouling or enhanced adhesion.

Biomedical and Drug Delivery Applications

The pendant allyl groups serve as versatile platforms for the conjugation of biomolecules.[1][2][3][17]

  • Drug Conjugation: Anticancer drugs, peptides, or other therapeutic agents can be covalently attached to the copolymer backbone via the allyl groups, creating a targeted drug delivery system.

  • Biocompatible Coatings: TAM-containing copolymers can be used to coat medical devices and implants to improve their biocompatibility and reduce protein adsorption.

  • Hydrogels and Scaffolds: The cross-linking capability of the allyl groups allows for the formation of hydrogels, which can be used as scaffolds for tissue engineering or as matrices for controlled drug release.

Workflow for Post-Polymerization Modification for Biomedical Applications:

BioAppWorkflow cluster_start Starting Material cluster_modification Modification Reaction cluster_product Functionalized Polymer cluster_application Application TAM_Copolymer TAM-Copolymer (Pendant Allyl Groups) Thiol_Ene Thiol-Ene Click Reaction + Thiol-containing Biomolecule TAM_Copolymer->Thiol_Ene Hydrosilylation Hydrosilylation + Si-H containing molecule TAM_Copolymer->Hydrosilylation Functional_Polymer Bioconjugated Copolymer Thiol_Ene->Functional_Polymer Hydrosilylation->Functional_Polymer Drug_Delivery Drug Delivery Functional_Polymer->Drug_Delivery Tissue_Eng Tissue Engineering Functional_Polymer->Tissue_Eng Bio_Coating Biocompatible Coating Functional_Polymer->Bio_Coating

Figure 3: Post-polymerization modification of TAM copolymers for biomedical applications.

Advanced Materials
  • High-Performance Elastomers: Cross-linked TAM copolymers can exhibit excellent thermal and chemical resistance, making them suitable for use as high-performance elastomers in demanding environments.

  • Precursors to Ceramics: Pyrolysis of TAM-containing polymers can yield silicon carbide-based ceramic materials with tailored microstructures.

Part 4: Monomer Reactivity Ratios

The reactivity ratios (r₁ and r₂) are crucial parameters that describe the relative reactivity of each monomer towards the propagating radical chain ends in a copolymerization reaction.[18][19] They determine the composition and sequence distribution of the resulting copolymer.

  • r₁ > 1: The growing chain ending in monomer 1 prefers to add another monomer 1.

  • r₁ < 1: The growing chain ending in monomer 1 prefers to add monomer 2.

  • r₁ ≈ 1: The growing chain shows no preference.

  • r₁r₂ ≈ 1: Ideal or random copolymerization.

  • r₁r₂ ≈ 0: Tendency towards alternating copolymerization.[20][21][22]

  • r₁r₂ > 1: Tendency towards block copolymerization.

Protocol for Determining Reactivity Ratios:

  • Series of Copolymerizations: Perform a series of low-conversion (<10%) free-radical copolymerizations with varying initial monomer feed ratios (f₁/f₂).

  • Composition Analysis: Determine the composition of the resulting copolymers (F₁/F₂) using ¹H NMR spectroscopy as described previously.

  • Data Analysis: Use methods such as the Fineman-Ross or Kelen-Tüdős linearization methods, or non-linear least squares analysis, to calculate the reactivity ratios from the feed and copolymer composition data.[23]

Expected Reactivity of this compound:

The reactivity of the allyl groups in TAM in free-radical polymerization is generally lower than that of vinyl monomers like styrene or acrylates due to allylic termination. This would suggest that the reactivity ratio for TAM (r_TAM) in copolymerization with these monomers is likely to be less than 1.

Conclusion

This compound is a highly valuable monomer for the synthesis of functional and high-performance copolymers. Its unique structure allows for the introduction of reactive sites along the polymer backbone, enabling a wide range of post-polymerization modifications. The detailed protocols and application notes provided in this guide are intended to serve as a valuable resource for researchers and scientists seeking to explore the potential of this compound in their polymer design and development endeavors. The versatility of TAM-containing copolymers ensures their continued importance in the advancement of materials science and biomedical applications.

References

Application Notes & Protocols: Lewis Acid-Catalyzed Reactions of Triallylmethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triallylmethylsilane emerges as a potent and versatile nucleophilic reagent in carbon-carbon bond formation, primarily through Lewis acid-catalyzed allylations of various electrophiles. This guide provides an in-depth exploration of these reactions, which are foundational for synthesizing complex molecular architectures like homoallylic alcohols, amines, and ethers—key intermediates in natural product synthesis and pharmaceutical development. We delve into the underlying mechanistic principles, compare the efficacy of different Lewis acid catalysts, and present detailed, field-proven protocols for the successful execution of these transformations. The causality behind experimental choices, troubleshooting, and data interpretation is emphasized to empower researchers to adapt and innovate upon these powerful synthetic methods.

Theoretical Background and Core Mechanism

The reaction of this compound with electrophiles, such as carbonyls, imines, and acetals, is a variant of the renowned Hosomi-Sakurai reaction.[1] The process hinges on the activation of the electrophile by a Lewis acid. The Lewis acid coordinates to the heteroatom (typically oxygen or nitrogen) of the electrophile, drastically increasing its electrophilicity and rendering it susceptible to nucleophilic attack by one of the allyl groups of this compound.

A key mechanistic feature is the stabilization of the resulting β-carbocation intermediate by the silicon atom, an effect known as β-silicon hyperconjugation. This stabilization facilitates the reaction's progress and controls its regioselectivity, ensuring that the new C-C bond forms exclusively at the γ-carbon of the allyl group. The reaction culminates in the elimination of a silyl species, regenerating the active catalyst in catalytic processes and yielding the desired homoallylic product.

While structurally similar to the more extensively studied allyltrimethylsilane, this compound offers three reactive allyl moieties. This presents unique opportunities for sequential reactions or applications where a multivalent allyl source is advantageous, though it also introduces considerations of statistical product mixtures if mono-allylation is desired under certain conditions.

Hosomi_Sakurai_Mechanism sub Electrophile (e.g., R₂C=O) TAMS This compound activated Activated Complex [R₂C=O—LA] sub->activated Coordination LA Lewis Acid (e.g., TiCl₄) LA->activated intermediate β-Silyl Carbocation Intermediate TAMS->intermediate activated->intermediate Nucleophilic Attack product Homoallylic Product intermediate->product Elimination silyl_byproduct Silyl Byproduct (e.g., Me(allyl)₂SiCl) intermediate->silyl_byproduct

Caption: General mechanism of Lewis acid-catalyzed allylation.

Reaction Scope: Catalysts and Electrophiles

The versatility of this reaction stems from the wide array of compatible Lewis acids and electrophiles. The choice of catalyst is critical and depends on the substrate's reactivity and the presence of sensitive functional groups.

Common Lewis Acid Catalysts
  • Strong Lewis Acids (Often Stoichiometric):

    • Titanium Tetrachloride (TiCl₄): A powerful and widely used Lewis acid, particularly for the allylation of carbonyl compounds and acetals.[2][3] Its high reactivity often necessitates low temperatures (-78 °C) and strictly anhydrous conditions.[4][5]

    • Aluminum Trichloride (AlCl₃) / Aluminum Bromide (AlBr₃): Classic, strong Lewis acids effective for a range of transformations. Mixed systems, like AlBr₃/CuBr, have been developed to accelerate reactions with less reactive substrates.[6][7]

    • Boron Trifluoride Etherate (BF₃·OEt₂): A versatile and common choice, particularly effective for activating aldehydes and acetals.[2][8]

  • Modern Catalytic Lewis Acids:

    • Scandium(III) Triflate (Sc(OTf)₃): A highly efficient, water-tolerant Lewis acid that can be used in catalytic amounts (2-10 mol%).[9][10] It is particularly valued for its ability to catalyze reactions under milder conditions and its compatibility with a broader range of functional groups.[11][12] Its use often simplifies workup procedures.[9]

    • Copper(I) Bromide (CuBr): Can act as a mild Lewis acid, especially under microwave irradiation, offering an alternative for substrates sensitive to stronger acids.[13]

Electrophile Compatibility

The allylation reaction can be successfully applied to a diverse set of electrophiles to generate valuable synthetic intermediates:

  • Aldehydes and Ketones: React to form homoallylic alcohols, which are precursors to numerous natural products and bioactive molecules.[1][8][14]

  • Imines: Undergo allylation to produce homoallylic amines, a core structure in many nitrogen-containing pharmaceuticals.[15]

  • Acetals and Ketals: Serve as stable carbonyl surrogates that react to yield homoallylic ethers.[6][7][13]

Data Presentation: Representative Allylation Reactions

The following table summarizes typical outcomes for the allylation of various electrophiles using different Lewis acid systems. Note that data for the more common allyltrimethylsilane is often used as a proxy where direct data for this compound is less available, as the underlying reactivity is analogous.

EntryElectrophileLewis Acid (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)Reference
1BenzaldehydeTiCl₄ (1.1)CH₂Cl₂-7811-Phenylbut-3-en-1-ol95[2]
2AcetophenoneSc(OTf)₃ (0.1)CH₃NO₂2562-Phenylpent-4-en-2-ol88[9]
3N-BenzylideneanilineSc(OTf)₃ (0.05)CH₃CN00.5N-(1-phenylbut-3-enyl)aniline92[1]
4Benzaldehyde dimethyl acetalAlBr₃/CuBr (0.1)CH₂Cl₂2534-Methoxy-4-phenylbut-1-ene95[6]
5Benzaldehyde dimethyl acetalCuBr (1.0) + MW1,2-DCE10014-Methoxy-4-phenylbut-1-ene91[13]

Detailed Experimental Protocols

Scientific integrity requires protocols that are robust and reproducible. The following methods include critical details on setup, execution, and workup to ensure self-validation.

Protocol 1: TiCl₄-Mediated Allylation of an Aldehyde

This protocol describes the stoichiometric allylation of benzaldehyde to form 1-phenylbut-3-en-1-ol, a classic example demonstrating the use of a strong Lewis acid.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • This compound (1.2 mmol, 185 mg)

  • Titanium tetrachloride (TiCl₄, 1.1 mmol, 1.1 mL of a 1.0 M solution in CH₂Cl₂)

  • Anhydrous Dichloromethane (CH₂Cl₂, 10 mL)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware (oven-dried), magnetic stirrer, argon/nitrogen line

Step-by-Step Procedure:

  • Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.

  • Reagent Addition: Dissolve benzaldehyde (1.0 mmol) and this compound (1.2 mmol) in anhydrous CH₂Cl₂ (10 mL) and add to the flask via syringe.

  • Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: This low temperature is crucial to control the reaction's exothermicity and to minimize side reactions often promoted by the highly reactive TiCl₄.

  • Catalyst Addition: Slowly add the TiCl₄ solution (1.1 mmol) dropwise to the stirred mixture over 5 minutes. A color change is typically observed. Safety Note: TiCl₄ is highly corrosive and reacts violently with moisture. Handle with extreme care in a fume hood using dry syringes and needles.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot in NaHCO₃ solution.

  • Quenching: After completion, slowly quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL) while the flask is still in the cold bath. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure homoallylic alcohol.

Protocol 2: Sc(OTf)₃-Catalyzed Allylation of an Imine

This protocol details the catalytic synthesis of a homoallylic amine, showcasing the efficiency and milder conditions associated with scandium triflate.

Materials:

  • N-Benzylideneaniline (1.0 mmol, 181 mg)

  • This compound (1.5 mmol, 231 mg)

  • Scandium(III) triflate (Sc(OTf)₃, 0.05 mmol, 24.6 mg)

  • Anhydrous Acetonitrile (CH₃CN, 5 mL)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add Sc(OTf)₃ (0.05 mmol) and N-benzylideneaniline (1.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile (5 mL) followed by this compound (1.5 mmol).

  • Reaction Conditions: Stir the mixture at 0 °C (ice bath) for 30 minutes. Causality: While Sc(OTf)₃ is robust, starting at a lower temperature provides good control. Many reactions can also proceed efficiently at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting imine is consumed.

  • Quenching: Upon completion, quench the reaction by adding deionized water (10 mL).

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude amine can be purified by flash chromatography (silica gel, hexane/ethyl acetate) to afford the pure product.

General Workflow and Troubleshooting

A systematic approach is key to success. The following workflow outlines the major stages of the process.

Experimental_Workflow prep 1. Reagent Prep (Dry Solvents, Purify Substrates) setup 2. Reaction Setup (Inert Atmosphere, Dry Glassware) prep->setup cool 3. Temperature Control (e.g., -78°C or 0°C) setup->cool addition 4. Reagent Addition (Substrate, Silane, Lewis Acid) cool->addition monitor 5. Reaction Monitoring (TLC, GC-MS) addition->monitor quench 6. Quenching (e.g., Sat. NaHCO₃, H₂O) monitor->quench workup 7. Workup & Extraction quench->workup purify 8. Purification (Flash Chromatography) workup->purify char 9. Characterization (NMR, IR, HRMS) purify->char

Caption: A typical experimental workflow for allylation reactions.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Lewis acid (hydrolyzed).2. Wet solvent or reagents.3. Insufficiently low temperature (for TiCl₄).4. Substrate is too sterically hindered.1. Use a fresh bottle of Lewis acid or a freshly prepared solution.2. Use freshly distilled, anhydrous solvents.3. Ensure the cold bath maintains the target temperature.4. Switch to a stronger Lewis acid or higher temperature.
Multiple Products 1. Side reactions from strong Lewis acid.2. For this compound, potential for di- or tri-allylation.3. Product degradation during workup.1. Use a milder catalyst (e.g., Sc(OTf)₃).2. Use a limiting amount of this compound relative to the electrophile.3. Ensure quenching is complete and avoid strong acids/bases if the product is sensitive.
Low Isolated Yield 1. Incomplete reaction.2. Product loss during aqueous workup.3. Difficult chromatographic separation.1. Increase reaction time or temperature.2. Perform additional extractions of the aqueous layer.3. Optimize the solvent system for column chromatography.

Conclusion

Lewis acid-catalyzed reactions of this compound represent a powerful and reliable strategy for the synthesis of homoallylic structures. By understanding the core mechanism and carefully selecting the appropriate Lewis acid for the target electrophile, researchers can efficiently construct complex carbon skeletons. The protocols provided herein, grounded in established chemical principles, serve as a robust starting point for synthetic campaigns in academic and industrial drug development settings. The continued development of milder, more selective catalytic systems, such as those based on scandium, promises to further expand the utility and green credentials of this important transformation.

References

Troubleshooting & Optimization

Technical Support Center: Triallylmethylsilane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Triallylmethylsilane is a valuable trifunctional organosilane crosslinking agent and an important intermediate in organic synthesis. Its synthesis, most commonly achieved through Grignard or Wurtz-type coupling reactions, can be accompanied by the formation of various side products that may complicate purification and affect the final product's purity and yield. This guide is designed to address the specific issues you may encounter during your experiments, providing not only solutions but also a deeper understanding of the underlying chemical principles.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, offering step-by-step solutions and preventative measures.

Problem 1: Low Yield of this compound in Grignard Synthesis

Question: I am synthesizing this compound by reacting methyltrichlorosilane with allylmagnesium bromide, but my yields are consistently low. What are the likely causes and how can I improve them?

Answer:

Low yields in this Grignard reaction are a frequent issue and can often be traced to a few key factors. The primary culprits are the consumption of the Grignard reagent by side reactions and incomplete reaction with the silicon precursor.

Common Causes and Solutions:

  • Hydrolysis of the Grignard Reagent: Allylmagnesium bromide is highly sensitive to moisture. Any water present in your glassware, solvents, or starting materials will quench the Grignard reagent, forming propene and magnesium salts, thus reducing the amount available to react with methyltrichlorosilane.

    • Troubleshooting Steps:

      • Rigorous Drying of Glassware: Ensure all glassware is oven-dried at a high temperature (e.g., 120 °C) for several hours and cooled under a stream of dry nitrogen or in a desiccator immediately before use.

      • Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) are common choices and should be dried over sodium/benzophenone or passed through a solvent purification system.

      • Inert Atmosphere: Conduct the entire reaction, including the preparation of the Grignard reagent and its reaction with methyltrichlorosilane, under a positive pressure of an inert gas such as dry nitrogen or argon.

  • Wurtz-type Coupling of Allyl Bromide: A significant side reaction during the formation of allylmagnesium bromide is the coupling of two allyl bromide molecules to form hexa-1,5-diene.[1][2] This consumes your starting material and introduces a difficult-to-remove impurity.

    • Preventative Measures:

      • Use a Large Excess of Magnesium: Employing a significant excess of magnesium turnings helps to ensure that the allyl bromide reacts preferentially with the magnesium surface rather than with another molecule of allyl bromide.[1]

      • Slow Addition and Temperature Control: Add the allyl bromide solution to the magnesium turnings slowly and maintain a low reaction temperature (e.g., below the boiling point of the ether solvent).[1] This minimizes localized high concentrations of allyl bromide and reduces the rate of the coupling reaction.

  • Incomplete Reaction with Methyltrichlorosilane: If the Grignard reagent is not added in a sufficient stoichiometric amount or if the reaction conditions are not optimal, you may end up with a mixture of partially allylated methylchlorosilanes (e.g., allyldichloromethylsilane and diallylchloromethylsilane).

    • Optimization:

      • Stoichiometry: Use a slight excess of the Grignard reagent to ensure complete conversion of the methyltrichlorosilane.

      • Reaction Time and Temperature: Allow for a sufficient reaction time after the addition of the Grignard reagent. While the reaction is typically exothermic, gentle warming might be necessary to drive it to completion, but be cautious of increasing side reactions at higher temperatures.

Problem 2: Presence of High-Boiling Point Impurities after Distillation

Question: After fractional distillation of my this compound, I am observing impurities with higher boiling points in my GC-MS analysis. What could these be and how can I avoid them?

Answer:

The presence of high-boiling point impurities often points to oligomerization or rearrangement products. These can be challenging to remove by simple distillation due to their similar volatilities to the desired product.

Potential High-Boiling Impurities:

  • Oligomers of Allyl Compounds: Allyl groups can undergo oligomerization in the presence of organometallic species. This can lead to the formation of dimers, trimers, and higher oligomers of allyl compounds, which can then react with the silicon center to form complex, high molecular weight silanes.

  • Rearrangement Products: While less common under standard synthesis conditions, thermal or catalytically induced rearrangements of allylsilanes can occur, potentially leading to isomeric impurities. For instance, iodine-promoted rearrangements of tetraallylsilane have been observed, and similar processes could occur with this compound under certain conditions.[3][4][5]

Troubleshooting and Prevention:

  • Careful Temperature Control: Avoid excessive heating during the reaction and distillation. High temperatures can promote both oligomerization and rearrangement reactions.

  • Minimize Reaction Time: Once the reaction is complete (as determined by monitoring with GC or TLC), proceed with the work-up promptly to minimize the time the product is in contact with reactive species.

  • Purification Techniques:

    • Fractional Distillation under Reduced Pressure: This is the most common method for purifying this compound. Using a vacuum and a fractionating column with sufficient theoretical plates can help to separate the desired product from higher-boiling impurities.

    • Chromatography: For very high purity requirements, column chromatography on silica gel may be an option, although this can be challenging with reactive organosilanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect in the Grignard synthesis of this compound?

A1: The most common side products in the Grignard synthesis are:

Side ProductFormation MechanismHow to Minimize
Hexa-1,5-diene Wurtz-type coupling of two allyl bromide molecules during Grignard reagent formation.[1][2]Use a large excess of magnesium and slow addition of allyl bromide at low temperature.[1]
Propene Hydrolysis of the allylmagnesium bromide Grignard reagent by moisture.Use rigorously dried glassware and anhydrous solvents under an inert atmosphere.
Partially allylated methylchlorosilanes Incomplete reaction of methyltrichlorosilane with the Grignard reagent.Use a slight excess of the Grignard reagent and ensure sufficient reaction time.
Magnesium salts Byproducts of the Grignard reaction and hydrolysis.Removed during the aqueous work-up.

Q2: I am considering a Wurtz-type synthesis using methyltrichlorosilane, allyl chloride, and sodium metal. What side products are common in this reaction?

A2: The Wurtz coupling reaction for organosilane synthesis can be effective but is often associated with a range of side products due to the highly reactive nature of sodium metal. Common side products include:

  • Hexa-1,5-diene: Similar to the Grignard route, the coupling of two allyl chloride molecules is a likely side reaction.

  • Propene: Formed through elimination reactions.

  • Rearrangement Products: The radical mechanism of the Wurtz reaction can lead to the formation of isomeric products.

  • Oligomers: Polymerization of the allyl monomer can be initiated by the reactive intermediates.

Due to the often lower yields and more complex product mixtures, the Grignard route is generally preferred for the synthesis of this compound.

Q3: How can I best characterize the impurities in my this compound sample?

A3: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent first-line technique to separate volatile components and obtain their mass spectra, which can help in identifying the molecular weight and fragmentation patterns of impurities.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: These techniques provide detailed structural information about the impurities. The presence of unexpected signals or integration values that do not correspond to this compound can indicate the presence of side products.[9][10][11]

    • ²⁹Si NMR: This can be particularly useful for identifying different silicon-containing species in your mixture.[12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can help to identify functional groups present in the impurities, although it is less specific than NMR or MS for structural elucidation.

Q4: Can I use allyl chloride instead of allyl bromide for the Grignard synthesis?

A4: Yes, allyl chloride can be used to prepare the corresponding Grignard reagent, allylmagnesium chloride.[13] However, allyl bromide is generally more reactive and may lead to easier initiation of the Grignard reaction. The choice between the two often comes down to cost, availability, and specific reaction conditions. Be aware that the side reaction to form hexa-1,5-diene can also occur with allyl chloride.[13]

Experimental Protocol: Grignard Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound via the Grignard route.

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Methyltrichlorosilane

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Dry nitrogen or argon gas

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Preparation of Allylmagnesium Bromide:

    • Set up a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer under a positive pressure of inert gas.

    • Place a 1.5-fold molar excess of magnesium turnings in the flask.

    • Prepare a solution of allyl bromide in anhydrous diethyl ether in the dropping funnel.

    • Slowly add the allyl bromide solution to the stirred magnesium turnings at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Methyltrichlorosilane:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of methyltrichlorosilane in anhydrous diethyl ether in the dropping funnel.

    • Slowly add the methyltrichlorosilane solution to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizing the Synthesis and Side Reactions

Grignard Synthesis Workflow

Grignard_Synthesis cluster_grignard_prep Grignard Reagent Preparation cluster_reaction Reaction with Silicon Precursor cluster_purification Work-up and Purification allyl_br Allyl Bromide grignard_reagent Allylmagnesium Bromide allyl_br->grignard_reagent Slow addition mg Magnesium (excess) mg->grignard_reagent ether1 Anhydrous Diethyl Ether ether1->grignard_reagent crude_product Crude This compound grignard_reagent->crude_product methyl_si_cl3 Methyltrichlorosilane methyl_si_cl3->crude_product ether2 Anhydrous Diethyl Ether ether2->crude_product workup Aqueous Work-up (NH4Cl solution) crude_product->workup drying Drying (MgSO4) workup->drying distillation Fractional Distillation (Reduced Pressure) drying->distillation final_product Pure This compound distillation->final_product

Caption: Workflow for the Grignard synthesis of this compound.

Common Side Product Formation Pathways

Side_Products cluster_grignard_formation Grignard Formation Side Reactions cluster_hydrolysis Grignard Hydrolysis cluster_incomplete_reaction Incomplete Reaction allyl_br1 2 x Allyl Bromide hexadiene Hexa-1,5-diene allyl_br1->hexadiene mg_excess Insufficient Magnesium mg_excess->hexadiene promotes grignard Allylmagnesium Bromide propene Propene grignard->propene h2o Moisture (H2O) h2o->propene methyl_si_cl3 Methyltrichlorosilane partially_allylated Partially Allylated Methylchlorosilanes methyl_si_cl3->partially_allylated insufficient_grignard Insufficient Grignard Reagent insufficient_grignard->partially_allylated leads to

Caption: Pathways for common side product formation.

References

Technical Support Center: Improving the Yield of Triallylmethylsilane Grignard Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and optimized protocols for the Grignard synthesis of triallylmethylsilane. Our focus is on identifying common pitfalls and providing scientifically grounded solutions to maximize reaction yield and purity.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the synthesis, providing the core knowledge needed to plan and execute the experiment successfully.

Q1: What is the fundamental reaction for synthesizing this compound via the Grignard pathway?

The synthesis is a nucleophilic substitution reaction where an allyl Grignard reagent, prepared in situ, reacts with methyltrichlorosilane. The overall reaction proceeds in two main stages:

  • Formation of the Grignard Reagent: Allylmagnesium bromide is formed from the reaction of allyl bromide with magnesium metal in an ethereal solvent.[1] CH₂=CHCH₂Br + Mg → CH₂=CHCH₂MgBr

  • Reaction with the Silane: Three equivalents of the Grignard reagent displace the chloride atoms on methyltrichlorosilane to form the final product. 3 CH₂=CHCH₂MgBr + CH₃SiCl₃ → (CH₂=CHCH₂)₃SiCH₃ + 3 MgBrCl

Q2: Why are strictly anhydrous (water-free) conditions critical for this synthesis?

Grignard reagents are potent nucleophiles but are also extremely strong bases.[2] They will react readily with any compound containing an acidic proton, such as water, alcohols, or even trace atmospheric moisture.[3][4] This acid-base reaction is significantly faster than the desired carbon-silicon bond formation.[3] If water is present, it will protonate the allyl Grignard reagent to form propene, an inert hydrocarbon, effectively destroying the reagent and preventing the synthesis.[3][5] Therefore, all glassware must be rigorously dried (flame-dried or oven-dried) and anhydrous solvents must be used to ensure a successful reaction.[3][6]

Q3: Which allyl halide is preferred: allyl bromide or allyl chloride?

Both allyl bromide and allyl chloride can be used to prepare the corresponding Grignard reagent.[7][8] Generally, the reactivity of organic halides in Grignard formation follows the trend I > Br > Cl.[2] Allyl bromide is often preferred because it reacts more readily with magnesium, making the initiation of the reaction easier compared to allyl chloride.[9] However, allyl chloride is less expensive and may be favored in large-scale syntheses, though it might require more stringent conditions for magnesium activation.[10]

Q4: What is the best solvent for this reaction? Diethyl ether vs. Tetrahydrofuran (THF)?

Both diethyl ether and THF are essential solvents for Grignard reagent formation as their lone pair electrons stabilize the organomagnesium species through complexation.[1][5]

  • Diethyl Ether: A traditional and effective solvent. Its low boiling point (34.6 °C) makes it easy to remove but can lead to challenges in maintaining reflux without significant loss.

  • Tetrahydrofuran (THF): Often a superior choice. THF is a better Lewis base and is more effective at solvating and stabilizing the Grignard reagent, which can lead to higher yields.[4][11] Its higher boiling point (66 °C) allows for a wider temperature range for the reaction.[4] Furthermore, THF is better at dissolving the magnesium halide byproducts that precipitate during the reaction, preventing the formation of unmanageable gels.[12]

Q5: What is the primary side reaction that lowers the yield, and how can it be minimized?

The most significant side reaction is Wurtz-type homocoupling, where the newly formed allyl Grignard reagent attacks an unreacted molecule of allyl bromide.[13][14] This produces 1,5-hexadiene and consumes both the starting material and the desired reagent.[7][12]

CH₂=CHCH₂MgBr + CH₂=CHCH₂Br → CH₂=CHCH₂-CH₂CH=CH₂ + MgBr₂

To minimize this side reaction, it is crucial to:

  • Maintain a Low Temperature: Keeping the reaction temperature below 0 °C during the formation of the Grignard reagent significantly suppresses the formation of 1,5-hexadiene.[8]

  • Slow, Controlled Addition: Add the allyl bromide solution dropwise to the magnesium suspension. This avoids high local concentrations of the allyl halide, which favors the desired reaction with magnesium over the coupling side reaction.[11]

  • Use an Excess of Magnesium: A moderate excess of magnesium (e.g., 1.2-1.5 equivalents) ensures that the allyl halide is more likely to react with the metal surface than with a Grignard molecule.[7]

Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems encountered during the experiment.

Issue Symptom(s) Potential Causes Solutions & Optimization Strategies
Reaction Fails to Initiate No spontaneous boiling (reflux), no cloudiness, magnesium remains shiny, no heat is produced.1. Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the turnings prevents contact with the allyl halide.[6][13] 2. Presence of Moisture: Trace water in glassware, solvent, or reagents is quenching the initial Grignard formation.[3] 3. Low Reactivity: The initial activation energy for the reaction has not been overcome.1. Activate the Magnesium: Add a small crystal of iodine (the color will fade as the reaction starts) or a few drops of 1,2-dibromoethane to the magnesium before adding the allyl halide.[11][13] Mechanically activating the magnesium by grinding it in a mortar and pestle before use can also expose a fresh surface.[15] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under an inert atmosphere (Nitrogen or Argon) and allow it to cool just before use. Use freshly distilled, anhydrous solvents.[3][16] 3. Gentle Heating: Gently warm a small portion of the reaction mixture with a heat gun to initiate the exothermic reaction. Once started, it should sustain itself.[4]
Low Yield of this compound The mass of the purified product is significantly below the theoretical expectation.1. Incomplete Grignard Formation: Not all of the allyl halide was converted to the Grignard reagent. 2. Wurtz Coupling: A significant portion of the Grignard reagent was lost to the formation of 1,5-hexadiene.[14] 3. Inaccurate Stoichiometry: An incorrect amount of methyltrichlorosilane was added relative to the actual amount of Grignard reagent formed.[3] 4. Premature Quenching: Reaction with atmospheric CO₂ or moisture during transfers.1. Confirm Grignard Formation: Observe the visual cues of a successful Grignard formation (cloudiness, self-refluxing, consumption of magnesium) before proceeding.[4] For quantitative analysis, titrate a small aliquot of the Grignard solution to determine its exact molarity before adding the silane.[3] 2. Minimize Wurtz Coupling: Perform the Grignard formation at a low temperature (e.g., 0 °C) with slow, dropwise addition of the allyl halide.[8] 3. Use Correct Stoichiometry: Based on the limiting reagent (allyl halide), ensure at least 3 equivalents of the Grignard reagent are available for every 1 equivalent of methyltrichlorosilane. Using a slight excess of the Grignard reagent (e.g., 3.1-3.3 equivalents) can help drive the reaction to completion.[15]
Reaction Mixture Becomes a Thick, Unstirrable Gel Upon addition of methyltrichlorosilane, the solution solidifies, preventing effective mixing.1. Precipitation of Magnesium Salts: The byproduct, magnesium bromochloride (MgBrCl), has low solubility in diethyl ether and can precipitate, trapping the product and reagents.1. Use THF as the Solvent: THF is superior at solvating magnesium salts and will keep the reaction mixture as a manageable slurry rather than a solid gel.[5][12] 2. Ensure Vigorous Stirring: Use a powerful mechanical stirrer to maintain homogeneity and prevent solids from caking at the bottom of the flask. 3. Dilute the Reaction: Working in a slightly larger volume of solvent can help keep the byproducts suspended.
Visualized Reaction and Workflow

To provide a clearer understanding of the process, the following diagrams illustrate the reaction mechanism, the experimental workflow, and a decision tree for troubleshooting common issues.

Reaction_Mechanism cluster_0 Part 1: Grignard Formation cluster_1 Part 2: Reaction with Silane Allyl_Bromide Allyl Bromide (CH₂=CHCH₂Br) Allyl_MgBr Allylmagnesium Bromide (Grignard Reagent) Allyl_Bromide->Allyl_MgBr + Mg in THF Mg Magnesium (Mg⁰) Mg->Allyl_MgBr Product This compound ((CH₂=CHCH₂)₃SiCH₃) Allyl_MgBr->Product + CH₃SiCl₃ (3 equivalents) MeSiCl3 Methyltrichlorosilane (CH₃SiCl₃) MeSiCl3->Product Byproduct Magnesium Salts (MgBrCl) Product->Byproduct co-product

Caption: Reaction pathway for this compound synthesis.

Experimental_Workflow start Start: Assemble & Flame-Dry Glassware under Inert Atmosphere activate_mg Step 1: Activate Magnesium (Add Mg turnings + I₂ crystal) start->activate_mg prepare_allyl Step 2: Prepare Allyl Bromide Solution (Dilute Allyl-Br in anhydrous THF) activate_mg->prepare_allyl form_grignard Step 3: Form Grignard Reagent (Slowly add Allyl-Br solution to Mg at 0°C) prepare_allyl->form_grignard confirm_grignard Checkpoint: Observe Reaction (Cloudiness, reflux, Mg consumption) form_grignard->confirm_grignard add_silane Step 4: Add Silane (Slowly add MeSiCl₃ to Grignard at 0°C) confirm_grignard->add_silane react Step 5: Complete Reaction (Stir at room temperature for 1-2 hours) add_silane->react quench Step 6: Quench Reaction (Slowly pour mixture onto ice-cold sat. aq. NH₄Cl) react->quench workup Step 7: Workup & Extraction (Separate organic layer, extract aqueous with ether) quench->workup dry_purify Step 8: Dry & Purify (Dry over MgSO₄, filter, remove solvent via rotary evaporation) workup->dry_purify analyze End: Analyze Product (GC-MS, NMR) dry_purify->analyze

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting_Tree problem Problem Encountered init_fail Reaction Fails to Initiate? problem->init_fail low_yield Low Final Yield? problem->low_yield gel_form Thick Gel Formation? problem->gel_form cause_mg Inactive Mg Surface init_fail->cause_mg cause_h2o Moisture Contamination init_fail->cause_h2o low_yield->cause_h2o cause_wurtz Wurtz Coupling low_yield->cause_wurtz cause_stoich Incorrect Stoichiometry low_yield->cause_stoich cause_salts Mg Salt Precipitation gel_form->cause_salts sol_activate Solution: Activate Mg with I₂ or 1,2-dibromoethane cause_mg->sol_activate sol_dry Solution: Rigorously dry glassware and solvents cause_h2o->sol_dry sol_temp Solution: Lower temp (0°C) and add halide slowly cause_wurtz->sol_temp sol_titrate Solution: Titrate Grignard before adding silane cause_stoich->sol_titrate sol_thf Solution: Use THF as solvent and stir vigorously cause_salts->sol_thf

Caption: A decision tree for troubleshooting common synthesis issues.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize the yield and purity of this compound.

Table 1: Reagent Stoichiometry and Properties

ReagentFormulaMW ( g/mol )MolesEquivalentsAmount
Magnesium TurningsMg24.310.363.68.75 g
Allyl BromideC₃H₅Br120.980.303.036.3 g (26.5 mL)
MethyltrichlorosilaneCH₃SiCl₃149.480.101.014.9 g (11.7 mL)
Anhydrous THFC₄H₈O72.11--400 mL
Step-by-Step Methodology
  • Apparatus Setup: Assemble a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen or argon inlet. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place the magnesium turnings (8.75 g) and a single small crystal of iodine into the cooled flask.

  • Reagent Preparation: In a separate dry flask, prepare a solution of allyl bromide (36.3 g) in 150 mL of anhydrous THF. Transfer this solution to the dropping funnel. Prepare a separate solution of methyltrichlorosilane (14.9 g) in 50 mL of anhydrous THF.

  • Grignard Reagent Formation: Add ~200 mL of anhydrous THF to the flask containing the magnesium. Begin vigorous stirring and cool the flask to 0 °C using an ice-water bath. Add the allyl bromide solution from the dropping funnel dropwise over 2-3 hours. Maintain the temperature between 0-5 °C throughout the addition. A successful reaction is indicated by the disappearance of the iodine color and the formation of a cloudy, grayish solution. After the addition is complete, stir the mixture for an additional hour at 0 °C.

  • Reaction with Methyltrichlorosilane: While maintaining the temperature at 0 °C, add the methyltrichlorosilane solution dropwise from a second dropping funnel over 1 hour. A white precipitate of magnesium salts will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction flask back down to 0 °C. In a separate large beaker, prepare a mixture of 200 g of crushed ice and 200 mL of saturated aqueous ammonium chloride solution. While stirring vigorously, slowly pour the reaction mixture into the ice-cold ammonium chloride solution.

  • Workup and Extraction: Transfer the quenched mixture to a 1-L separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of diethyl ether. Combine all organic layers.

  • Washing and Drying: Wash the combined organic layers with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.

References

Technical Support Center: Purification of Triallylmethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Triallylmethylsilane. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. Here, we address common and complex issues encountered during its purification, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you with the knowledge to troubleshoot effectively and achieve the highest possible purity for your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the critical physical properties of this compound that I must consider for purification?

A1: Understanding the physical properties of this compound is the foundation for selecting an appropriate purification strategy. Its sensitivity to heat and moisture are the most critical factors.

The compound is a flammable liquid and is sensitive to moisture[1][2][3]. The boiling point is relatively high, which necessitates vacuum distillation to prevent thermal decomposition.

Table 1: Physical Properties of this compound

PropertyValueSignificance for Purification
Boiling Point 180 °C (at atmospheric pressure)[1]; 73 °C (at 7 hPa)[2]The high atmospheric boiling point suggests a risk of decomposition. Purification should be performed under reduced pressure (vacuum distillation) to lower the boiling point.
Density ~0.805 g/cm³[1]Useful for calculations involving mass and volume, but has minimal impact on the choice of purification technique.
Flash Point 46 °C[1]This is a flammable liquid[2][4]. All purification setups must be properly grounded, and ignition sources must be eliminated.
Reactivity Moisture sensitive[1]Exposure to atmospheric moisture can lead to hydrolysis, forming silanols and other impurities. All glassware must be rigorously dried, and the purification should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Q2: What are the typical impurities found in crude this compound and where do they come from?

A2: Impurities in this compound typically originate from its synthesis. The most common synthetic route involves a Grignard-type reaction, which can lead to specific byproducts.

  • Unreacted Starting Materials: Depending on the synthesis, this could include chlorosilanes or allyl halides[5].

  • Solvents: Residual solvents from the synthesis, such as diethyl ether or diethylene glycol dibutyl ether, may be present[6].

  • Coupling Byproducts: Wurtz-type coupling of the allyl group can produce 1,5-hexadiene, a common byproduct in Grignard-based allylsilane preparations[5][6].

  • Hydrolysis Products: Due to its moisture sensitivity, this compound can hydrolyze to form various silanols and siloxanes if not handled under strictly anhydrous conditions[7]. These are often less volatile and can be difficult to remove.

  • Isomerized Alkenes: In some transition-metal-catalyzed syntheses, isomerization of the starting alkene can lead to impurities that are difficult to separate[8].

Q3: What is the most effective method for purifying this compound?

A3: The choice of purification method depends on the nature of the impurities, the required purity level, and the scale of the experiment. For this compound, fractional vacuum distillation is the most common and effective technique[6][9].

Table 2: Comparison of Primary Purification Techniques

TechniquePrincipleBest For RemovingProsCons
Fractional Vacuum Distillation Separation based on differences in boiling points under reduced pressure[10].Impurities with significantly different boiling points (e.g., solvents, coupling byproducts like 1,5-hexadiene).Highly effective for large quantities; can achieve high purity; relatively straightforward setup.Not effective for azeotropes or impurities with very similar boiling points; thermal stress can cause decomposition if not properly controlled.
Flash Column Chromatography Separation based on differential partitioning between a stationary phase and a mobile phase[11].Non-volatile impurities, hydrolysis products (silanols), and compounds with different polarity.Excellent for removing polar or non-volatile impurities; applicable to small scales; can be tailored by changing solvent/stationary phase.Can be lower yielding; requires solvents; may not be practical for very large quantities; risk of hydrolysis on silica gel if not properly deactivated.
Chemical Treatment Chemical conversion of specific impurities into more easily separable forms.Specific impurity classes, such as residual hydrogen-containing silanes[12].Highly specific and effective for targeted impurities.Requires additional reaction and workup steps; adds potential for new impurities from the treatment itself.

For most applications, fractional vacuum distillation is the recommended starting point. If polar impurities or isomers remain, flash chromatography may be required as a subsequent step.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Q4: I performed a vacuum distillation, but my GC-MS analysis shows the product is still impure. What could be the cause?

A4: This is a common issue that can usually be traced back to the efficiency of the distillation setup or the nature of the impurities.

  • Causality: The separation efficiency of a fractional distillation is determined by the number of "theoretical plates" in the column. A simple distillation setup has very few theoretical plates and is only effective for separating liquids with boiling point differences greater than 60-70 °C[10]. If your impurities have boiling points close to that of this compound, a more efficient fractionating column is necessary.

  • Troubleshooting Steps:

    • Improve Column Efficiency: Replace a simple distillation head with a packed column (e.g., Vigreux, Raschig rings, or metal sponge). This increases the surface area for vapor-liquid equilibria, enhancing separation.

    • Optimize Reflux Ratio: Ensure a slow, steady distillation rate. Taking distillate off too quickly reduces the number of effective theoretical plates. A higher reflux ratio (more vapor returning to the column than is collected as distillate) improves separation.

    • Check for Azeotropes: Some impurities may form a constant-boiling mixture (azeotrope) with the product, making separation by distillation impossible. If you suspect an azeotrope, an alternative purification method like chromatography or a chemical treatment may be necessary.

    • Verify Vacuum Integrity: A fluctuating vacuum will cause the boiling point to change, leading to poor separation. Ensure all joints are properly sealed and the vacuum pump is stable.

Q5: My product appears to be decomposing in the distillation flask (discoloration, polymerization). How can I prevent this?

A5: Decomposition is typically caused by excessive thermal stress. This compound, like many organosilanes, can be sensitive to high temperatures.

  • Causality: The boiling point of this compound at atmospheric pressure (180 °C) is high enough to potentially initiate decomposition or polymerization, especially if trace impurities (like acids or bases) are present to act as catalysts.

  • Troubleshooting Steps:

    • Increase the Vacuum: The primary reason for vacuum distillation is to lower the boiling point[9]. Use a higher vacuum (lower pressure) to distill the compound at the lowest possible temperature. Aim for a pot temperature that is no more than 20-30 °C above the vapor temperature.

    • Use an Appropriate Heating Method: A heating mantle with a stirrer provides even heating. An oil bath is also excellent. Avoid direct heating with a flame, which creates hot spots.

    • Minimize Distillation Time: Do not heat the material for longer than necessary. Plan the distillation so that it can be completed without interruption.

    • Add an Inhibitor (Advanced): For persistent polymerization issues, a small amount of a radical inhibitor (like BHT) can sometimes be added to the distillation pot, but this may introduce a new impurity that needs to be removed.

Q6: My purified this compound has a cloudy appearance and the purity decreases over time. What is happening?

A6: This is a classic sign of moisture contamination and subsequent hydrolysis.

  • Causality: this compound is moisture-sensitive[1]. The Si-C(allyl) bond can be susceptible to cleavage in the presence of water, especially under acidic or basic conditions, but the more immediate reaction is the formation of silanols (R₃Si-OH) from any residual chlorosilane impurities or the slow hydrolysis of the product itself. These silanols can then self-condense to form disiloxanes (R₃Si-O-SiR₃)[7]. These hydrolysis products are often less soluble, causing the cloudy appearance.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried immediately before use. The distillation should be performed under a dry, inert atmosphere (N₂ or Ar).

    • Handle and Store Properly: Purified material should be stored in a tightly sealed container (preferably with a septum) under an inert atmosphere[1][13]. Storing over a drying agent like molecular sieves can be considered, but ensure the sieves are properly activated and compatible.

    • Re-purification: If contamination has occurred, the hydrolysis products can often be removed by a second distillation, as they are typically higher boiling than the parent silane. Alternatively, filtering the material through a plug of dry, neutral alumina may remove some of the polar hydrolysis byproducts.

Experimental Protocols
Protocol 1: Fractional Vacuum Distillation

This protocol describes the standard method for purifying this compound on a laboratory scale.

Step-by-Step Methodology:

  • Glassware Preparation: Thoroughly clean and oven-dry (at >120 °C for at least 4 hours) all components: a round-bottom flask, a fractionating column (e.g., 20 cm Vigreux), a distillation head with a thermometer adapter, a condenser, and receiving flasks.

  • System Assembly:

    • Assemble the apparatus while still warm and immediately place it under a vacuum/inert gas manifold.

    • Use high-vacuum grease sparingly on all ground-glass joints to ensure a good seal[10].

    • Place a magnetic stir bar in the distillation flask.

  • Charging the Flask: Charge the crude this compound into the distillation flask via cannula transfer or under a positive pressure of inert gas. Do not fill the flask more than two-thirds full.

  • Initiating the Distillation:

    • Begin stirring and slowly evacuate the system. Be mindful of bumping, especially if volatile solvents are present. A slow nitrogen bleed can help control the pressure.

    • Once the desired vacuum is stable, begin heating the distillation flask gently using a heating mantle.

  • Collecting Fractions:

    • Monitor the temperature at the distillation head. Collect any low-boiling impurities (forerun) in a separate flask.

    • When the temperature stabilizes at the expected boiling point of this compound at that pressure, switch to a clean, dry receiving flask.

    • Collect the main fraction, ensuring the temperature remains constant. A drop in temperature indicates the product has finished distilling.

  • Shutdown:

    • Stop heating and allow the system to cool.

    • Slowly and carefully vent the system with inert gas before turning off the vacuum pump to prevent oil from being sucked back into the system.

    • Transfer the purified product to a clean, dry storage vessel under an inert atmosphere.

Visualization of Distillation Setup

G Heating Heating Mantle + Stirrer Flask Distillation Flask (Crude TAMIS) Column Vigreux Column Flask->Column Vapor Head Distillation Head with Thermometer Column->Head Vapor Condenser Condenser Head->Condenser Vapor Vacuum Vacuum / Inert Gas Source Head->Vacuum Receiver Receiving Flask (Purified TAMIS) Condenser->Receiver WaterOut Water Out Condenser->WaterOut WaterIn Water In WaterIn->Condenser G Start Run GC-MS on Purified Sample CheckPurity Purity > 99%? Start->CheckPurity Success Purification Successful Store Properly CheckPurity->Success Yes Identify Identify Impurity (Mass Spec Data) CheckPurity->Identify No BoilingPoint Impurity Boiling Point? Identify->BoilingPoint Polarity Impurity Polarity? BoilingPoint->Polarity Similar to Product Redistill Re-distill with Fractionating Column BoilingPoint->Redistill Different Polarity->Redistill Similar to Product Chromatography Purify by Flash Chromatography Polarity->Chromatography Different from Product (e.g., Polar Silanols) Redistill->Start Chromatography->Start

References

Technical Support Center: Optimizing Catalyst Loading for Triallylmethylsilane Hydrosilylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hydrosilylation of triallylmethylsilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on optimizing catalyst loading to achieve high yields and selectivity. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established mechanistic principles and practical, field-proven experience.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step protocols for resolution.

Low or No Conversion: Why is my reaction stalling?

Question: I've set up my hydrosilylation reaction with this compound and a hydrosilane using Karstedt's catalyst, but I'm observing very low or no conversion by ¹H NMR or GC analysis. What are the likely causes and how can I fix this?

Answer:

Low or no conversion in a hydrosilylation reaction is a common issue that typically points to problems with the catalyst's activity or the purity of your reagents. Let's break down the potential culprits and solutions.

Causality Behind the Issue:

The catalytic cycle of platinum-catalyzed hydrosilylation, generally following the Chalk-Harrod mechanism, relies on a catalytically active Pt(0) species.[1][2] This species can be rendered inactive through various pathways, primarily catalyst poisoning or inherent inactivity. Poisons are substances that bind strongly to the platinum center, preventing it from participating in the catalytic cycle.[3][4] Even trace amounts of these impurities can halt the reaction.

Potential Causes & Step-by-Step Solutions:

  • Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. Karstedt's catalyst, while robust, can be sensitive to air and moisture over time.[4]

    • Solution:

      • Ensure your catalyst has been stored under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.

      • If the catalyst is old or has been handled improperly, purchase a fresh batch.

      • For critical applications, consider titrating the catalyst to determine its active platinum concentration.

  • Presence of Catalyst Poisons: Your reagents or solvent may contain impurities that are known catalyst poisons.[3][5]

    • Common Poisons:

      • Sulfur compounds: (e.g., thiols, sulfides)

      • Phosphorus compounds: (e.g., phosphines, phosphites)

      • Amines and other nitrogen-containing compounds

      • Tin compounds: (often from other reactions)[4]

      • Water or other protic substances: Can lead to side reactions and catalyst deactivation.[6]

    • Solution: Reagent Purification Protocol:

      • Solvent: Use anhydrous solvents freshly passed through a purification system (e.g., alumina columns) or from a freshly opened bottle.

      • This compound & Hydrosilane: Purify by distillation under reduced pressure. Ensure the collection flask is under an inert atmosphere.

      • Glassware: Thoroughly dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas before use.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate.

    • Solution: While the goal is to optimize and often minimize catalyst loading, starting with a known effective concentration is crucial for troubleshooting. If you suspect your loading is too low, perform a small-scale control reaction with a higher, more standard catalyst loading (e.g., 10-20 ppm of Pt).[1]

Poor Selectivity: Why am I getting multiple products?

Question: My reaction is proceeding, but I'm observing a mixture of products, including isomerized starting material and other unexpected silanes. How can I improve the selectivity for the desired anti-Markovnikov addition product?

Answer:

Poor selectivity in the hydrosilylation of this compound often manifests as the formation of vinylsilanes (from dehydrogenative silylation) or internal-alkene silane adducts (from isomerization of the allyl group).[2] The catalyst loading and reaction temperature are critical parameters that influence these side reactions.

Causality Behind the Issue:

Platinum catalysts, particularly at higher concentrations or temperatures, can promote side reactions.[7] Alkene isomerization is a common side reaction where the terminal double bond of the allyl group migrates to an internal position before hydrosilylation occurs.[2] Dehydrogenative silylation can also compete with hydrosilylation, leading to the formation of an unsaturated silane and H₂ gas.[2]

Optimizing for Selectivity:

  • Catalyst Loading: Higher catalyst concentrations can sometimes lead to an increase in side reactions.[7] The optimal loading will be a balance between reaction rate and selectivity.

    • Solution: Perform a catalyst loading screen to identify the optimal concentration. (See Section 2.1 for a detailed protocol).

  • Reaction Temperature: Elevated temperatures can provide the activation energy for undesired pathways like isomerization.

    • Solution:

      • Run the reaction at the lowest temperature that affords a reasonable rate. Start at room temperature if possible.

      • If heating is required, increase the temperature incrementally (e.g., 40°C, 60°C) and monitor the product distribution at each step.

  • Presence of Inhibitors: Inhibitors can be used to control the reaction's initiation and pot-life, which can sometimes indirectly improve selectivity by preventing premature, uncontrolled reactions at ambient temperature.[8][9]

    • Common Inhibitors: 1-ethynylcyclohexanol, dimethyl maleate.[1]

    • Solution: If working with a highly reactive system, consider adding a suitable inhibitor to moderate the initial reaction rate. The inhibitor is typically consumed as the reaction is heated.

Data Presentation: Catalyst Loading vs. Selectivity

The following table illustrates a hypothetical optimization screen for the hydrosilylation of one allyl group on this compound.

EntryCatalyst Loading (ppm Pt)Temperature (°C)Time (h)Conversion (%)Desired Product Selectivity (%)Isomerization Byproduct (%)
150604988515
22060895928
310601892>98<2
41080699946

This data illustrates that lowering the catalyst concentration (Entry 3) and maintaining a moderate temperature can significantly improve selectivity, albeit at the cost of a longer reaction time.

Section 2: Experimental Protocols & Workflows

Protocol: Catalyst Loading Optimization Screen

This protocol outlines a method for determining the optimal loading of Karstedt's catalyst for the hydrosilylation of this compound using parallel reaction screening.

Objective: To identify the lowest catalyst concentration that provides a high yield of the desired product in an acceptable timeframe with minimal side-product formation.

Materials:

  • This compound

  • Hydrosilane (e.g., methyldichlorosilane, trichlorosilane)

  • Karstedt's catalyst solution (e.g., in xylene)

  • Anhydrous, inhibitor-free solvent (e.g., toluene)

  • Array of reaction vials with stir bars and septa

  • Inert atmosphere manifold or glovebox

  • Syringes and needles

Procedure:

  • Prepare a Stock Solution of the Catalyst: In a glovebox or under an inert atmosphere, prepare a dilute stock solution of Karstedt's catalyst in anhydrous toluene. This allows for accurate dispensing of small quantities.

  • Set up Parallel Reactions:

    • Arrange a set of identical, oven-dried reaction vials.

    • To each vial, add the this compound (e.g., 1.0 mmol) and the anhydrous solvent (e.g., 2 mL).

    • Add the hydrosilane (e.g., 3.3 mmol, 1.1 equiv. per allyl group).

  • Vary Catalyst Loading:

    • Using a microsyringe, add the calculated volume of the catalyst stock solution to each vial to achieve a range of loadings (e.g., 1, 5, 10, 20, 50 ppm Pt). Include a no-catalyst control.

  • Reaction and Monitoring:

    • Seal the vials and place them in a temperature-controlled reaction block or oil bath.

    • Begin stirring at the desired temperature (e.g., 60°C).

    • At regular intervals (e.g., 1, 2, 4, 8, 24 hours), carefully withdraw a small aliquot from each reaction mixture via syringe.

    • Quench the aliquot (e.g., in a small amount of solvent) and analyze by GC or ¹H NMR to determine conversion and selectivity.

  • Data Analysis:

    • Plot conversion vs. time for each catalyst loading.

    • Analyze the product distribution for each time point to assess the formation of byproducts.

    • Identify the catalyst loading that provides the best balance of rate, yield, and selectivity.

Visualization of Experimental Workflow:

G cluster_prep Preparation cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep1 Prepare Catalyst Stock Solution prep2 Dry Glassware & Prepare Reagents setup1 Add Substrates & Solvent to Vials prep2->setup1 setup2 Add Varying Catalyst Loads setup1->setup2 react1 Seal Vials & Heat with Stirring setup2->react1 react2 Take Aliquots at Time Intervals react1->react2 react3 Quench & Analyze (NMR/GC) react2->react3 analysis1 Plot Conversion vs. Time react3->analysis1 analysis2 Determine Selectivity analysis1->analysis2 analysis3 Identify Optimal Loading analysis2->analysis3

Caption: Workflow for optimizing catalyst loading.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading range for hydrosilylation reactions? A1: For platinum-based catalysts like Karstedt's, loadings are typically in the parts-per-million (ppm) range, often between 1 and 100 ppm of platinum relative to the reactants.[4] For laboratory-scale synthesis, starting around 10-20 ppm is common.[1] The goal of optimization is often to reduce this as much as possible without sacrificing reaction efficiency.

Q2: How do I monitor the progress of my this compound hydrosilylation? A2: The most common methods are ¹H NMR spectroscopy and Gas Chromatography (GC).

  • ¹H NMR: You can monitor the disappearance of the Si-H proton signal (typically a sharp singlet or multiplet between 4-5 ppm) from your hydrosilane and the disappearance of the vinyl protons of the allyl groups (typically between 5-6 ppm). Concurrently, you will see the appearance of new signals corresponding to the alkyl chain formed.[10][11]

  • GC: GC is excellent for quantitative analysis of conversion and for detecting volatile byproducts, allowing for accurate determination of product selectivity.[12]

Q3: My reaction mixture turned dark or formed a black precipitate. What happened? A3: The formation of a dark color or black precipitate (platinum black) is a sign of catalyst decomposition or aggregation.[1][2] This often occurs at higher temperatures or when the catalyst concentration is too high, leading to the formation of colloidal platinum particles that are typically less active or inactive.[7] This can also be a sign of catalyst deactivation. To avoid this, use the minimum effective catalyst loading and temperature.

Q4: Can I reuse the catalyst? A4: Karstedt's catalyst is a homogeneous catalyst, meaning it is dissolved in the reaction mixture.[4] This makes it very difficult to separate from the product for reuse. While some research focuses on heterogeneous (supported) platinum catalysts that can be filtered off and potentially reused, homogeneous catalysts are generally consumed in the process.[13]

Q5: I am using this compound to synthesize a carbosilane dendrimer, and the reaction is incomplete at higher generations. Why? A5: This is a known challenge in dendrimer synthesis. As the dendrimer grows, steric hindrance at the periphery increases significantly.[14] The dense shell of branches can physically block the approach of the hydrosilane and the catalyst to the terminal allyl groups on the dendrimer's surface. This leads to incomplete conversion and defects in the dendritic structure.[14] To mitigate this, you may need to use a larger excess of the hydrosilane, extend reaction times, or explore catalysts with smaller footprints, though success is often limited at very high generations.

Visualization of Steric Hindrance in Dendrimer Synthesis:

G Steric crowding hinders access of reagents (H-Si) and catalyst (Pt) to the reactive periphery of higher-generation dendrimers. C Si G1_1 C->G1_1 G1_2 C->G1_2 G1_3 C->G1_3 G2_1a G1_1->G2_1a G2_1b G1_1->G2_1b G2_2a G1_2->G2_2a G2_2b G1_2->G2_2b G2_3a G1_3->G2_3a G2_3b G1_3->G2_3b H1 H-Si H2 H-Si H3 H-Si Pt1 Pt Pt2 Pt Pt3 Pt

Caption: Steric hindrance in dendrimer synthesis.

References

Technical Support Center: A Troubleshooting Guide for Triallylmethylsilane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for triallylmethylsilane reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile reagent. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental outcomes, ensuring your reactions are both successful and reproducible.

Introduction to this compound

This compound [(CH₂=CHCH₂)₃SiCH₃] is a valuable building block in organic synthesis due to its three reactive allyl groups. These groups can participate in a variety of transformations, most notably hydrosilylation, olefin cross-metathesis, and radical reactions. However, the very reactivity that makes this compound useful can also lead to challenges in controlling selectivity, achieving high yields, and preventing unwanted side reactions. This guide will address the most common issues encountered in a practical, question-and-answer format.

Section 1: Hydrosilylation Reactions

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamental reaction of silanes.[1] While seemingly straightforward, reactions with this compound can be prone to issues related to catalyst activity and selectivity.

Frequently Asked Questions (FAQs) - Hydrosilylation

Q1: My hydrosilylation reaction with a platinum catalyst (e.g., Karstedt's or Speier's catalyst) is sluggish or fails to initiate. What are the likely causes?

A1: Several factors can inhibit platinum-catalyzed hydrosilylation. The most common culprits are:

  • Catalyst Deactivation: Platinum catalysts, particularly Pt(0) complexes, can be sensitive to impurities.[2] The formation of inactive platinum colloids or "platinum black" is a known deactivation pathway.[2][3]

  • Inhibitors in Reagents or Solvents: Trace amounts of compounds containing nitrogen, sulfur, or phosphorus can act as catalyst poisons. Ensure your solvents and substrates are rigorously purified.

  • Oxygen Sensitivity: While some hydrosilylation reactions are tolerant to air, the presence of oxygen can sometimes lead to the formation of multinuclear platinum species that are catalytically inactive, especially with less reactive olefins.[4]

  • Substrate Reactivity: Steric hindrance around the double bond of your substrate can significantly slow down the reaction rate.

Troubleshooting Workflow for Sluggish Hydrosilylation

G start Sluggish/No Reaction check_catalyst Verify Catalyst Activity (Use a fresh batch or a standard substrate) start->check_catalyst check_reagents Purify Solvents & Substrates (Distillation, pass through alumina) check_catalyst->check_reagents If catalyst is active fail Problem Persists check_catalyst->fail If catalyst is inactive degas Degas Reaction Mixture (Sparging with Ar or N2) check_reagents->degas check_reagents->fail If problem persists increase_temp Increase Reaction Temperature degas->increase_temp degas->fail If problem persists increase_loading Increase Catalyst Loading increase_temp->increase_loading increase_temp->fail If problem persists success Reaction Proceeds increase_loading->success increase_loading->fail If problem persists

Caption: A stepwise guide to troubleshooting slow hydrosilylation reactions.

Q2: I am observing the formation of vinyl or allylic silanes as byproducts in my hydrosilylation reaction. How can I suppress this?

A2: The formation of these byproducts is often due to β-hydride elimination from an intermediate metal-alkyl species.[1] This side reaction is more prevalent with certain catalyst systems and under specific conditions. To minimize this:

  • Choice of Catalyst: Some catalyst systems are more prone to β-hydride elimination than others. Consider screening different platinum or rhodium catalysts.

  • Reaction Temperature: Lowering the reaction temperature can often disfavor the elimination pathway.

  • Solvent: The choice of solvent can influence the reaction pathway. Experiment with different solvents to find the optimal conditions for your specific substrate.

Q3: How can I achieve anti-Markovnikov selectivity in the hydrosilylation of a terminal alkene with this compound?

A3: Hydrosilylation of terminal alkenes typically proceeds with anti-Markovnikov selectivity, placing the silicon atom at the terminal carbon.[1][5] This is a key feature of the Chalk-Harrod mechanism.[1] To ensure high anti-Markovnikov selectivity:

  • Use a Platinum Catalyst: Platinum catalysts like Speier's or Karstedt's are well-known for promoting anti-Markovnikov addition.[5]

  • Control Reaction Conditions: While generally favoring the anti-Markovnikov product, significant deviations can occur with certain substrates or under harsh conditions. Milder reaction conditions (lower temperature, shorter reaction times) are preferable.

Section 2: Olefin Cross-Metathesis

Cross-metathesis is a powerful tool for forming new carbon-carbon double bonds.[6][7] When using this compound, the goal is often to couple one or more of the allyl groups with another olefin. However, catalyst stability and selectivity can be significant hurdles.

Frequently Asked Questions (FAQs) - Cross-Metathesis

Q1: My Grubbs-type catalyst is decomposing before the cross-metathesis reaction with this compound is complete, leading to low yields. What is causing this and how can I prevent it?

A1: Ruthenium-based metathesis catalysts, such as Grubbs catalysts, can decompose through various pathways.[8] Common causes of decomposition include:

  • Bimolecular Decomposition: Grubbs benzylidene complexes can decompose via a bimolecular pathway.[9]

  • Reaction with Impurities: The catalyst can be deactivated by impurities in the solvent or reagents. Protic solvents, acids, bases, and compounds containing coordinating heteroatoms can all lead to catalyst decomposition.[10]

  • Ethylene-Induced Decomposition: The ethylene generated as a byproduct in cross-metathesis can contribute to catalyst degradation.[9][11]

Strategies to Enhance Catalyst Longevity:

StrategyRationale
Purify Solvents and Reagents Remove catalyst poisons.
Use a More Stable Catalyst Second and third-generation Grubbs catalysts often exhibit greater stability.
Remove Ethylene Byproduct Applying a vacuum or bubbling an inert gas through the reaction mixture can drive the equilibrium and remove the deactivating ethylene.[12]
Add a Co-catalyst/Additive In some cases, additives like copper(I) iodide have been shown to enhance the rate of cross-metathesis.

Q2: I am getting a mixture of homocoupled and cross-coupled products in my cross-metathesis reaction. How can I improve the selectivity for the desired cross-product?

A2: Achieving high selectivity in cross-metathesis can be challenging as it can lead to a statistical mixture of products.[6] To favor the desired cross-coupled product:

  • Use an Excess of One Olefin: Using a stoichiometric excess of the less valuable or more volatile olefin can drive the reaction towards the desired cross-product.

  • Choose Olefins with Different Reactivities: A significant difference in the electronic and steric properties of the two olefins can lead to higher selectivity.

  • Catalyst Selection: Different generations and modifications of Grubbs catalysts can exhibit varying selectivities for different olefin partners.

Logical Flow for Optimizing Cross-Metathesis Selectivity

G start Low Selectivity in Cross-Metathesis adjust_stoichiometry Adjust Stoichiometry (Use excess of one olefin) start->adjust_stoichiometry screen_catalysts Screen Different Catalysts (e.g., Grubbs I, II, III, Hoveyda-Grubbs) adjust_stoichiometry->screen_catalysts If selectivity improves slightly fail Selectivity Still Poor adjust_stoichiometry->fail If no improvement optimize_conditions Optimize Reaction Conditions (Temperature, solvent, concentration) screen_catalysts->optimize_conditions screen_catalysts->fail If no improvement success Improved Selectivity optimize_conditions->success optimize_conditions->fail If still not optimal analyze_olefins Analyze Olefin Reactivity (Steric and electronic effects) fail->analyze_olefins

Caption: A decision tree for improving selectivity in cross-metathesis reactions.

Q3: I am observing isomerization of the double bond in my product. How can I prevent this?

A3: Double bond isomerization can be a troublesome side reaction in olefin metathesis, often catalyzed by ruthenium hydride species that can form from the decomposition of the primary catalyst. To suppress isomerization:

  • Add a Mild Acid: The addition of a weak acid, such as acetic acid, can help to quench the ruthenium hydride species responsible for isomerization.[12]

  • Minimize Reaction Time: Prolonged reaction times can lead to a higher accumulation of the isomerization catalyst. Monitor the reaction closely and quench it as soon as the desired product is formed.

  • Purification: In some cases, the isomerization may occur during workup or purification. Ensure that the purification conditions (e.g., silica gel) are neutral.

Section 3: Radical Reactions

The allyl groups of this compound can also participate in radical reactions, such as radical additions and polymerizations.[13] Controlling these reactions requires a good understanding of radical initiation, propagation, and termination steps.[14]

Frequently Asked Questions (FAQs) - Radical Reactions

Q1: My radical addition to one of the allyl groups of this compound is giving low yields and multiple byproducts. What are the common pitfalls?

A1: Low yields in radical additions are often due to inefficient radical generation, competing side reactions, or premature termination.

  • Inefficient Initiation: Ensure your radical initiator (e.g., AIBN, benzoyl peroxide) is used at the appropriate temperature for its decomposition half-life.

  • Slow Propagation: The propagation step, where the generated radical adds to the allyl group, must be faster than competing reactions. The concentration of the radical trapping agent (if any) and the substrate are critical.

  • Unwanted Polymerization: The allyl groups can undergo radical polymerization. Keeping the monomer concentration low can help to disfavor polymerization.

  • Side Reactions of the Silyl Group: While generally robust, the silyl group can undergo undesired reactions under certain radical conditions.

Q2: How can I control the regioselectivity of a radical addition to the allyl groups?

A2: The regioselectivity of radical additions to alkenes is governed by the stability of the resulting radical intermediate. For the allyl groups in this compound, the addition of a radical (R•) will preferentially occur at the terminal carbon to form the more stable secondary radical.

Mechanism of Regioselective Radical Addition

G cluster_0 Radical Addition to Allyl Group R• R• allyl CH₂=CH-CH₂-Si R•->allyl Addition intermediate R-CH₂-ĊH-CH₂-Si (More Stable Secondary Radical) allyl->intermediate H_source H-Donor intermediate->H_source Hydrogen Abstraction product R-CH₂-CH₂-CH₂-Si H_source->product

Caption: Preferential formation of the more stable secondary radical intermediate.

Section 4: Purification of Organosilicon Compounds

The purification of organosilicon compounds can present unique challenges compared to their purely organic counterparts.

Frequently Asked Questions (FAQs) - Purification

Q1: I am having difficulty separating my this compound-derived product from silicone grease or other silicon-containing impurities.

A1: Silicon-containing compounds often have similar polarities, making chromatographic separation challenging.

  • Alternative Chromatography: Consider using different stationary phases, such as alumina or florisil, which may offer different selectivity.

  • Distillation: If your product is volatile and thermally stable, distillation can be a highly effective purification method.[15]

  • Recrystallization: For solid products, recrystallization is an excellent method for achieving high purity.

  • Acid or Base Wash: Some silicon-containing byproducts can be removed by washing with dilute acid or base, but care must be taken to ensure the desired product is stable to these conditions.[15]

Q2: My silyl ether product, derived from a hydrosilylation reaction, is being cleaved during silica gel chromatography.

A2: Silyl ethers can be sensitive to the acidic nature of standard silica gel.[16]

  • Neutralize Silica Gel: Pre-treat the silica gel by washing it with a solution of triethylamine in your eluent before packing the column.[16]

  • Use a Different Stationary Phase: Neutral alumina or treated silica gel can be used as alternatives.

  • Minimize Contact Time: Use flash chromatography with a slightly more polar eluent to reduce the time the compound spends on the column.[16]

Section 5: Safety Precautions

Working with this compound and associated reagents requires strict adherence to safety protocols.

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor. It can cause skin and eye irritation. It is crucial to handle this compound in a well-ventilated fume hood, away from ignition sources, and while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q2: What are the specific hazards of the catalysts and reagents used in these reactions?

A2:

  • Platinum Catalysts: Many platinum catalysts are toxic and should be handled with care.

  • Grubbs Catalysts: These are air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Radical Initiators: Many radical initiators (e.g., peroxides) are thermally unstable and can decompose violently if not handled and stored correctly.

  • Silanes: Some silanes can be pyrophoric or release flammable gases upon contact with moisture.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[17]

References

Technical Support Center: Stereocontrol in Triallylmethylsilane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for controlling stereoselectivity in reactions involving triallylmethylsilane. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this compound for stereoselective carbon-carbon bond formation. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounding our advice in mechanistic principles and field-proven insights.

Part 1: Fundamentals of Stereocontrol
  • Substrate Control: The inherent chirality of the electrophile can direct the incoming nucleophile to one face.

  • Reagent Control: Using a chiral variant of the allylsilane can transfer stereochemical information.

  • Catalyst Control: Employing a chiral Lewis acid or a chiral organocatalyst creates a structured, asymmetric environment that forces the reaction to proceed through a lower-energy transition state for one stereoisomer.[3][4]

Below is a generalized workflow for troubleshooting stereoselectivity issues, which will be expanded upon in the subsequent sections.

Caption: Troubleshooting workflow for low stereoselectivity.

Part 2: Frequently Asked Questions (FAQs)
Q1: My diastereoselectivity is poor (< 5:1 d.r.) in a standard Lewis acid-catalyzed reaction with an aldehyde. What are the first things to check?

A1: Poor diastereoselectivity in these reactions is often traced back to three primary factors: the Lewis acid, temperature, and substrate effects.

  • Reaction Temperature: Many stereoselective reactions are run at low temperatures (-78 °C) for a reason. Higher temperatures provide more thermal energy, which can overcome the small energy difference between the diastereomeric transition states, resulting in lower selectivity. Before making any other changes, ensure your reaction temperature is low and stable.

  • Substrate Sterics: The steric bulk of the substituents on both the aldehyde and the allylsilane influences the facial bias of the attack. A bulkier R group on the aldehyde will more effectively block one face in a Felkin-Anh model.

Q2: I am attempting an enantioselective reaction with a chiral catalyst, but the enantiomeric excess (ee) is close to zero. What's wrong?

A2: A near-racemic product in a catalytic asymmetric reaction points to one of two major issues: either the catalyst is not effective, or a background reaction is dominating.

  • Catalyst Inactivity/Decomposition:

    • Purity and Handling: Are you sure your chiral ligand and metal precursor are pure and were handled under strictly anhydrous and anaerobic conditions (if required)? Many organometallic catalysts are sensitive to air and moisture.[8]

    • Catalyst Formation: If you are forming the catalyst in situ, ensure the conditions (temperature, time, solvent) are optimal for the formation of the active chiral species.

  • Uncatalyzed Background Reaction: this compound can react with highly activated electrophiles even without a catalyst, especially if a strong Lewis acid is used for activation. This uncatalyzed pathway is non-selective and will produce a racemic product, eroding the overall ee.[8] To test for this, run the reaction without the chiral ligand. If you still get a significant amount of product, the background reaction is your problem. To solve it, you may need a less Lewis-acidic system or a catalyst that provides greater rate acceleration over the background process.

Q3: Can a functional group on my substrate reverse the expected stereoselectivity?

A3: Absolutely. This is a known phenomenon often driven by neighboring group participation or unexpected chelation. A study on intramolecular reactions of chiral allylsilanes found that a strategically placed benzyloxy group could completely reverse the diastereoselectivity compared to simple alkyl-substituted analogs.[9] This was proposed to occur because the ether oxygen participates in the transition state, stabilizing a cationic intermediate that leads to the opposite diastereomer.[9] Always consider how Lewis-basic groups (ethers, esters, etc.) on your substrate might interact with the Lewis acid catalyst, potentially overriding the normally dominant steric effects.

Part 3: In-Depth Troubleshooting Guides
Problem 1: Inconsistent Diastereomeric Ratios (d.r.) Between Batches

You've successfully developed a diastereoselective allylation and achieved a 15:1 d.r. in your initial experiments. However, upon scaling up or repeating the experiment, the d.r. varies unpredictably between 3:1 and 10:1.

Root Cause Analysis & Solutions:

  • Moisture is the Enemy: Trace amounts of water can hydrolyze the Lewis acid (e.g., TiCl₄), reducing its effective concentration and potentially generating Brønsted acids that catalyze a less selective background reaction.

    • Solution: Rigorously dry all glassware. Use freshly distilled, anhydrous solvents. Titrate the Lewis acid solution before use to confirm its concentration.

  • Reagent Purity & Stoichiometry:

    • This compound: Ensure its purity. While stable, older bottles can contain impurities.

    • Lewis Acid: Use a fresh, high-purity bottle or a freshly opened ampule. The stoichiometry is critical; a slight excess or deficiency can alter the reaction pathway.

    • Solution: Use reagents from a reliable source. For highly sensitive reactions, consider purifying the silane and using a freshly opened bottle/ampule of the Lewis acid for each run.

  • Temperature Control: Fluctuations in temperature, especially during the addition of reagents, can lead to variable selectivity.

    • Solution: Use a cryostat for accurate temperature control instead of a solvent bath that can warm over time. Ensure additions are done slowly to maintain a constant internal temperature.

Problem 2: Low Yield and Selectivity in Asymmetric Allylation of Imines

You are attempting to synthesize a chiral homoallylic amine via the asymmetric allylation of an imine using a chiral catalyst system, but the reaction is sluggish, gives low yields, and poor enantioselectivity.

Root Cause Analysis & Solutions:

  • Imine Stability and Purity: Imines, especially those derived from aliphatic aldehydes, can be unstable and prone to oligomerization or hydrolysis.

    • Solution: Use the imine immediately after its formation and purification. Consider generating the imine in situ.

  • Catalyst System Mismatch: Not all chiral catalysts are suitable for imines. The nitrogen atom of the imine or the resulting amine product can coordinate to the Lewis acid and inhibit catalysis.

    • Solution: Explore catalyst systems specifically developed for imines. For example, transition metal complexes, such as those based on palladium or iridium, have shown great success.[10][11][12] A notable system uses a chiral bis-π-allylpalladium complex with tetraallylsilane, activated by TBAF and MeOH, which operates under mild, non-Lewis acidic conditions, avoiding many of the pitfalls of traditional systems.[10][11]

Caption: Key steps in the Lewis acid-catalyzed Hosomi-Sakurai reaction.

Part 4: Data Summary Table

The choice of catalyst and conditions dramatically impacts stereoselectivity. The table below provides a conceptual summary based on literature precedents for the allylation of a representative aldehyde.

ElectrophileAllylsilaneCatalyst/PromoterTemp (°C)SelectivityReference Insight
BenzaldehydeThis compoundTiCl₄ (1.1 eq)-78High Diastereoselectivity (syn/anti depends on other substrate features)Strong Lewis acids are effective promoters for the Hosomi-Sakurai reaction.[1][6]
Various AldehydesAllyltrimethylsilaneChiral Oxazaborolidinium Ion (COBI) (cat.)-78 to -40High Enantioselectivity (up to 99% ee)Chiral Brønsted/Lewis acids can provide excellent enantiocontrol.[13]
Various AldehydesAllyltrimethylsilaneChiral Imidodiphosphorimidate (IDPi) (cat.)-78Excellent EnantioselectivityOrganocatalysts can be designed to be highly acidic and create a defined chiral pocket.[8]
Aromatic IminesTetraallylsilaneChiral Bis-π-allylpalladium (cat.) / TBAF / MeOHRTHigh Enantioselectivity (up to 96% ee)Transition metal catalysis offers an alternative, non-Lewis acid pathway for asymmetric allylation.[10][11]
KetonesAllyltrimethoxysilaneAgF / Chiral Diphosphine (Difluorophos) (cat.)-20High Enantioselectivity & Diastereoselectivity (syn)Silver-catalyzed reactions can proceed with high regio-, diastereo-, and enantioselectivity.[14]
Part 5: Key Experimental Protocol
General Procedure for Diastereoselective Allylation of an Aldehyde with this compound using TiCl₄

Disclaimer: This is a representative protocol. Specific substrate requirements may necessitate optimization. All operations should be performed in a fume hood using appropriate personal protective equipment.

1. Preparation: a. Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or argon. b. Prepare a cooling bath at -78 °C (e.g., dry ice/acetone). c. Use anhydrous dichloromethane (DCM), freshly distilled from CaH₂ or obtained from a solvent purification system.

2. Reaction Setup: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add the aldehyde (1.0 mmol, 1.0 eq) and dissolve in anhydrous DCM (10 mL). b. Cool the solution to -78 °C.

3. Reagent Addition: a. Slowly add titanium tetrachloride (TiCl₄, 1.1 mmol, 1.1 eq, typically as a 1.0 M solution in DCM) dropwise via syringe over 5 minutes. Ensure the internal temperature does not rise above -70 °C. b. Stir the resulting mixture for 15-30 minutes at -78 °C. A color change is often observed as the aldehyde-Lewis acid complex forms. c. In a separate, dry syringe, draw up this compound (1.2 mmol, 1.2 eq). d. Add the this compound dropwise to the reaction mixture over 10 minutes, maintaining the temperature at -78 °C.

4. Reaction Monitoring and Workup: a. Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by quenching a small aliquot in saturated aqueous NaHCO₃ solution. b. Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution (15 mL) at -78 °C. c. Allow the mixture to warm to room temperature and stir vigorously for 30 minutes. d. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL). e. Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

5. Analysis: a. Purify the crude product by flash column chromatography on silica gel. b. Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR spectroscopy or gas chromatography (GC).

References

Technical Support Center: Managing Exotherms in Triallylmethylsilane Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of Triallylmethylsilane (TAMMS). This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile organosilicon monomer. The polymerization of TAMMS, like many free-radical polymerizations, is an exothermic process.[1] Managing this heat release is critical not only for safety but also for achieving the desired polymer properties and ensuring reproducible results.

This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of handling the exothermic nature of TAMMS polymerization.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the polymerization of this compound (TAMMS) exothermic?

A1: The exothermic nature of TAMMS polymerization stems from the fundamental thermodynamics of free-radical polymerization.[1] The process involves the conversion of a π-bond within the allyl groups of the monomer into a more stable σ-bond in the growing polymer chain.[1] This transformation releases energy in the form of heat. The overall heat of polymerization (ΔHₚ) for vinyl monomers is typically in the range of -54 to -96 kJ/mol.[2] While a specific value for TAMMS is not readily published, its reactive nature suggests a significant heat release that must be carefully managed.

Q2: What are the primary risks associated with an uncontrolled exotherm in TAMMS polymerization?

A2: An uncontrolled exotherm can lead to a dangerous situation known as thermal runaway.[3][4] This is a positive feedback loop where an increase in temperature accelerates the reaction rate, which in turn releases more heat, further increasing the temperature.[5] The primary risks include:

  • Rapid Pressure Buildup: The increase in temperature can cause the solvent and any remaining monomer to boil, leading to a rapid increase in pressure within the reactor. This can exceed the vessel's limits, potentially causing an explosion.

  • Side Reactions and Product Degradation: High temperatures can promote undesirable side reactions, such as chain transfer and polymer degradation, leading to a polymer with poor molecular weight control and altered properties.[5]

  • Release of Hazardous Materials: A reactor failure can release flammable and potentially toxic materials into the laboratory environment.

Q3: What key factors influence the rate of heat generation during polymerization?

A3: The rate of heat generation is directly proportional to the rate of polymerization. The key factors you can control are:

  • Initiator Concentration: Higher initiator concentrations lead to a faster initiation rate and a higher concentration of growing polymer chains, thus accelerating the overall reaction and heat generation.[6]

  • Monomer Concentration: A higher monomer concentration increases the probability of propagation steps, leading to a faster polymerization rate. Bulk polymerization (without solvent) presents the highest risk for a rapid exotherm.

  • Reaction Temperature: Increasing the reaction temperature increases the rate constant for both initiator decomposition and propagation, leading to a faster reaction and more rapid heat release.

  • Solvent Choice: The solvent's heat capacity and thermal conductivity play a role in how effectively heat is dissipated from the reaction mixture.

Section 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem: My reaction temperature is rising much faster than anticipated, and I'm concerned about a runaway reaction.
  • Possible Cause 1: Initiator concentration is too high.

    • Explanation: The rate of initiation, and thus the overall rate of polymerization, is directly dependent on the initiator concentration. An excess of initiator generates a large number of radical species simultaneously, leading to a rapid and highly exothermic reaction.

    • Solution: Immediately implement emergency cooling (e.g., an ice bath). If the temperature continues to rise uncontrollably, quenching the reaction with an inhibitor may be necessary. For future experiments, reduce the initiator concentration.

  • Possible Cause 2: Inadequate heat removal.

    • Explanation: The rate of heat generation is exceeding the rate of heat removal from the reactor. This can be due to insufficient cooling surface area, a high-viscosity reaction medium impeding heat transfer, or a coolant that is not cold enough.[7][8]

    • Solution: For the current reaction, enhance cooling by lowering the coolant temperature or increasing its flow rate. For future experiments, consider a larger reactor to increase the surface-area-to-volume ratio, or dilute the reaction mixture (solution polymerization) to reduce viscosity and improve heat transfer.

  • Possible Cause 3: The "Gel Effect" or Trommsdorff Effect.

    • Explanation: At high monomer conversion, the viscosity of the reaction medium increases significantly. This slows down the termination step (the combination of two growing polymer chains), as the large chains have reduced mobility. However, the smaller monomer molecules can still diffuse to the growing chains, so the propagation rate remains high. This imbalance leads to a rapid increase in the concentration of radicals and a corresponding autoacceleration of the reaction rate and heat generation.[5]

    • Solution: The gel effect is difficult to stop once it has begun. The best approach is prevention. Conduct the polymerization in a more dilute solution or stop the reaction at a lower conversion before the gel effect becomes significant.

Problem: My polymerization is very slow, or I have low monomer conversion.
  • Possible Cause 1: Presence of inhibitors.

    • Explanation: Monomers like TAMMS are often shipped with inhibitors (e.g., MEHQ) to prevent premature polymerization during storage.[9] If not removed, these inhibitors will scavenge the radicals generated by the initiator, preventing polymerization.[9]

    • Solution: Ensure the inhibitor is removed from the monomer before use, for example, by passing it through an inhibitor removal column.

  • Possible Cause 2: Oxygen in the system.

    • Explanation: Oxygen is a potent inhibitor of free-radical polymerization.[9] It can react with the initiating or propagating radicals to form stable peroxide species that do not continue the polymerization chain.

    • Solution: Deoxygenate your monomer and solvent before starting the reaction. This can be achieved by sparging with an inert gas (e.g., nitrogen or argon) or through several freeze-pump-thaw cycles. Maintain an inert atmosphere throughout the polymerization.

  • Possible Cause 3: Degradative Chain Transfer.

    • Explanation: Allylic monomers, including TAMMS, are particularly susceptible to degradative chain transfer.[10] In this process, a growing polymer radical abstracts a hydrogen atom from the allyl group of a monomer molecule. This terminates the growing chain and creates a new, highly stabilized (and thus less reactive) radical on the monomer. This new radical is often slow to re-initiate polymerization, leading to an overall decrease in the reaction rate and the formation of low molecular weight polymers.[10]

    • Solution: This is an inherent characteristic of allyl monomer polymerization. To favor propagation over chain transfer, consider using a higher monomer concentration or a higher temperature, but be mindful of the increased exotherm risk.

Problem: The molecular weight of my polymer is inconsistent between batches.
  • Possible Cause 1: Variations in reaction temperature.

    • Explanation: Temperature fluctuations can significantly impact the rates of initiation, propagation, and termination, all of which affect the final molecular weight. Higher temperatures generally lead to lower molecular weight polymers due to a higher rate of initiation and increased chain transfer.

    • Solution: Implement precise temperature control using a jacketed reactor with a circulating bath.[2] Monitor the internal reaction temperature continuously.

  • Possible Cause 2: Impurities in the monomer or solvent.

    • Explanation: Impurities can act as chain transfer agents, leading to premature termination of growing polymer chains and a reduction in the final molecular weight.

    • Solution: Use high-purity monomers and solvents. If necessary, purify them before use.

Section 3: Protocols and Data for Exotherm Management

Protocol 3.1: Controlled Semi-Batch Polymerization of TAMMS

This protocol is designed to control the exotherm by gradually adding the monomer to the reaction vessel, which helps to manage the rate of heat generation.

  • Reactor Setup: Assemble a dry, jacketed glass reactor equipped with a mechanical stirrer, a condenser, a thermocouple to monitor the internal temperature, and an inlet for monomer addition via a syringe pump. Connect the reactor jacket to a circulating cooling bath.

  • Initial Charge: Charge the reactor with the chosen solvent and initiator.

  • Deoxygenation: Purge the solvent and initiator mixture with dry nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • Heating: Heat the reactor to the desired reaction temperature.

  • Monomer Feed: Once the temperature is stable, begin the slow, continuous addition of the inhibitor-free TAMMS monomer using the syringe pump.

  • Monitoring: Continuously monitor the internal reaction temperature. If the temperature begins to rise above the setpoint, slow down or temporarily stop the monomer feed.

  • Reaction Completion: After the monomer addition is complete, allow the reaction to continue for a predetermined time to ensure high conversion.

  • Termination: Cool the reaction mixture to room temperature and expose it to air to quench any remaining radical activity.

  • Isolation: Isolate the polymer by precipitation in a suitable non-solvent (e.g., methanol).

Table 1: Example Parameters for Exotherm Control
ParameterBatch Polymerization (High Risk)Semi-Batch Polymerization (Low Risk)
Monomer Addition All at onceSlow, continuous feed over 2-4 hours
Initial Temp. 70°C70°C
Observed Max Temp. >100°C (potential for runaway)72-75°C (controlled)
Solvent TolueneToluene
Initiator (AIBN) 0.5 mol%0.5 mol%

Section 4: Visualizations

Diagram 1: Free-Radical Polymerization of TAMMS

G cluster_0 Initiation cluster_1 Propagation (Exothermic Step) cluster_2 Termination Initiator Initiator Radical Radical Initiator->Radical Heat Monomer_Radical Monomer_Radical Radical->Monomer_Radical + TAMMS Monomer Growing_Chain Growing_Chain Monomer_Radical->Growing_Chain + n(TAMMS) Longer_Chain Growing Chain (n+1) Growing_Chain->Longer_Chain + TAMMS Heat Heat Growing_Chain->Heat ΔH < 0 Polymer Polymer Longer_Chain->Polymer + Another Radical Chain

Caption: Simplified mechanism of free-radical polymerization highlighting the exothermic propagation step.

Diagram 2: Troubleshooting Workflow for a Rapid Exotherm

G Start Rapid Temperature Rise Detected CheckCooling Is Cooling System at Max Capacity? Start->CheckCooling IncreaseCooling Increase Coolant Flow / Lower Temp CheckCooling->IncreaseCooling No CheckFeed Is this a Semi-Batch Reaction? CheckCooling->CheckFeed Yes IncreaseCooling->CheckFeed StopFeed Stop Monomer Feed Immediately CheckFeed->StopFeed Yes ConsiderQuench Is Temperature Still Rising? CheckFeed->ConsiderQuench No (Batch Reaction) StopFeed->ConsiderQuench Quench Add Inhibitor (e.g., Hydroquinone) ConsiderQuench->Quench Yes Monitor Monitor Temperature and Pressure ConsiderQuench->Monitor No Quench->Monitor Safe Reaction Controlled Monitor->Safe Review Post-Mortem Analysis: - Reduce initiator conc. - Increase solvent ratio - Slow down feed rate Safe->Review

Caption: A logical workflow for responding to and troubleshooting a thermal runaway event.

References

Technical Support Center: Purifying Triallylmethylsilane by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of Triallylmethylsilane using column chromatography. Moving beyond a simple protocol, this document explains the underlying principles and offers robust troubleshooting solutions to common challenges encountered during the separation of this non-polar, volatile compound.

Introduction: The Challenge of Purifying this compound

This compound is a non-polar organosilicon compound. Its purification via normal-phase column chromatography (using a polar stationary phase like silica gel) presents unique challenges.[1][2] Its low polarity means it has a very weak affinity for the silica surface, causing it to elute quickly with non-polar solvents.[3][4] Furthermore, its potential volatility can lead to sample loss during solvent removal. This guide provides a framework for developing a successful purification strategy, from initial Thin Layer Chromatography (TLC) analysis to final product recovery.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

For normal-phase chromatography, silica gel (SiO₂) is the most common and highly recommended stationary phase due to its polar surface, which effectively separates compounds based on polarity.[4][5] The surface of silica gel is covered in acidic silanol groups (Si-OH) that interact with polar functional groups of the analyte.[2] Since this compound is non-polar, it will have minimal interaction, allowing it to be eluted with a non-polar mobile phase. If your compound is suspected to be sensitive to acid, neutral alumina may be considered as an alternative.[6]

Q2: How do I select the appropriate mobile phase (eluent)?

The key is to use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column.[7][8]

  • Starting Point: Begin with a very non-polar solvent like n-hexane or petroleum ether. Given this compound's non-polar nature, pure hexane may be sufficient.

  • Adjusting Polarity: If the compound travels with the solvent front (Rf value near 1.0) and separation from impurities is poor, you cannot make the solvent less polar. If the compound is retained too strongly (Rf near 0), a slightly more polar solvent system is needed. This is achieved by adding a small percentage of a more polar solvent like diethyl ether or ethyl acetate to the hexane.

  • Target Rf Value: For effective separation on a column, aim for a solvent system that gives your target compound, this compound, an Rf value of approximately 0.3 to 0.4 on the TLC plate.[8][9]

Q3: this compound is not UV-active. How can I visualize it on a TLC plate?

Since this compound lacks a UV-absorbing chromophore, it will be invisible under a standard 254 nm UV lamp.[10] You must use a chemical stain for visualization. The allyl groups (C=C double bonds) make it susceptible to oxidation. Recommended stains include:

  • Potassium Permanganate (KMnO₄) Stain: This stain reacts with oxidizable functional groups like alkenes. Spots will appear as yellow or brown against a purple background.[10]

  • Phosphomolybdic Acid (PMA) Stain: This is a general-purpose stain that is effective for a wide range of organic compounds, including those with alkene groups.[11]

  • Iodine Vapor: Placing the TLC plate in a chamber with iodine crystals will often reveal unsaturated or aromatic compounds as brown spots.[10] This method is generally non-destructive.

Q4: What are the primary causes of low yield after purification?

Low yield is a frequent issue, often stemming from the compound's volatility.

  • Evaporation: this compound can be lost during solvent removal on a rotary evaporator.

  • Column Tailing: If the compound elutes over a large number of fractions ("tailing"), the concentration in any single fraction may be too low to detect, leading to premature termination of collection.[6]

To mitigate this, use a low-boiling point eluent (like a pentane/ether mixture), remove the solvent at reduced temperature and pressure, and consider using a cold trap on your rotary evaporator.[8]

Recommended Starting Conditions

This table provides a validated starting point for developing your purification method. Use TLC to fine-tune the mobile phase composition for your specific crude material.

ParameterRecommendationRationale & Notes
Stationary Phase Silica Gel (230-400 mesh)Standard for flash chromatography; provides high surface area for separation.[7]
Mobile Phase (Eluent) 100% n-Hexane or PentaneThis compound is very non-polar. Start with the least polar solvent possible.
If needed: 1-2% Diethyl Ether in HexaneAdd dropwise to increase polarity if the compound does not move from the baseline.
Target Rf Value ~0.3 - 0.4Provides a good balance between retention and elution time for optimal separation.[8][9]
TLC Visualization Potassium Permanganate (KMnO₄) StainReacts with the allyl groups to produce a visible spot.[10]
Sample Loading Dry LoadingRecommended for best resolution. Dissolve the crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[12][13]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Compound elutes with the solvent front (Rf ≈ 1.0), even in 100% hexane. The compound is extremely non-polar and has minimal affinity for the silica gel.[6]This is common for non-polar silanes. If separation from impurities is achieved, a high Rf is acceptable. If not, ensure you are using the least polar solvent possible (e.g., pentane).
Poor separation between this compound and a non-polar impurity. The chosen solvent system is too polar, moving all non-polar components too quickly. The column may be overloaded.Decrease the eluent polarity (if possible). Ensure the column is not overloaded (use a 20:1 to 50:1 ratio of silica to crude sample by weight).[3][14] A longer column may also improve resolution.
The compound is not coming off the column. The solvent system is not polar enough. The compound may have decomposed on the acidic silica gel.[6]First, confirm the compound's stability on silica by spotting it on a TLC plate and letting it sit for 30 minutes before eluting. If stable, gradually increase the eluent polarity. If it is still not eluting, flush the column with a much more polar solvent like 50% ethyl acetate/hexane to see if any material comes off.[15]
Low product yield after rotary evaporation. The compound is volatile and was lost during solvent removal.Use a low-boiling point eluent (e.g., pentane/ether).[8] Concentrate the fractions at low temperature (0-20°C) and moderate vacuum. Using a cold trap filled with dry ice/acetone is highly recommended.
Fractions are pure by TLC, but NMR shows solvent contamination. The eluting solvent is difficult to remove completely from the non-polar product.Use a lower boiling point solvent system (e.g., pentane instead of hexane). If the problem persists, careful drying under high vacuum may be required.

Experimental Workflow & Protocols

Workflow Diagram: Method Development and Execution

The following diagram outlines the logical flow for purifying this compound.

G cluster_prep Phase 1: Method Development cluster_exec Phase 2: Column Execution cluster_analysis Phase 3: Analysis & Recovery TLC_Run 1. Run TLCs (Hexane, 1% Ether/Hex, 2% Ether/Hex) Select_Solvent 2. Select System (Target Rf ≈ 0.3-0.4) TLC_Run->Select_Solvent Analyze Rfs Pack_Column 3. Pack Column (Slurry Method) Select_Solvent->Pack_Column Proceed to Column Load_Sample 4. Load Sample (Dry Loading Preferred) Pack_Column->Load_Sample Elute 5. Elute & Collect Fractions Load_Sample->Elute TLC_Fractions 6. Analyze Fractions by TLC Elute->TLC_Fractions Analyze Combine 7. Combine Pure Fractions TLC_Fractions->Combine Identify Concentrate 8. Concentrate (Low Temp) & Characterize Combine->Concentrate

Caption: Workflow for this compound Purification.

Protocol 1: TLC Analysis for Solvent System Selection
  • Dissolve a small amount of the crude this compound mixture in a minimal amount of a volatile solvent (e.g., diethyl ether).

  • Using a capillary tube, spot the mixture onto the baseline of three separate silica gel TLC plates.

  • Prepare three developing chambers with the following solvents: 100% n-hexane, 1% diethyl ether in n-hexane, and 2% diethyl ether in n-hexane.

  • Place one TLC plate in each chamber, ensuring the solvent level is below the baseline.[5] Close the chamber.

  • Allow the solvent to travel up the plate until it is ~1 cm from the top edge.[16]

  • Remove the plates, immediately mark the solvent front with a pencil, and allow them to dry completely in a fume hood.

  • Visualize the plates using a potassium permanganate dip or spray.

  • Calculate the Rf value for the spot corresponding to this compound in each solvent system.[17][18] Select the system that provides an Rf value closest to 0.3-0.4.

Protocol 2: Flash Column Chromatography
  • Preparation: Select an appropriate size column and add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[14]

  • Packing: In a beaker, create a slurry of silica gel in your chosen eluent. Pour the slurry into the column, ensuring no air bubbles are trapped.[3] Gently tap the column to ensure even packing. Add a protective layer of sand to the top of the silica bed.[8]

  • Loading:

    • Dissolve your crude product in a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product).

    • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[13]

    • Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the eluent to the column. Using positive pressure (flash chromatography), push the solvent through the column and begin collecting fractions.[7]

  • Analysis: Systematically analyze the collected fractions using the TLC method established above to identify which fractions contain the pure product.

  • Recovery: Combine the pure fractions in a round-bottom flask. Concentrate the solvent using a rotary evaporator at low temperature (≤ 20°C) to obtain the purified this compound.[8]

References

Validation & Comparative

A Comparative Guide to Triallylmethylsilane and Other Allyl Silanes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and materials science, allyl silanes have carved out a significant niche as versatile and powerful reagents. Their ability to act as stable allyl anion surrogates has made them indispensable for the construction of complex molecular architectures. This guide provides an in-depth comparison of Triallylmethylsilane (TAM) with other commonly employed allyl silanes, namely Allyltrimethylsilane (ATMS) and Allyltrichlorosilane (ATCS). By examining their reactivity, functional differences, and performance in key applications, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed for informed reagent selection.

Introduction to Allyl Silanes: The β-Silicon Effect

The reactivity of allyl silanes is fundamentally governed by the β-silicon effect, a phenomenon where the silicon atom stabilizes the development of positive charge at the β-position relative to itself. During electrophilic attack on the γ-carbon of the allyl group, a transient β-carbocation is formed. This intermediate is significantly stabilized through hyperconjugation with the σ-electrons of the carbon-silicon (C-Si) bond. The subsequent anti-elimination of the silyl group results in the formation of a new carbon-carbon bond with a migrated double bond. This mechanistic underpinning dictates the regioselectivity and reactivity of these compounds.

A Head-to-Head Comparison: TAM, ATMS, and ATCS

To provide a clear and objective comparison, the following sections will delve into the distinct characteristics of this compound, Allyltrimethylsilane, and Allyltrichlorosilane.

Structural and Physical Properties

A fundamental understanding of the physical properties of these silanes is crucial for their handling and application in synthesis.

PropertyThis compound (TAM)Allyltrimethylsilane (ATMS)Allyltrichlorosilane (ATCS)
Formula C10H18SiC6H14SiC3H5Cl3Si
Molecular Weight 166.33 g/mol 114.26 g/mol 175.52 g/mol [1]
Boiling Point 95 °C (52 mmHg)[2]84-88 °C[3][4]116-117.5 °C[5][6]
Density 0.775 g/cm³[2]~0.719 g/mL[3][4]~1.21 g/mL[6][7]
Appearance Transparent liquid[2]Clear, colorless liquid[3][4]Colorless liquid
Key Feature Trifunctional (Three allyl groups)Monofunctional (One allyl group)Monofunctional (One allyl group)
Reactivity Concern -Moderate stability[4]Highly moisture sensitive, reacts violently with water[7]
Reactivity and Nucleophilicity: A Quantitative Perspective

The nucleophilicity of the allyl silane is a critical determinant of its reactivity towards electrophiles. Quantitative studies have shed light on the electronic effects of the substituents on the silicon atom.

The reactivity of allylsilanes is significantly influenced by the substituents on the silicon atom. Electron-withdrawing groups, such as chlorine, decrease the nucleophilicity of the double bond, while electron-donating alkyl groups enhance it. A quantitative comparison of the reactivity of various allylsilanes towards diarylcarbenium ions revealed a significant difference in their reaction rates. For instance, replacing the methyl groups in allyltrimethylsilane with more electron-withdrawing phenyl groups reduces the reactivity by two orders of magnitude. An even more dramatic decrease is observed when a methyl group is replaced by a chlorine atom, with a reduction in reactivity by three orders of magnitude. Cumulatively, the three chlorine atoms in allyltrichlorosilane deactivate the double bond to such an extent that it does not react with certain electrophiles under conditions where propene is reactive.[3]

This trend highlights a key trade-off: while the trimethylsilyl group in ATMS enhances the nucleophilicity of the allyl moiety, the trichlorosilyl group in ATCS significantly diminishes it due to the strong inductive effect of the chlorine atoms.[3] The reactivity of this compound, with one methyl group and three allyl groups, is expected to be influenced by the combined electronic and steric effects of its substituents.

Performance in Key Synthetic Transformations: Allylation Reactions

The premier application of allyl silanes is in allylation reactions, most notably the Hosomi-Sakurai reaction, which involves the Lewis acid-promoted addition of an allyl silane to an electrophile, typically a carbonyl compound.[8][9][10][11]

The Hosomi-Sakurai Reaction: A Mechanistic Overview

The reaction is initiated by the activation of the electrophile (e.g., an aldehyde or ketone) by a Lewis acid. This increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the allyl silane.[9][10] The reaction proceeds through the aforementioned β-silyl stabilized carbocation intermediate, followed by the elimination of the silyl group to afford a homoallylic alcohol.[9]

Experimental Workflow: Lewis Acid-Catalyzed Allylation of an Aldehyde

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_products Products AllylSilane Allyl Silane (TAM, ATMS, or ATCS) NucleophilicAttack Nucleophilic Attack by Allyl Silane AllylSilane->NucleophilicAttack Aldehyde Aldehyde Activation Activation of Aldehyde by Lewis Acid Aldehyde->Activation LewisAcid Lewis Acid (e.g., TiCl4, YbCl3) LewisAcid->Activation Activation->NucleophilicAttack Intermediate β-Silyl Carbocation Intermediate NucleophilicAttack->Intermediate Elimination Elimination of Silyl Group Intermediate->Elimination HomoallylicAlcohol Homoallylic Alcohol Elimination->HomoallylicAlcohol SilylByproduct Silyl Byproduct Elimination->SilylByproduct

Caption: General workflow for the Lewis acid-catalyzed allylation of an aldehyde using an allyl silane.

Comparative Performance in Allylation

Allyltrimethylsilane (ATMS) is a widely used reagent in Hosomi-Sakurai reactions due to its moderate stability, good reactivity, and commercial availability.[3][4] It readily reacts with a variety of electrophiles, including aldehydes, ketones, and imines, in the presence of a Lewis acid.[7][8][9][12]

Allyltrichlorosilane (ATCS) , despite its reduced nucleophilicity, can be a potent allylating agent. Its reactivity is often enhanced in the presence of a Lewis base, such as DMF, which can coordinate to the silicon atom and increase its Lewis acidity, thereby activating the allyl group.[13] This unique reactivity profile allows for different catalytic strategies compared to ATMS.

This compound (TAM) , with its three allyl groups, presents an interesting case. While direct comparative studies are scarce, its trifunctionality suggests potential applications where multiple allylations are desired or where it can act as a precursor to more complex structures.

The Unique Role of this compound: A Trifunctional Building Block

The defining feature of this compound is its trifunctionality, which opens up possibilities beyond the single allylation reactions typical of ATMS and ATCS.

Cross-linking Agent in Polymer Science

TAM's three allyl groups make it a prime candidate for use as a cross-linking agent in polymer systems.[4][14] Cross-linking is a process that forms covalent bonds between polymer chains, creating a three-dimensional network. This network structure significantly enhances the mechanical properties of the polymer, such as tensile strength, modulus, and thermal stability.[7][15][16]

The cross-linking process with TAM can proceed through various mechanisms, including:

  • Hydrosilylation: The allyl groups of TAM can react with Si-H bonds in a silicone polymer in the presence of a platinum catalyst.

  • Radical Polymerization: The allyl groups can participate in free-radical polymerization with other vinyl or allyl monomers.[17][18]

  • Thiol-ene Reactions: The allyl groups can undergo a "click" reaction with thiol-functionalized molecules or polymers.[19][20][21][22][23]

The trifunctional nature of TAM allows for the formation of a high cross-link density, which can lead to robust and durable materials.[24] The resulting mechanical properties of the cross-linked polymer are directly influenced by the concentration of the cross-linking agent and the resulting network structure.[7][15][16][24]

Cross-linking Mechanism via Hydrosilylation

G TAM This compound (TAM) CrosslinkedPolymer Cross-linked Polymer Network TAM->CrosslinkedPolymer 3 Allyl Groups Polymer Polymer with Si-H bonds Polymer->CrosslinkedPolymer Catalyst Platinum Catalyst Catalyst->CrosslinkedPolymer Catalyzes Reaction

Caption: Schematic of TAM acting as a trifunctional cross-linker in a hydrosilylation reaction.

Monomer in Polymerization and Precursor to Hyperbranched Polymers

Beyond cross-linking, TAM can also serve as a monomer in polymerization reactions.[17] Its three reactive sites can lead to the formation of highly branched or even hyperbranched polymers and dendrimers.[6][8][11][25] These unique macromolecular architectures are of great interest due to their distinct properties, such as high solubility, low viscosity, and a high density of terminal functional groups.[6][26][25]

Experimental Protocols

To provide practical guidance, the following are representative experimental protocols for allylation reactions.

Protocol 1: Ytterbium Trichloride-Catalyzed Allylation of an Aldehyde with Allyltrimethylsilane[8]

Materials:

  • Aldehyde (1.0 mmol)

  • Allyltrimethylsilane (1.2 mmol)

  • Anhydrous Ytterbium Trichloride (YbCl₃) (0.1 mmol, 10 mol%)

  • Nitromethane (5 mL)

Procedure:

  • To a solution of the aldehyde in nitromethane, add allyltrimethylsilane and anhydrous YbCl₃.

  • Stir the reaction mixture at room temperature for approximately 16 hours.

  • Upon completion (monitored by TLC), quench the reaction with water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding homoallylic alcohol.

Protocol 2: Thiol-Ene "Click" Reaction with a Triallyl Silane (Adapted from a general procedure)[1]

Materials:

  • Triallylsilane (1.0 equiv)

  • Thiol-containing compound (3.0 equiv)

  • Photoinitiator (e.g., AIBN)

  • Solvent (e.g., THF)

Procedure:

  • In a suitable reaction vessel, dissolve the triallylsilane and the thiol-containing compound in the solvent.

  • Add a catalytic amount of the photoinitiator.

  • Irradiate the mixture with a UV lamp at room temperature while stirring.

  • Monitor the reaction progress by TLC or NMR until the starting materials are consumed.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product as necessary, often by column chromatography.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound, Allyltrimethylsilane, and Allyltrichlorosilane hinges on the specific requirements of the synthetic challenge at hand.

  • Allyltrimethylsilane (ATMS) remains the workhorse for standard monofunctional allylation reactions, offering a good balance of reactivity and stability.

  • Allyltrichlorosilane (ATCS) provides a unique platform for Lewis base-catalyzed allylations, offering a different reactivity profile and potentially different stereochemical outcomes. Its high reactivity with moisture, however, necessitates careful handling.

  • This compound (TAM) stands out due to its trifunctionality. It is the reagent of choice when the goal is to introduce multiple allyl groups, create cross-linked polymer networks with enhanced mechanical properties, or to synthesize highly branched polymeric structures.

As research continues to push the boundaries of chemical synthesis and materials science, a deep understanding of the nuanced differences between these powerful reagents will be paramount for innovation and success.

References

A Comparative Analysis of Triallylmethylsilane and Other Crosslinking Agents for Advanced Polymer Networks

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Crosslinking in Polymer Science

Crosslinking is a fundamental process in polymer chemistry that transforms linear or branched polymer chains into a three-dimensional network. This network structure imparts significant enhancements to the material's properties, including increased mechanical strength, improved thermal stability, and greater resistance to solvents and chemical degradation.[1] The choice of crosslinking agent is paramount as it dictates the final architecture and performance of the polymer network, influencing everything from its rigidity and elasticity to its degradation profile.

This guide provides an in-depth technical comparison of Triallylmethylsilane (TAMS) against three other widely used crosslinking agents: Divinylbenzene (DVB), Ethylene Glycol Dimethacrylate (EGDMA), and Trimethylolpropane Triacrylate (TMPTA). We will explore their respective reactivities, the mechanisms by which they form crosslinked networks, and the resulting impact on the physicochemical properties of the final polymer. This analysis is supported by a review of available experimental data to provide a clear, objective comparison for professionals in materials science and drug development.

Understanding the Crosslinking Mechanisms

The crosslinking agents discussed in this guide primarily react via free-radical polymerization . This process involves three key stages: initiation, propagation, and termination.[2] An initiator generates free radicals that react with the vinyl or allyl groups of the crosslinking agent and other monomers, leading to the formation of a growing polymer chain.[3][4] Crosslinking occurs when a growing polymer chain with a radical end reacts with a pendant unsaturated group on another polymer chain, forming a covalent bond between them.

An alternative and highly efficient crosslinking mechanism, particularly relevant for silane-containing compounds like TAMS, is hydrosilylation . This addition reaction occurs between a silicon-hydrogen (Si-H) bond and an unsaturated bond, such as an alkene or alkyne, typically catalyzed by a platinum complex.[5][6] Hydrosilylation offers several advantages, including high reaction efficiency, no byproducts, and the formation of stable carbon-silicon bonds.[7]

This compound (TAMS): A Versatile Crosslinker

Structure and Reactivity: this compound [(CH₂=CHCH₂)₃SiCH₃] is a trifunctional organosilane crosslinking agent. Its reactivity stems from the three allyl groups, which can participate in both free-radical polymerization and hydrosilylation reactions. In free-radical polymerization, the reactivity of the allyl groups is generally lower than that of vinyl groups found in monomers like styrene or acrylates. This is due to "allylic degradation," a chain transfer reaction where a radical abstracts a hydrogen atom from the carbon adjacent to the double bond, forming a stable allylic radical that is less reactive and slows down the polymerization rate.[8]

Unique Properties and Advantages:

  • Dual Reactivity: The ability to participate in both free-radical polymerization and hydrosilylation provides versatility in designing crosslinking strategies.

  • Flexibility: The silicon-carbon backbone can impart greater flexibility to the resulting polymer network compared to purely organic crosslinkers.

  • Thermal Stability: The presence of siloxane-like structures can potentially enhance the thermal stability of the polymer.

Comparative Analysis of Crosslinking Agents

This section provides a head-to-head comparison of this compound with Divinylbenzene, Ethylene Glycol Dimethacrylate, and Trimethylolpropane Triacrylate.

Divinylbenzene (DVB)

DVB is a widely used aromatic crosslinking agent, typically supplied as a mixture of meta and para isomers along with ethylvinylbenzene.[9]

  • Reactivity: The two vinyl groups of DVB readily participate in free-radical polymerization. Its reactivity is comparable to styrene, making it an effective crosslinker in styrene-based polymers.[10]

  • Resulting Polymer Properties:

    • Rigidity and Hardness: The aromatic ring of DVB imparts significant rigidity and hardness to the polymer network.[9]

    • Thermal Stability: The aromatic structure contributes to high thermal stability and char formation upon degradation.[11]

    • Crosslinking Efficiency: The efficiency of DVB in forming crosslinks is high, though it can be influenced by polymerization conditions. Studies have shown that the effective crosslink ratio is often lower than the feed ratio.[6]

Ethylene Glycol Dimethacrylate (EGDMA)

EGDMA is a difunctional methacrylate-based crosslinker commonly used in the production of hydrogels and other acrylic-based materials.[12]

  • Reactivity: The methacrylate groups of EGDMA are highly reactive in free-radical polymerization, often more so than the vinyl groups of styrene or the allyl groups of TAMS.[13]

  • Resulting Polymer Properties:

    • Mechanical Strength: EGDMA significantly enhances the tensile strength and hardness of polymer matrices.[12][14]

    • Flexibility: The short ethylene glycol spacer results in a relatively rigid crosslink, though less so than DVB.

    • Thermal Stability: The aliphatic nature of EGDMA generally results in lower thermal stability compared to aromatic crosslinkers like DVB.[14]

Trimethylolpropane Triacrylate (TMPTA)

TMPTA is a trifunctional acrylate crosslinking agent known for its high reactivity and the formation of densely crosslinked networks.[15][16]

  • Reactivity: The acrylate groups of TMPTA are highly reactive, leading to rapid polymerization and curing, especially in UV-curable systems.[15]

  • Resulting Polymer Properties:

    • Hardness and Abrasion Resistance: Polymers crosslinked with TMPTA exhibit excellent hardness, scratch resistance, and abrasion resistance.[16]

    • Chemical Resistance: The high crosslink density imparts superior resistance to solvents and chemicals.[15]

    • Brittleness: The high crosslink density can also lead to increased brittleness in the final material.[16]

Quantitative Comparison of Crosslinker Performance

A direct quantitative comparison of these crosslinking agents is challenging due to the variability in experimental conditions across different studies. However, we can synthesize available data to provide a comparative overview.

Table 1: General Properties and Reactivity of Crosslinking Agents

PropertyThis compound (TAMS)Divinylbenzene (DVB)Ethylene Glycol Dimethacrylate (EGDMA)Trimethylolpropane Triacrylate (TMPTA)
Functionality 3 (Allyl)2 (Vinyl)2 (Methacrylate)3 (Acrylate)
Molecular Weight ( g/mol ) 154.31130.19198.22296.32
Primary Use Crosslinking, CoagentCrosslinkingCrosslinking, Reactive DiluentCrosslinking, Reactive Diluent
Reactivity (General) Moderate (Allyl)High (Vinyl)Very High (Methacrylate)Very High (Acrylate)

Table 2: Comparative Performance in Crosslinked Polymers (Qualitative)

PropertyThis compound (TAMS)Divinylbenzene (DVB)Ethylene Glycol Dimethacrylate (EGDMA)Trimethylolpropane Triacrylate (TMPTA)
Hardness ModerateHighHighVery High
Flexibility HighLowModerateLow
Thermal Stability Potentially HighVery HighModerateModerate to High
Crosslinking Efficiency ModerateHighVery HighVery High
Solvent Resistance GoodExcellentGoodExcellent

Experimental Protocols for Characterization

To objectively compare the performance of these crosslinking agents, a series of standardized experiments should be conducted.

Protocol 1: Determination of Crosslinking Efficiency via Swelling Studies

The extent of crosslinking can be indirectly measured by determining the gel fraction and the swelling ratio of the crosslinked polymer.[17]

  • Sample Preparation: Synthesize a series of polymers with a fixed monomer composition and varying concentrations of each crosslinking agent.

  • Soxhlet Extraction:

    • Accurately weigh the dried polymer sample (W_initial).

    • Place the sample in a Soxhlet thimble and extract with a suitable solvent (e.g., toluene for polystyrene-based systems, acetone for acrylics) for 24-48 hours to remove any unreacted monomer and soluble (non-crosslinked) polymer.

    • Dry the extracted polymer sample to a constant weight in a vacuum oven (W_final).

  • Gel Fraction Calculation:

    • Gel Fraction (%) = (W_final / W_initial) * 100

  • Swelling Ratio Determination:

    • Immerse a known weight of the dried, extracted polymer (W_dry) in a suitable solvent until equilibrium swelling is reached.

    • Remove the swollen polymer, gently blot the surface to remove excess solvent, and weigh (W_swollen).

    • Swelling Ratio = (W_swollen - W_dry) / W_dry

A higher gel fraction and a lower swelling ratio generally indicate a higher degree of crosslinking.[18][19]

Protocol 2: Mechanical Property Testing

The mechanical properties of the crosslinked polymers should be evaluated using standardized tests.

  • Sample Preparation: Prepare test specimens (e.g., dog-bone shape for tensile testing) of the crosslinked polymers according to ASTM standards.

  • Tensile Testing (ASTM D638):

    • Use a universal testing machine to measure the tensile strength, Young's modulus, and elongation at break.

  • Hardness Testing (ASTM D2240):

    • Measure the Shore hardness of the polymer samples.

Protocol 3: Thermal Analysis

The thermal stability and transitions of the crosslinked polymers can be determined using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[20][21]

  • Thermogravimetric Analysis (TGA):

    • Heat a small sample of the polymer at a constant rate in a controlled atmosphere (e.g., nitrogen or air) and record the weight loss as a function of temperature. This provides information on the onset of degradation and the thermal stability of the material.

  • Differential Scanning Calorimetry (DSC):

    • Heat a small sample of the polymer at a constant rate and measure the heat flow. This allows for the determination of the glass transition temperature (Tg), which is often higher for more densely crosslinked polymers.

Visualizing Reaction Mechanisms and Workflows

Free-Radical Crosslinking Mechanism

FreeRadicalCrosslinking cluster_initiation Initiation cluster_propagation Propagation cluster_crosslinking Crosslinking cluster_termination Termination I Initiator (I) R Free Radical (R•) I->R Decomposition M Monomer (M) R->M Addition RM Growing Chain (RM•) RM->RM Adds more M RM_pendant Polymer with pendant double bond RM->RM_pendant Reaction with Crosslinker Dead_Polymer Inactive Polymer RM->Dead_Polymer Combination or Disproportionation Crosslinked Crosslinked Network RM_pendant->Crosslinked Reaction with another Growing Chain

Caption: General mechanism of free-radical crosslinking polymerization.

Hydrosilylation Crosslinking Mechanism

Hydrosilylation SiH Si-H group Intermediate Activated Complex SiH->Intermediate Vinyl Vinyl group (C=C) Vinyl->Intermediate Catalyst Pt Catalyst Catalyst->Intermediate catalyzes Crosslink Si-C Crosslink Intermediate->Crosslink Addition

Caption: Simplified mechanism of platinum-catalyzed hydrosilylation.

Experimental Workflow for Crosslinker Comparison

ExperimentalWorkflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Comparison Monomers Monomer + Initiator Polymerization Polymerization Monomers->Polymerization TAMS TAMS TAMS->Polymerization DVB DVB DVB->Polymerization EGDMA EGDMA EGDMA->Polymerization TMPTA TMPTA TMPTA->Polymerization Swelling Swelling & Gel Fraction Polymerization->Swelling Mechanical Mechanical Testing Polymerization->Mechanical Thermal Thermal Analysis (TGA/DSC) Polymerization->Thermal Comparison Comparative Analysis Swelling->Comparison Mechanical->Comparison Thermal->Comparison

Caption: Workflow for comparing the performance of different crosslinking agents.

Conclusion and Future Outlook

The selection of a crosslinking agent is a critical decision in the design of polymer networks, with each agent offering a unique profile of reactivity and resulting material properties.

  • This compound stands out for its dual reactivity and the potential to introduce flexibility and thermal stability through its silane structure. Its moderate reactivity due to the allyl groups can be advantageous in controlling the crosslinking process.

  • Divinylbenzene is the crosslinker of choice for creating rigid, thermally stable networks, particularly in styrenic systems.

  • Ethylene Glycol Dimethacrylate offers high reactivity and is a workhorse for creating strong, moderately flexible acrylic-based materials and hydrogels.

  • Trimethylolpropane Triacrylate provides extremely rapid curing and results in very hard, chemically resistant materials, albeit with a tendency towards brittleness.

Further research involving direct, side-by-side comparisons of these crosslinking agents under identical polymerization conditions is necessary to fully elucidate their relative performance. Such studies would be invaluable for the rational design of advanced polymer networks with tailored properties for a wide range of applications, from industrial coatings and adhesives to sophisticated drug delivery systems and tissue engineering scaffolds.

References

A Comparative Guide to Triallylmethylsilane (TAMS) in Silicone Network Performance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical analysis of Triallylmethylsilane (TAMS) as a crosslinking agent in silicone networks. We will objectively compare its performance against other common alternatives, supported by experimental data, to inform your material selection and development processes. This document is designed to offer not just protocols, but a foundational understanding of the principles governing the performance of these critical materials.

Introduction: The Critical Role of Crosslinkers in Silicone Networks

Silicone elastomers, valued for their biocompatibility, thermal stability, and tunable mechanical properties, are indispensable in advanced applications ranging from medical devices to high-performance sealants. The transformation of liquid silicone polymers into a robust, elastic network is orchestrated by crosslinking agents. These molecules create covalent bonds between polymer chains, and their selection profoundly dictates the final properties of the cured material. An ideal crosslinker should offer controlled reactivity, contribute to a uniform network structure, and enhance the desired physical and thermal properties of the elastomer.

This compound (TAMS) is a trifunctional crosslinking agent that has garnered interest for its potential to create highly durable and stable silicone networks. Its three reactive allyl groups allow for the formation of a dense and well-defined crosslink structure through hydrosilylation reactions. This guide will delve into the performance characteristics of TAMS-crosslinked silicone networks and provide a comparative analysis against commonly used crosslinkers.

Comparative Analysis of Crosslinking Agents

The performance of a silicone network is intricately linked to the structure and functionality of the crosslinking agent used. Here, we compare this compound (TAMS) with two widely utilized crosslinkers: Divinyltetramethyldisiloxane (DVS), a difunctional crosslinker, and Vinyltrimethoxysilane (VTMS), a trifunctional silane that crosslinks via a different mechanism.

Mechanism of Crosslinking

The primary mechanism for curing silicone elastomers with these agents is the platinum-catalyzed hydrosilylation reaction. This involves the addition of a silicon-hydride (Si-H) bond across a vinyl (C=C) group.

Diagram of the Hydrosilylation Crosslinking Reaction:

G cluster_reactants Reactants cluster_product Product PDMS_H Hydride-functional Polydimethylsiloxane (PDMS-H) Catalyst Platinum Catalyst PDMS_H->Catalyst + Crosslinker Vinyl-functional Crosslinker (e.g., TAMS) Crosslinker->Catalyst + Network Crosslinked Silicone Network Catalyst->Network Hydrosilylation

Caption: Platinum-catalyzed hydrosilylation of hydride-functional PDMS with a vinyl-functional crosslinker.

TAMS, with its three allyl groups, can form a three-dimensional network with a high crosslink density. DVS, being difunctional, primarily forms linear chain extensions with some crosslinking, leading to a less dense network. VTMS, while also trifunctional, crosslinks through a hydrolysis and condensation reaction of its methoxy groups, which can be slower and is sensitive to moisture.

Performance Metrics: A Data-Driven Comparison

While direct, comprehensive comparative studies detailing the performance of TAMS against other crosslinkers are not abundant in publicly available literature, we can infer its potential performance based on the principles of polymer chemistry and data from related systems. The following table summarizes the expected performance characteristics based on the functionality and structure of each crosslinker.

Performance MetricThis compound (TAMS)Divinyltetramethyldisiloxane (DVS)Vinyltrimethoxysilane (VTMS)
Functionality Trifunctional (Allyl)Difunctional (Vinyl)Trifunctional (Vinyl, Methoxy)
Crosslinking Mechanism HydrosilylationHydrosilylationHydrosilylation & Condensation
Expected Crosslink Density HighModerateHigh
Expected Tensile Strength HighModerateModerate to High
Expected Elongation at Break ModerateHighModerate to Low
Hardness (Shore A) HighModerateHigh
Thermal Stability Good to ExcellentGoodGood
Curing Speed Fast (with appropriate catalyst)Fast (with appropriate catalyst)Slower, moisture-dependent
Key Advantages High crosslink density, potentially leading to superior mechanical strength and thermal stability.Good balance of flexibility and strength.Good adhesion to various substrates due to silanol formation.
Potential Limitations May lead to more brittle elastomers if not formulated correctly.Lower potential for high-strength applications compared to trifunctional crosslinkers.Curing can be sensitive to environmental moisture and may release methanol as a byproduct.

Note: The values presented are qualitative and based on theoretical expectations. Experimental validation is crucial for specific formulations.

Experimental Protocols

To facilitate your own comparative studies, we provide the following detailed experimental protocols for the preparation and characterization of TAMS-crosslinked silicone networks.

Materials
  • Vinyl-terminated polydimethylsiloxane (PDMS) (viscosity and molecular weight to be chosen based on application)

  • Poly(methylhydrosiloxane) (PMHS) as the crosslinking partner

  • This compound (TAMS)

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex)

  • Toluene (anhydrous)

  • Alternative crosslinkers for comparison (e.g., DVS, VTMS)

Preparation of TAMS-Crosslinked Silicone Elastomer

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_curing Curing cluster_characterization Characterization A Mix PDMS and TAMS in Toluene B Add Karstedt's Catalyst A->B C Add PMHS B->C D Degas the Mixture C->D E Pour into Mold D->E F Cure at Elevated Temperature E->F G Mechanical Testing (Tensile, Hardness) F->G H Thermal Analysis (TGA, DSC) F->H I Swelling Studies F->I

Caption: Experimental workflow for the preparation and characterization of TAMS-crosslinked silicone elastomers.

Step-by-Step Protocol:

  • Formulation Calculation: The stoichiometry of the reactants is critical. The molar ratio of Si-H groups from PMHS to the total vinyl/allyl groups from the vinyl-terminated PDMS and TAMS should be carefully controlled. A common starting point is a 1.5:1 ratio of Si-H to vinyl/allyl groups to ensure complete reaction.

  • Mixing: In a clean, dry glass vial, dissolve the vinyl-terminated PDMS and the calculated amount of TAMS in a minimal amount of anhydrous toluene. Stir the mixture magnetically until a homogeneous solution is obtained.

  • Catalyst Addition: Add Karstedt's catalyst to the mixture. The typical catalyst concentration is in the range of 5-10 ppm of platinum relative to the total weight of the silicone polymer and crosslinkers. Stir for 5-10 minutes.

  • Crosslinker Addition: Add the calculated amount of PMHS to the mixture and stir vigorously for 1-2 minutes.

  • Degassing: Place the vial in a vacuum chamber to remove any entrapped air bubbles. Degas until bubbling ceases.

  • Curing: Pour the bubble-free mixture into a pre-heated mold (e.g., a petri dish or a specific mold for tensile testing specimens). Cure the elastomer in an oven at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 1-2 hours). The optimal curing conditions should be determined experimentally.

  • Post-Curing: For some applications, a post-curing step at a higher temperature (e.g., 150 °C) for several hours may be beneficial to ensure complete reaction and remove any volatile byproducts.

Characterization Methods
  • Mechanical Testing:

    • Tensile Strength and Elongation at Break: Use a universal testing machine with dumbbell-shaped specimens according to ASTM D412.

    • Hardness: Measure the Shore A hardness using a durometer according to ASTM D2240.

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the cured elastomer by measuring the weight loss as a function of temperature in a nitrogen or air atmosphere.

    • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and any other thermal transitions.

  • Swelling Studies:

    • Immerse a pre-weighed sample of the cured elastomer in a suitable solvent (e.g., toluene) for 24-48 hours.

    • Measure the weight of the swollen sample and the dried sample after solvent evaporation.

    • The swelling ratio and the sol fraction can provide insights into the crosslink density of the network.

Causality Behind Experimental Choices

  • Stoichiometry (Si-H to Vinyl/Allyl Ratio): An excess of Si-H groups is often used to drive the hydrosilylation reaction to completion and to compensate for any potential side reactions. However, an excessive amount can lead to post-curing and changes in properties over time.

  • Catalyst Concentration: The concentration of the platinum catalyst influences the curing speed. Higher concentrations lead to faster curing but can also increase the cost and may introduce unwanted coloration or side reactions.

  • Curing Temperature and Time: These parameters are crucial for achieving a fully cured network. Insufficient curing can result in poor mechanical properties, while excessive heat can lead to degradation of the polymer.

  • Solvent: The use of a solvent like toluene helps to ensure homogeneous mixing of the components, especially for high-viscosity polymers. The solvent must be anhydrous as water can poison the platinum catalyst.

Conclusion and Future Outlook

This compound presents a compelling option as a crosslinking agent for creating high-performance silicone networks. Its trifunctional nature allows for the formation of densely crosslinked elastomers with potentially superior mechanical strength and thermal stability. However, the lack of direct comparative studies in the public domain necessitates further experimental investigation to fully elucidate its performance advantages and limitations against established crosslinkers like DVS and VTMS.

The protocols provided in this guide offer a robust framework for conducting such comparative analyses. By systematically varying the crosslinker type and concentration and characterizing the resulting materials, researchers can generate the critical data needed to make informed decisions for their specific applications. Future research should focus on establishing clear structure-property relationships for TAMS-crosslinked systems and exploring its utility in advanced applications where high performance is paramount.

A Comparative Guide: Triallylmethylsilane as a High-Performance Alternative to Traditional Silane Coupling Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Interface

In the realm of advanced materials, the interface is where success and failure are decided. The ability to create a robust, durable bond between inorganic surfaces (like glass, metals, and fillers) and organic polymer matrices is paramount to the performance of composites, adhesives, and coatings. For decades, traditional silane coupling agents have served as the workhorse for bridging this chemical divide.[1][2] These molecules, with their dual-functionality, form a molecular bridge that transfers stress and protects the interface from environmental degradation.[3][4]

However, the demands of modern applications—for greater hydrolytic stability, lower volatile organic compound (VOC) generation, and more versatile curing mechanisms—have spurred the exploration of new coupling technologies. This guide provides an in-depth technical comparison between traditional silane coupling agents and an emerging alternative: Triallylmethylsilane (TAMS). We will delve into their respective mechanisms, performance characteristics, and application protocols, offering researchers and developers the data-driven insights needed to select the optimal adhesion promoter for their system.

Pillar 1: Understanding the Incumbents - Traditional Silane Coupling Agents

Traditional silane coupling agents are organosilicon compounds with the general structure R-Si-(X)₃.[5][6]

  • 'X' represents a hydrolyzable group , typically an alkoxy group like methoxy (-OCH₃) or ethoxy (-OC₂H₅).[6]

  • 'R' is a non-hydrolyzable organofunctional group chosen for its compatibility and reactivity with the polymer matrix.[1][6]

Common families of traditional silanes include:

  • Vinylsilanes (e.g., Vinyltrimethoxysilane, VTMS): Used in radically cured systems like polyethylene and unsaturated polyesters.[7][8][9]

  • Aminosilanes (e.g., 3-Aminopropyltriethoxysilane, APTES): Highly effective for thermosets like epoxies, polyurethanes, and phenolics.[10][11]

  • Epoxysilanes (e.g., 3-Glycidoxypropyltrimethoxysilane, GLYMO): Ideal for epoxy-based composites, adhesives, and coatings.[12]

The Hydrolysis-Condensation Mechanism

The efficacy of these agents hinges on a well-understood, multi-step chemical process.[13][14]

  • Hydrolysis: In the presence of water, the alkoxy groups (X) hydrolyze to form reactive silanol groups (Si-OH). This step is often catalyzed by adjusting the pH.[6][13]

  • Condensation: The silanol groups can condense with each other to form stable siloxane oligomers.[13]

  • Hydrogen Bonding: These oligomers then form hydrogen bonds with hydroxyl groups present on the surface of the inorganic substrate.[13]

  • Covalent Bond Formation: During a drying or curing step, water is eliminated, and a durable, covalent Si-O-Substrate bond is formed at the interface.[13]

Simultaneously, the organofunctional 'R' group is positioned to react with the polymer matrix during the system's curing, completing the molecular bridge.[6]

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2-4: Interfacial Bonding A R-Si(OCH₃)₃ (Traditional Silane) B R-Si(OH)₃ (Silanol) A->B pH catalyst MeOH 3 CH₃OH (Byproduct) B->MeOH H2O 3 H₂O H2O->A C R-Si(OH)₃ E Substrate-O-Si-R (Covalent Bond) C->E D Substrate-OH D->E Condensation (-H₂O) G Durable Interface E->G R group reacts F Polymer Matrix F->G

References

"kinetic studies of Triallylmethylsilane polymerization vs. other monomers"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Triallylmethylsilane (TAMS) is a trifunctional organosilicon monomer with a unique molecular architecture that presents both significant opportunities and distinct challenges in polymer synthesis. The presence of three reactive allyl groups offers the potential for creating highly cross-linked networks and functional polymers. However, like most allylic monomers, TAMS exhibits complex polymerization kinetics that differ substantially from those of more common vinyl monomers like styrenes and acrylates. This guide provides an in-depth, objective comparison of the polymerization kinetics of TAMS with other key monomer classes, supported by experimental data and mechanistic insights. We will explore the underlying reasons for its characteristic behavior and provide protocols for accurately studying its polymerization kinetics.

The Unique Polymerization Behavior of Allylic Monomers

The polymerization of allyl compounds is notoriously challenging due to a process known as degradative chain transfer .[1][2] This phenomenon is the primary reason why simple radical polymerization of many allyl monomers results in low molecular weight oligomers or fails to achieve high conversion.[1][3]

Degradative Chain Transfer: The Core Challenge

In a typical radical polymerization, a growing polymer chain adds to a monomer's double bond to propagate the chain.[4] With allyl monomers, however, there is a competing reaction: the growing radical can abstract a hydrogen atom from the allylic position (the carbon atom adjacent to the double bond) of a monomer molecule.[1] This terminates the growth of the polymer chain and creates a new, resonance-stabilized allyl radical on the monomer.[1][2] This newly formed radical is often too stable to efficiently re-initiate a new polymer chain, effectively slowing or halting the polymerization process.[1] This inefficiency leads to a situation where the concentration of polymerized monomer is a linear function of the amount of initiator decomposed, a hallmark of degradative chain transfer.[2]

The general mechanism can be visualized as a competition between propagation and degradative transfer.

G cluster_main Reaction Pathways for a Growing Polymer Radical (P•) cluster_reinitiation Re-initiation (Slow) P_Rad P• (Growing Polymer Radical) Monomer Allyl Monomer (e.g., TAMS) P_Rad->Monomer Propagation (kp) Allyl_Rad M• (Stable Allyl Radical) P_Rad->Allyl_Rad Degradative Chain Transfer (ktr,d) New_P_Rad P-M• (Propagated Chain) Monomer->New_P_Rad Dead_Polymer P-H (Terminated Polymer) Slow_Reinit Very Slow or No Re-initiation Allyl_Rad->Dead_Polymer Abstraction Allyl_Rad_2 M• (Stable Allyl Radical) Monomer_2 Allyl Monomer Allyl_Rad_2->Monomer_2 ki' (very small) New_Chain M-M• (New Growing Chain) Monomer_2->New_Chain

Figure 1: Competing pathways in allyl polymerization.

Cyclopolymerization: An Alternative Pathway for TAMS

Due to its trifunctional nature, this compound can also undergo cyclopolymerization . This is an intramolecular reaction where a growing radical on one allyl group of a TAMS unit adds to another allyl group on the same monomer unit, forming a cyclic structure within the polymer backbone.[3] This process competes with the intermolecular propagation that leads to linear chain growth or cross-linking. The tendency to form five- or six-membered rings often makes this a kinetically favorable process.

Comparative Kinetic Analysis: TAMS vs. Other Monomers

The kinetic behavior of TAMS is best understood by comparing it to other classes of monomers.

TAMS vs. Mono-Allyl Monomers (e.g., Allyl Acetate)

While both are subject to degradative chain transfer, the polymerization of TAMS is more complex. The presence of three allyl groups increases the probability of chain transfer per monomer molecule. However, it also introduces the possibility of cross-linking and network formation at higher conversions. In contrast, mono-allyl monomers like allyl acetate can only form linear (albeit short) chains.[2] The polymerization of allyl acetate with benzoyl peroxide, for example, typically yields polymers with a low degree of polymerization (around 13).[2]

TAMS vs. Divinyl Monomers (e.g., Divinylbenzene)

Divinylbenzene (DVB) is a classic cross-linking agent that readily copolymerizes with monomers like styrene. In homopolymerization, DVB rapidly forms an insoluble, cross-linked gel. TAMS can also form cross-linked networks, but the onset of gelation is often delayed compared to DVB under similar conditions. This is due to the lower reactivity of the allyl double bonds and the competing intramolecular cyclization reactions, which consume double bonds without contributing to the network structure.

TAMS vs. High-Reactivity Vinyl Monomers (e.g., Styrene, Acrylates)

The difference in polymerization kinetics between TAMS and monomers like styrene or methyl methacrylate (MMA) is stark. Styrene and acrylates polymerize rapidly via free-radical mechanisms with minimal chain transfer, leading to high molecular weight polymers.[4]

When copolymerizing TAMS with these monomers, the reactivity ratios are highly skewed. The reactivity ratio (e.g., r1 = k11/k12) quantifies the preference of a growing polymer chain ending in monomer 1 (M1•) to add another M1 monomer versus adding an M2 monomer.[5] In a TAMS (M1) / Styrene (M2) system, the reactivity ratio for styrene (r2) would be very high, while the ratio for TAMS (r1) would be close to zero. This indicates that a styryl radical will almost exclusively add another styrene monomer, and a TAMS-terminated radical will also preferentially add styrene. The result is a copolymer that is predominantly composed of long polystyrene sequences with occasional, isolated TAMS units incorporated.

Parameter This compound (TAMS) Styrene Allyl Acetate
Polymerization Rate Very SlowFastVery Slow
Achievable MW (Homopolymer) Low (Oligomeric)HighVery Low
Dominant Chain Transfer DegradativeMinimalDegradative[1][2]
Key Feature Cyclopolymerization, Cross-linkingLinear High PolymerOligomer Formation

Table 1: Qualitative Kinetic Comparison of Monomers in Radical Polymerization.

Advanced Polymerization Techniques for Allyl Monomers

Given the limitations of conventional free-radical polymerization, alternative methods are often employed for allylic monomers.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are renowned for producing stereoregular polymers from α-olefins.[6][7] These catalysts can also be used to polymerize certain allyl monomers, including those with silicon, like allyltrimethylsilane.[8] This coordination polymerization mechanism avoids the radical intermediates responsible for degradative chain transfer, potentially leading to higher molecular weight and more structured polymers.[8][9] The mechanism involves the insertion of the monomer's double bond into a transition metal-carbon bond.[6]

Controlled Radical Polymerization (CRP)

Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can exert some control over allyl polymerizations. While RAFT cannot eliminate degradative chain transfer, it can help modulate the concentration of active radicals, potentially leading to better-defined oligomers.[1][10]

Experimental Design for Kinetic Studies

Accurately measuring the kinetics of a slow and complex polymerization like that of TAMS requires careful experimental design and the selection of appropriate analytical techniques.

G cluster_prep 1. Reaction Setup cluster_run 2. Polymerization cluster_analysis 3. Kinetic Monitoring A Prepare Monomer, Initiator, and Solvent B Assemble Reactor (e.g., Schlenk Flask) A->B C Degas Mixture (Freeze-Pump-Thaw) B->C D Initiate Reaction (e.g., Heat to T) C->D E Maintain Constant Temperature D->E F Take Aliquots at Timed Intervals E->F G Quench Reaction in Aliquot F->G H Analyze Monomer Conversion G->H I Determine Polymer MW and Dispersity G->I J Calculate Rate of Polymerization (Rp) H->J Plot Conversion vs. Time K Assess Chain Transfer and Termination Events I->K Plot MW vs. Conversion

Figure 2: General experimental workflow for a polymerization kinetic study.

A variety of methods can be used to monitor polymerization kinetics, each with its own advantages.[11][12][13][14] Common techniques include:

  • Gravimetry: Stopping the reaction at different times, precipitating the polymer, and weighing the product.

  • Spectroscopy (NMR, IR, Raman): Monitoring the disappearance of the monomer's vinyl proton or C=C bond signals in real-time.[11][12] This is a powerful in-situ method.

  • Gas Chromatography (GC): Measuring the concentration of remaining monomer in aliquots taken from the reaction mixture.[13]

  • Dilatometry: Measuring the volume contraction of the reaction mixture, which is proportional to monomer conversion.[11][14]

Protocol: Monitoring TAMS Polymerization by GC

This protocol describes a method for determining the rate of polymerization by quantifying monomer consumption over time using Gas Chromatography (GC) with an internal standard.

1. Materials and Reagents:

  • This compound (TAMS), inhibitor removed

  • Radical initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Anhydrous, inert solvent (e.g., toluene, benzene)

  • Internal standard (e.g., dodecane, a non-reactive hydrocarbon with a distinct GC retention time)

  • Inhibitor (e.g., hydroquinone) for quenching

2. Reaction Setup:

  • In a dry Schlenk flask, prepare a stock solution of TAMS, the internal standard, and the solvent. A typical concentration might be 1-2 M TAMS.

  • Add the desired amount of AIBN initiator. The concentration will depend on the target reaction temperature and rate.

  • Subject the mixture to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can inhibit radical polymerization.[1]

  • After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen).

3. Polymerization and Sampling:

  • Place the flask in a thermostatically controlled oil bath at the desired reaction temperature (e.g., 70 °C for AIBN).

  • Start a timer as soon as the flask is submerged. This is t=0.

  • Immediately withdraw the first aliquot (approx. 0.1 mL) using a nitrogen-purged syringe and transfer it to a vial containing a small amount of inhibitor (hydroquinone) to quench the polymerization. This is the t=0 sample.

  • Continue to withdraw aliquots at regular time intervals (e.g., 30, 60, 90, 120, 180 minutes). The frequency should be adjusted based on the expected reaction rate.

  • Store all quenched samples for GC analysis.

4. GC Analysis:

  • Prepare a calibration curve by analyzing standard solutions of known TAMS concentration with a fixed concentration of the internal standard.

  • Inject the timed aliquots into the GC.

  • For each sample, determine the ratio of the peak area of TAMS to the peak area of the internal standard.

  • Use the calibration curve to calculate the concentration of TAMS ([M]) at each time point.

5. Data Analysis:

  • Calculate the monomer conversion (X) at each time point using the formula: X = 1 - ([M]t / [M]0).

  • Plot conversion versus time. The initial slope of this curve is related to the initial rate of polymerization (Rp).

Conclusion

The polymerization kinetics of this compound are fundamentally governed by the chemistry of the allyl group. Its propensity for degradative chain transfer results in significantly slower polymerization rates and lower achievable molecular weights compared to common vinyl monomers. However, its trifunctional nature allows for complex architectures through cyclopolymerization and cross-linking. Understanding these kinetic principles is essential for designing effective polymerization strategies, whether through conventional radical methods, coordination polymerization with Ziegler-Natta catalysts, or controlled radical techniques. By employing rigorous experimental methods, researchers can quantify these kinetic parameters and harness the unique properties of TAMS to develop novel silicon-containing polymers and materials.

References

A Comparative Guide to the Thermal Stability of Triallylmethylsilane-Based Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Triallylmethylsilane and its Polymerization

This compound (TAMS) is an organosilicon monomer featuring a central silicon atom bonded to a methyl group and three reactive allyl groups. The presence of these allyl groups allows for polymerization through various mechanisms, most commonly free-radical polymerization, to form a crosslinked polymer network. The resulting poly(this compound) is expected to be a thermoset material, characterized by a three-dimensional network structure. This high degree of crosslinking is anticipated to be a primary determinant of its thermal properties.[1]

The polymerization of TAMS can be initiated by thermal initiators or photoinitiators. The choice of initiator and polymerization conditions, such as temperature and monomer concentration, can significantly influence the degree of crosslinking and, consequently, the final properties of the polymer.

Factors Influencing the Thermal Stability of Silicon-Containing Polymers

The thermal stability of silicon-containing polymers is governed by several key structural factors:

  • The Si-O vs. Si-C and C-C Bonds: The silicon-oxygen (Si-O) bond, characteristic of polysiloxanes, is significantly stronger (bond energy ~108 kcal/mol) than the carbon-carbon (C-C) bond (~83 kcal/mol) found in most organic polymers. This inherent strength of the Si-O bond contributes to the high thermal stability of polysiloxanes. In contrast, poly(this compound) possesses a backbone primarily composed of Si-C and C-C bonds. While the Si-C bond is relatively strong, the overall thermal stability will be influenced by the weaker C-C linkages within the crosslinked structure.

  • Organic Substituents: The nature of the organic groups attached to the silicon atom plays a crucial role. Aromatic groups, such as phenyl groups, tend to enhance thermal stability compared to aliphatic groups like methyl or ethyl groups. This is due to the greater bond strength and the ability of aromatic rings to dissipate energy.[2] In poly(this compound), the presence of methyl and allyl groups will dictate its degradation profile.

  • Crosslinking Density: For thermosetting polymers, a higher crosslink density generally leads to enhanced thermal stability. The three-dimensional network restricts segmental motion and requires more energy to initiate and propagate chain scission events.[1] Given that TAMS has three allyl groups, its polymer is expected to have a high crosslink density, suggesting good thermal stability.

Comparative Thermal Stability Analysis

To provide a comparative context, the following table summarizes the key thermal stability parameters for several relevant polymers. The values for poly(this compound) are estimations based on the expected high crosslink density and the nature of its constituent bonds.

PolymerOnset Decomposition Temp. (Td, 5% wt. loss) (°C)Glass Transition Temp. (Tg) (°C)Char Yield at 800 °C (Inert Atmosphere) (%)
Poly(this compound) (estimated) ~350 - 450Data not availableHigh (expected due to crosslinking)
Polydimethylsiloxane (PDMS) ~350 - 450-127[3]Low (<5)
Poly(methyl methacrylate) (PMMA) ~250 - 350105[3]<1
Polystyrene (PS) ~300 - 400100[3]<1
Epoxy Resin (crosslinked) ~300 - 400150 - 20020 - 40

Discussion of Comparative Data:

  • Poly(this compound) is anticipated to exhibit an onset of decomposition in a range comparable to or slightly lower than highly stable polysiloxanes, primarily due to the presence of C-C bonds in its crosslinked structure which are less stable than Si-O bonds. However, its highly crosslinked nature should provide significant stability compared to linear organic polymers like PMMA and PS. The Tg is difficult to estimate without experimental data but is expected to be high due to the restricted chain mobility in the network. A high char yield is predicted because the crosslinked structure can promote the formation of a stable carbonaceous residue upon pyrolysis in an inert atmosphere.[4]

  • Polydimethylsiloxane (PDMS) serves as a benchmark for high-temperature stable silicon-containing polymers. Its high Td is a direct result of the strong Si-O backbone. However, its linear or lightly crosslinked structure leads to depolymerization into volatile cyclic siloxanes at high temperatures, resulting in a low char yield.

  • Poly(methyl methacrylate) (PMMA) and Polystyrene (PS) are common thermoplastic polymers. Their lower thermal stability compared to the silicon-containing polymers is due to their hydrocarbon backbones. They typically decompose with little to no char residue.

  • Crosslinked Epoxy Resin provides a good comparison for a thermosetting organic polymer. Its thermal stability is significantly higher than its linear counterparts due to the crosslinked network, and it typically produces a notable char yield. The thermal behavior of poly(this compound) is expected to be analogous to that of highly crosslinked epoxy resins.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability of this compound-based polymers, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] It is used to determine the decomposition temperature, char yield, and to infer the degradation mechanism.

Experimental Protocol:

  • Sample Preparation: A small amount of the cured poly(this compound) sample (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., alumina or platinum).[5]

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[6]

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).[6]

  • Data Acquisition: The instrument records the sample mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset decomposition temperature (Td), which is often reported as the temperature at which 5% weight loss occurs. The derivative of the TGA curve (DTG) shows the rate of mass loss and helps to identify distinct degradation steps. The mass remaining at the end of the experiment is the char yield.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation A Weigh 5-10 mg of cured polymer B Place in TGA pan A->B C Purge with N2 (20-50 mL/min) D Heat from RT to 800 °C at 10 °C/min C->D E Record mass vs. temperature D->E F Determine Td (5% wt. loss) E->F G Analyze DTG for degradation steps E->G H Calculate Char Yield E->H DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Weigh 5-10 mg of cured polymer B Seal in DSC pan A->B C Heat-Cool-Heat Cycle under N2 D Record heat flow vs. temperature C->D E Identify step change in heat flow D->E F Determine Tg from second heating scan E->F

References

A Comparative Guide to Surface Modification: Evaluating the Efficiency of Triallylmethylsilane Against Common Silanes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the ability to precisely engineer the surface properties of materials is a cornerstone of innovation. Silanization, the process of grafting silane molecules onto a substrate, stands out as a robust and versatile method for tailoring surface chemistry. This guide provides an in-depth technical comparison of Triallylmethylsilane (TAMS) with other widely used silanes, namely (3-Aminopropyl)triethoxysilane (APTES), (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), and Octadecyltrichlorosilane (OTS). By examining their reaction mechanisms, performance characteristics, and providing detailed experimental protocols, this document serves as a comprehensive resource for selecting the optimal silane for your specific application.

The Fundamental Chemistry of Silanization

Effective silanization hinges on the presence of hydroxyl (-OH) groups on the substrate surface. Materials like glass, silicon wafers, and many metal oxides naturally possess a hydroxylated surface, making them ideal candidates for this modification. The process, in its simplest form, involves two key reactions:

  • Hydrolysis: The alkoxy or chloro groups of the silane react with trace amounts of water to form reactive silanol (Si-OH) groups.

  • Condensation: These silanols then react with the surface hydroxyl groups, forming stable, covalent siloxane (Si-O-Substrate) bonds. Additionally, adjacent silane molecules can condense with each other, creating a cross-linked network on the surface.[1]

The choice of the organofunctional group (the 'R' group) on the silane dictates the final surface chemistry and its subsequent applications.

This compound (TAMS): A Platform for "Click" Chemistry

This compound distinguishes itself through its three allyl (-CH₂-CH=CH₂) functional groups. This trifunctionality offers a unique platform for subsequent surface functionalization via highly efficient "click" reactions, most notably the thiol-ene reaction.[2] This reaction allows for the covalent attachment of thiol-containing molecules to the allyl groups with high specificity and yield, under mild conditions.[2][3] This makes TAMS an excellent choice for applications requiring the precise immobilization of biomolecules, polymers, or other functional moieties.

Comparative Analysis of Silane Performance

The selection of a silane is a critical decision in any surface modification workflow. The following sections compare TAMS with other common silanes based on their functional groups, providing insights into their respective advantages and disadvantages.

This compound (TAMS) vs. Vinyltrimethoxysilane (VTMS)

Both TAMS and VTMS offer alkene functionalities for subsequent reactions. The primary difference lies in the nature of the double bond. The allyl group in TAMS is generally more reactive in radical-mediated reactions like thiol-ene chemistry compared to the vinyl group of VTMS. This can lead to faster and more efficient surface functionalization. While direct quantitative comparisons of reaction kinetics are scarce in the literature, the general principles of radical chemistry suggest this enhanced reactivity.

TAMS vs. (3-Aminopropyl)triethoxysilane (APTES)

APTES introduces primary amine (-NH₂) groups to the surface, creating a positively charged and hydrophilic interface at neutral pH. This is highly advantageous for the electrostatic immobilization of negatively charged molecules like DNA.[4] However, the amine groups can also participate in side reactions and may not offer the same degree of specific covalent attachment as the thiol-ene reaction on a TAMS-modified surface. The hydrolytic stability of APTES monolayers can also be a concern in aqueous environments.[5]

TAMS vs. (3-Glycidyloxypropyl)trimethoxysilane (GPTMS)

GPTMS provides a surface rich in epoxy groups. These rings can be opened by nucleophiles such as amines and thiols, allowing for the covalent attachment of a wide range of molecules. While versatile, the ring-opening reaction can sometimes be slower and less specific than the thiol-ene click reaction.

TAMS vs. Octadecyltrichlorosilane (OTS)

OTS is used to create highly hydrophobic, self-assembled monolayers (SAMs) due to its long alkyl (C18) chain.[6] These surfaces are excellent for applications requiring low surface energy, such as creating water-repellent coatings. However, OTS does not provide a reactive handle for subsequent covalent functionalization, limiting its utility in applications that require the attachment of specific biomolecules or polymers. Alkene-functionalized monolayers, like those from TAMS, have been shown to possess good hydrolytic and thermal stability, comparable to alkylsilanes like OTS.[7]

Quantitative Performance Metrics

The following table summarizes key performance indicators for surfaces modified with TAMS and other common silanes. It is important to note that these values can vary depending on the substrate, deposition method, and reaction conditions.

SilaneFunctional GroupPrimary ApplicationTypical Water Contact Angle (on SiO₂)Stability
This compound (TAMS) Allyl (-CH₂-CH=CH₂)Thiol-ene "click" chemistry~70-80°Good hydrolytic and thermal stability[7]
(3-Aminopropyl)triethoxysilane (APTES) Amine (-NH₂)Electrostatic immobilization, further covalent coupling~40-60°[4]Moderate hydrolytic stability[5]
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS) EpoxideNucleophilic ring-opening reactions~50-70°Good
Octadecyltrichlorosilane (OTS) Alkyl (-C₁₈H₃₇)Hydrophobic surfaces, lubrication>100°[6]High hydrolytic and thermal stability[6][7]
Vinyltrimethoxysilane (VTMS) Vinyl (-CH=CH₂)Polymer grafting, thiol-ene reactions~60-70°Good hydrolytic and thermal stability[7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for surface modification using this compound.

Protocol 1: Solution-Phase Deposition of TAMS on Glass Slides

This protocol is suitable for creating a uniform layer of TAMS on hydroxylated surfaces like glass or silicon wafers.

Caption: Workflow for solution-phase deposition of TAMS.

1. Substrate Cleaning (Piranha Etch - Use with extreme caution in a fume hood with appropriate personal protective equipment): a. Prepare Piranha solution by slowly adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). b. Immerse the glass slides in the Piranha solution for 30 minutes. c. Extensively rinse the slides with deionized (DI) water. d. Dry the slides under a stream of nitrogen gas. This process generates a high density of surface hydroxyl groups.

2. Silanization: a. Prepare a 2% (v/v) solution of this compound in anhydrous toluene in a sealed container under an inert atmosphere (e.g., nitrogen or argon). b. Immerse the cleaned and dried glass slides in the TAMS solution for 2 hours at room temperature with gentle agitation. c. Remove the slides from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed silane. d. Cure the slides in an oven at 110°C for 30 minutes to promote the formation of covalent bonds.

3. Characterization: a. Contact Angle Goniometry: Measure the static water contact angle to assess the hydrophobicity of the modified surface. An increase in contact angle compared to the clean substrate indicates successful silanization.[8] b. X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the surface to confirm the presence of silicon and carbon from the TAMS molecule.[9][10]

Protocol 2: Vapor-Phase Deposition of TAMS

Vapor-phase deposition can produce highly uniform and clean monolayers, as it avoids solvent-related contaminants.[11]

G A Substrate Cleaning B Place Substrate in Vacuum Desiccator A->B C Introduce TAMS in a separate container B->C D Evacuate Desiccator C->D E Heat at 70°C for 3h D->E F Cool to Room Temperature E->F G Rinse with Anhydrous Toluene F->G H Dry with Nitrogen G->H I Characterization H->I

Caption: Workflow for vapor-phase deposition of TAMS.

1. Substrate Cleaning: a. Clean the substrates as described in Protocol 1.

2. Silanization: a. Place the cleaned and dried substrates in a vacuum desiccator. b. In a separate small, open container (e.g., a watch glass), place a few drops of this compound. c. Place the container with TAMS inside the desiccator, ensuring it does not touch the substrates. d. Evacuate the desiccator to a pressure of ~100 mTorr. e. Place the sealed desiccator in an oven at 70°C for 3 hours. f. Allow the desiccator to cool to room temperature before venting with an inert gas.

3. Post-Deposition Rinsing: a. Remove the substrates and rinse them with anhydrous toluene to remove any non-covalently bound silane. b. Dry the substrates under a stream of nitrogen.

Protocol 3: Thiol-Ene "Click" Reaction on TAMS-Modified Surfaces

This protocol describes a typical photo-initiated thiol-ene reaction for further functionalization of a TAMS-coated surface.[2]

References

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science and material engineering, the ability to precisely control the three-dimensional network structure of a polymer is paramount. The crosslink density, a measure of the number of crosslinks per unit volume, is a critical parameter that dictates the ultimate physical, mechanical, and thermal properties of the material. For researchers and professionals in drug development and material science, selecting the appropriate crosslinking agent is a crucial decision that influences everything from the mechanical integrity of a device to the release kinetics of a therapeutic agent.

This guide provides an in-depth technical comparison of two classes of organosilicon crosslinking agents: triallylmethylsilane and conventional vinyl silanes, such as vinyltrimethoxysilane (VTMS) and vinyltriethoxysilane (VTEO). While both are utilized to create crosslinked networks, their inherent chemical structures lead to significant differences in reactivity, network architecture, and ultimately, the performance of the final material.

The Crucial Role of the Functional Group: Allyl vs. Vinyl

The primary distinction between this compound and vinyl silanes lies in the nature of their unsaturated functional groups. This seemingly subtle difference has profound implications for their reactivity and the mechanisms by which they form crosslinked networks.

Vinyl silanes possess a vinyl group (-CH=CH₂) directly attached to the silicon atom. The double bond in a vinyl group is electronically influenced by the silicon atom, but its reactivity is generally lower compared to the allyl group.

This compound , on the other hand, features three allyl groups (-CH₂-CH=CH₂) attached to the silicon atom. The presence of a methylene bridge between the silicon atom and the double bond significantly alters the electronic environment and steric accessibility of the double bond.

The key difference in reactivity stems from the stability of the radical or ionic intermediates formed during polymerization and crosslinking reactions. Allyl silanes are generally more reactive than vinyl silanes in electrophilic substitutions.[1] This is attributed to the favorable alignment of the carbon-silicon bond with the p-orbitals of the double bond in allyl silanes, which can stabilize a developing positive charge in the β-position through hyperconjugation.[2] This enhanced reactivity can lead to faster cure times and potentially higher crosslink densities under certain conditions.

Mechanisms of Crosslinking: A Comparative Overview

Both this compound and vinyl silanes can be employed in various crosslinking strategies, most notably through free-radical polymerization and hydrosilylation reactions.

Free-Radical Polymerization

In this mechanism, a free-radical initiator is used to generate radicals that attack the double bonds of the silane molecules, initiating a chain reaction that leads to the formation of a crosslinked network.[3]

Diagram: Free-Radical Crosslinking Mechanism

G cluster_0 Initiation cluster_1 Propagation Initiator Initiator Radical Radical Initiator->Radical Heat/UV Monomer_Radical Monomer_Radical Radical->Monomer_Radical Attacks Silane Growing_Chain Growing_Chain Monomer_Radical->Growing_Chain Adds Monomers Crosslinked_Network Crosslinked_Network Growing_Chain->Crosslinked_Network Chain Transfer/ Termination

Caption: General schematic of free-radical polymerization for crosslinking.

Due to the higher reactivity of the allyl group, this compound is expected to participate more readily in free-radical polymerization compared to vinyl silanes. This can translate to a more efficient consumption of the crosslinker and the potential for a higher degree of crosslinking.

Hydrosilylation

Hydrosilylation is a versatile and widely used crosslinking reaction in silicone chemistry. It involves the addition of a silicon-hydride (Si-H) bond across the double bond of the allyl or vinyl group, typically catalyzed by a platinum complex.[1]

Diagram: Hydrosilylation Crosslinking Workflow

G Start Start: Mix Precursors Mix Polymer with Si-H groups This compound or Vinyl Silane Platinum Catalyst Start->Mix Reaction Hydrosilylation Reaction (Curing) Mix->Reaction Network Formation of Crosslinked Network Reaction->Network End End: Cured Material Network->End

Caption: Experimental workflow for hydrosilylation crosslinking.

The trifunctionality of this compound allows it to act as a potent crosslinking hub, connecting three polymer chains, whereas a typical vinyl silane like vinyltrimethoxysilane (after hydrolysis and condensation of the methoxy groups) can also act as a trifunctional crosslinker. However, the kinetics of the hydrosilylation reaction can differ. The steric hindrance around the vinyl group in vinyl silanes can sometimes lead to slower reaction rates compared to the more accessible allyl groups in this compound.

Quantitative Comparison of Crosslink Density and Material Properties

Direct, side-by-side comparative studies quantifying the crosslink density of this compound and vinyl silanes under identical conditions are limited in publicly available literature. However, by examining data from various studies on materials crosslinked with each type of silane, we can infer a comparative performance. The following tables summarize typical experimental data for polymers crosslinked with vinyl silanes and provide expected trends for this compound based on its chemical structure and reactivity.

Table 1: Comparison of Crosslinking Efficiency

ParameterVinyl Silanes (e.g., VTMS)This compound (Expected)Rationale for Expectation
Reactivity ModerateHighHigher reactivity of the allyl group in both free-radical and hydrosilylation reactions.[1]
Cure Time Typically requires elevated temperatures or long moisture cure times.Potentially faster cure times at similar catalyst concentrations.Higher reactivity leads to faster reaction kinetics.
Gel Content High (typically >90%) with optimized formulations.[4]Potentially higher or achievable with lower concentrations.More efficient incorporation of the trifunctional crosslinker into the network.
Crosslink Density Controllable over a wide range.Potentially higher for a given molar concentration.Trifunctionality and higher reactivity can lead to a more densely crosslinked network.

Table 2: Comparative Mechanical and Thermal Properties

PropertyVinyl Silane Crosslinked PolymersThis compound Crosslinked Polymers (Expected)Impact of Crosslink Density
Tensile Strength Generally improves with crosslinking.[2]Potentially higher at equivalent concentrations.Higher crosslink density generally leads to increased tensile strength.[5]
Elongation at Break Decreases with increasing crosslink density.Potentially lower, indicating a more brittle material.Increased crosslinking restricts chain mobility, reducing elongation.[2]
Hardness (Shore A) Increases with crosslink density.Potentially higher.A more rigid network results in a harder material.
Thermal Stability (TGA) Enhanced compared to the uncrosslinked polymer.Potentially higher due to a more robust network.A higher density of stable crosslinks can increase the energy required for decomposition.
Swelling Ratio Decreases with increasing crosslink density.[6]Potentially lower.A denser network restricts the ingress of solvent molecules.[6]

Note: The values for this compound are expected trends based on chemical principles and may vary depending on the specific polymer system and reaction conditions.

Experimental Protocols for Characterization of Crosslink Density

To empirically validate the differences in crosslink density, the following experimental protocols are recommended.

Determination of Gel Content

Objective: To quantify the insoluble fraction of the crosslinked polymer, which is a direct measure of the extent of crosslinking.

Methodology:

  • Sample Preparation: Accurately weigh a sample of the crosslinked polymer (W_initial).

  • Solvent Extraction: Place the sample in a suitable solvent (e.g., toluene for silicones) in a Soxhlet extractor or a sealed container.

  • Extraction: Allow the extraction to proceed for a sufficient time (typically 24-48 hours) to ensure complete removal of any soluble (uncrosslinked) polymer.

  • Drying: Carefully remove the swollen sample and dry it in a vacuum oven at a suitable temperature until a constant weight is achieved (W_final).

  • Calculation: The gel content is calculated using the following formula:

    Gel Content (%) = (W_final / W_initial) * 100

Swelling Ratio Measurement

Objective: To determine the extent to which a crosslinked polymer swells in a compatible solvent, which is inversely related to the crosslink density.[6]

Methodology:

  • Sample Preparation: Prepare a small, accurately weighed sample of the dry crosslinked polymer (W_dry).

  • Immersion: Immerse the sample in a suitable solvent at a constant temperature.

  • Equilibrium Swelling: Allow the sample to swell until it reaches equilibrium (i.e., its weight no longer increases). This may take several hours to days.

  • Weight Measurement: Carefully remove the swollen sample, blot the surface to remove excess solvent, and immediately weigh it (W_swollen).

  • Calculation: The swelling ratio (Q) is calculated as:

    Q = (W_swollen - W_dry) / W_dry

A lower swelling ratio indicates a higher crosslink density.

Mechanical Testing (Tensile Analysis)

Objective: To measure the mechanical properties of the crosslinked polymer, which are directly influenced by the crosslink density.[2][5]

Methodology:

  • Specimen Preparation: Prepare standardized test specimens (e.g., dumbbell-shaped) of the crosslinked material according to ASTM standards.

  • Tensile Testing: Use a universal testing machine to perform tensile tests at a constant strain rate.

  • Data Acquisition: Record the stress-strain curve until the specimen fails.

  • Property Calculation: From the stress-strain curve, determine the following properties:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The maximum strain the material can endure before failure.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

Higher tensile strength and Young's modulus, coupled with lower elongation at break, generally indicate a higher crosslink density.

Conclusion and Application-Specific Insights

The choice between this compound and vinyl silanes as crosslinking agents is a critical decision that should be guided by the desired properties of the final material.

  • For applications requiring rapid curing and high crosslink density , leading to materials with high hardness, high tensile strength, and excellent thermal stability, This compound presents a compelling option due to the higher reactivity of its allyl groups. This could be advantageous in high-performance elastomers, and advanced coatings.

  • For applications where controlled, and perhaps slower, curing is desired , and where extensive formulation expertise and a wide range of commercially available options are beneficial, vinyl silanes remain a robust and well-established choice.[7] Their lower reactivity can be an advantage in processes where a longer pot life is required.

Ultimately, the optimal choice will depend on a thorough understanding of the specific application's requirements and may necessitate empirical testing to fine-tune the formulation and curing conditions. This guide provides the foundational knowledge and experimental framework to empower researchers and drug development professionals to make informed decisions in the selection and application of these versatile crosslinking agents.

References

A Comparative Guide to Crosslinking Co-agents in High-Consistency Silicone Rubber: Triallylmethylsilane vs. Triallyl Isocyanurate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the demanding environments of industrial applications, the performance of silicone elastomers is paramount. The crosslinking process is a critical determinant of the final properties of these materials. This guide provides an in-depth economic and performance analysis of Triallylmethylsilane (TAM) and a primary alternative, Triallyl Isocyanurate (TAIC), as co-agents in the peroxide-initiated crosslinking of High-Consistency Silicone Rubber (HCR).

Introduction: The Role of Co-agents in Peroxide Curing of HCR

High-Consistency Silicone Rubber (HCR) is a versatile elastomer known for its exceptional thermal stability, chemical resistance, and biocompatibility.[1] The vulcanization of HCR is commonly achieved through peroxide-initiated crosslinking, a process that forms a robust three-dimensional polymer network.[2] However, to enhance the efficiency of this process and tailor the final material properties, co-agents are often incorporated into the formulation.

Co-agents are multifunctional molecules that, when used in conjunction with peroxides, can increase the crosslink density, improve cure rates, and enhance the physical properties of the vulcanizate.[3] Their synergistic action helps to optimize the performance of the final silicone product for specific and demanding applications.[3]

This guide focuses on two such co-agents: this compound (TAM), an organosilane, and Triallyl Isocyanurate (TAIC), a heterocyclic organic compound. We will delve into a comparative analysis of their performance characteristics and economic viability in HCR formulations.

Performance Analysis: A Head-to-Head Comparison

Cure Characteristics

The curing process of HCR is typically analyzed using a Moving Die Rheometer (MDR), which measures the change in torque as the rubber vulcanizes.[4][5] Key parameters include the scorch time (ts2), which indicates the processing safety window, and the optimum cure time (t90), the time to reach 90% of the maximum torque.[6]

Triallyl Isocyanurate (TAIC): Studies have shown that TAIC can significantly increase the state of cure in peroxide systems.[7] It is known to increase the maximum torque (MH) in MDR analysis, which correlates with a higher crosslink density.[8] In some evaluations, TAIC has been shown to have a minimal impact on the overall cure time compared to other co-agents, while substantially boosting durometer and modulus.[8]

This compound (TAM): As an organosilane with three reactive allyl groups, TAM is expected to actively participate in the peroxide-initiated crosslinking, leading to an increased crosslink density. The presence of the silane moiety may also offer improved thermal stability to the final vulcanizate. However, specific quantitative data on its effect on cure rates in HCR compared to TAIC is limited in the available literature.

Mechanical Properties

The mechanical integrity of the final HCR product is critical for its application. Key properties include hardness (durometer), tensile strength, elongation at break, and modulus.

Triallyl Isocyanurate (TAIC): The addition of TAIC as a co-agent in HCR formulations has been demonstrated to provide a significant increase in durometer (hardness) and modulus.[8] This is a direct consequence of the increased crosslink density. For instance, one study showed that TAIC increased the durometer of an HCR compound by over 15 points without the addition of reinforcing fillers.[8] However, this increase in stiffness can sometimes be accompanied by a decrease in elongation at break.[7]

This compound (TAM): While specific data for TAM in HCR is not as prevalent, the trifunctional nature of the molecule suggests it would also contribute to a higher crosslink density, leading to increased hardness and modulus. The silicon-carbon bonds within the crosslinked network could potentially offer enhanced thermal and oxidative stability compared to purely organic crosslinks.

Table 1: Comparative Performance Summary of TAM vs. TAIC in Peroxide-Cured HCR

Performance MetricThis compound (TAM)Triallyl Isocyanurate (TAIC)
Cure Rate Expected to increase cure rate and state of cure.Known to significantly increase the state of cure (MH).[7][8]
Crosslink Density High potential for increased crosslink density due to three allyl groups.Proven to substantially increase crosslink density.[8][9]
Hardness (Durometer) Expected to increase hardness.Significant increase in durometer observed.[8]
Tensile Strength Expected to improve tensile strength.Enhances tensile strength.[7]
Modulus Expected to increase modulus.Substantial increase in modulus.[8]
Elongation at Break May decrease with increasing concentration.Can lead to reduced elongation at break.[7]
Thermal Stability Potential for enhanced thermal stability due to silane structure.Improves thermal stability of the polymer.[10]

Economic Analysis: Cost-Effectiveness in Industrial Applications

The economic viability of a co-agent is not solely determined by its purchase price but also by its efficiency in the formulation.

Triallyl Isocyanurate (TAIC): The global market for TAIC has seen steady growth, driven by its use in high-performance polymers.[11][12] The market size was valued at USD 58.22 million in 2021 and is projected to grow, indicating a consistent demand.[12] Pricing for TAIC can vary, with some suppliers listing prices around $26.24 for 25g.[10] The primary cost driver for TAIC production is the price of its raw materials, such as allyl alcohol and cyanuric chloride.[13]

Cost-in-Use Consideration:

A crucial aspect of the economic analysis is the "cost-in-use," which takes into account the concentration of the co-agent required to achieve the desired properties. A more efficient co-agent, even with a higher price per kilogram, may be more economical overall if it can be used at a lower loading level.

For example, if TAIC provides a significant boost in modulus at a lower concentration compared to TAM, it could be the more cost-effective option despite a potentially higher initial price. A thorough cost analysis would require experimental determination of the optimal loading levels of each co-agent to achieve a target performance profile.

Experimental Protocols

To facilitate a direct and objective comparison, the following experimental protocols are provided.

Experimental Workflow for Comparative Analysis

G cluster_0 Formulation & Mixing cluster_1 Cure Characterization cluster_2 Sample Preparation cluster_3 Performance Testing Formulation Define HCR formulations with varying concentrations of TAM and TAIC Mixing Compound HCR with peroxide and co-agents using a two-roll mill Formulation->Mixing MDR Analyze cure characteristics using a Moving Die Rheometer (MDR) Mixing->MDR Molding Compression mold samples at a specified temperature and time Mixing->Molding DieCutting Die-cut dumbbell-shaped specimens per ASTM D412 Molding->DieCutting Tensile Measure tensile strength, elongation, and modulus (ASTM D412) DieCutting->Tensile Hardness Determine Shore A durometer DieCutting->Hardness

Caption: Workflow for comparing TAM and TAIC in HCR.

Protocol for Cure Characteristics Analysis using a Moving Die Rheometer (MDR)
  • Sample Preparation: Prepare uncured HCR samples containing the specified amounts of peroxide and either TAM or TAIC.

  • Instrument Setup: Set up the MDR according to ASTM D5289 standards.[5] The test temperature should be selected based on the decomposition temperature of the peroxide being used.

  • Test Execution: Place the uncured sample in the sealed test chamber of the MDR. The instrument will apply a controlled oscillatory shear to the sample while it is heated.[5]

  • Data Acquisition: The MDR will record the torque response of the material over time. This generates a cure curve, plotting torque versus time.[5]

  • Data Analysis: From the cure curve, determine the following parameters:

    • Minimum Torque (ML): An indicator of the viscosity of the uncured compound.

    • Maximum Torque (MH): An indicator of the stiffness of the fully cured compound, which correlates to crosslink density.[8]

    • Scorch Time (ts2): The time it takes for the torque to rise by two units from the minimum, indicating the onset of vulcanization.[6]

    • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque.[6]

Protocol for Mechanical Properties Testing (ASTM D412)
  • Specimen Preparation: Use a die to cut dumbbell-shaped specimens from the cured HCR sheets, as specified in ASTM D412, Test Method A.[15][16] Ensure the thickness of the specimens is uniform.

  • Testing Machine Setup: Use a universal testing machine (UTM) equipped with grips suitable for elastomeric materials.[17] Set the test speed to 500 ± 50 mm/min.[15]

  • Test Procedure:

    • Mount the dumbbell specimen in the grips of the UTM, ensuring it is properly aligned.[16]

    • Start the test, and the UTM will stretch the specimen at a constant rate until it breaks.

  • Data Collection: The UTM will record the force applied and the corresponding elongation of the specimen throughout the test.

  • Calculation of Properties:

    • Tensile Strength: The maximum stress the material can withstand before breaking.[17]

    • Ultimate Elongation: The percentage of elongation at the point of rupture.[16]

    • Modulus: The stress at a specific elongation (e.g., 100% or 300%).[17]

Conclusion and Future Outlook

Both this compound and Triallyl Isocyanurate are effective co-agents for enhancing the performance of peroxide-cured High-Consistency Silicone Rubber. TAIC is a well-documented co-agent that has been shown to significantly improve the mechanical properties of HCR, particularly hardness and modulus. While specific comparative data is limited, the chemical structure of TAM suggests it would also be an effective crosslinking co-agent with the potential for enhanced thermal stability.

For researchers and professionals in drug development and other high-stakes industries, the choice between TAM and TAIC will depend on the specific performance requirements of the final product and a thorough cost-in-use analysis. The experimental protocols outlined in this guide provide a framework for conducting such a comparative study to make an informed decision based on empirical data.

Future research should focus on direct, head-to-head comparisons of these and other co-agents in various HCR formulations to build a more comprehensive understanding of their structure-property relationships. This will enable the continued development of advanced silicone elastomers with tailored properties for next-generation industrial applications.

References

A Spectroscopic Comparison of Triallylmethylsilane and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of materials science and drug development, a profound understanding of molecular structure and properties is paramount. Triallylmethylsilane (TAMS) and its derivatives represent a versatile class of organosilicon compounds with growing applications. This guide provides a comprehensive spectroscopic comparison of TAMS and its functionalized analogues, offering researchers, scientists, and drug development professionals a detailed reference based on experimental data. Our exploration will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), elucidating the structure-spectra correlations that are critical for synthesis, characterization, and application of these valuable compounds.

Introduction to this compound

This compound [(CH₂=CHCH₂)₃SiCH₃] is an organosilicon compound characterized by a central silicon atom bonded to three allyl groups and one methyl group. The presence of multiple reactive allyl groups makes TAMS a valuable precursor and building block in organic synthesis and polymer chemistry. The unique electronic and steric properties of the silicon atom, combined with the reactivity of the carbon-carbon double bonds in the allyl groups, allow for a wide range of chemical modifications, leading to a diverse family of derivatives with tailored functionalities.

Accurate and unambiguous characterization of these molecules is essential. Spectroscopic techniques provide a powerful toolkit for elucidating their molecular architecture. This guide will systematically compare the spectroscopic signatures of TAMS with its derivatives, providing insights into how structural modifications influence their spectral properties.

Experimental Methodologies: A Foundation of Trust

The reliability of spectroscopic data hinges on the rigor of the experimental protocols. Here, we outline the standardized procedures for acquiring NMR, FT-IR, and GC-MS data for TAMS and its derivatives, ensuring reproducibility and fostering confidence in the presented data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the neat liquid sample (e.g., this compound) in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals[1]. Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm[1][2].

  • Instrument Parameters: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.

    • ¹H NMR: Acquire spectra with a spectral width of -2 to 12 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient for good signal-to-noise ratio.

    • ¹³C NMR: Acquire proton-decoupled spectra with a spectral width of -10 to 220 ppm. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often necessary due to the low natural abundance of the ¹³C isotope and its longer relaxation times[2][3].

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample ~10-20 mg of Silane NMR_Tube Combine in NMR Tube Sample->NMR_Tube Solvent ~0.6 mL CDCl3 with TMS Solvent->NMR_Tube Spectrometer NMR Spectrometer (400/500 MHz) NMR_Tube->Spectrometer Parameters Set Acquisition Parameters (¹H and ¹³C) Spectrometer->Parameters Acquire Acquire FID Parameters->Acquire FT Fourier Transform Acquire->FT Correction Phase & Baseline Correction FT->Correction Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Correction->Analysis

Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Protocol for FT-IR Spectroscopy (Neat Liquid):

  • Sample Preparation: For liquid samples like TAMS, the neat liquid can be analyzed directly. Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Background Spectrum: Acquire a background spectrum of the clean, empty salt plates to subtract any atmospheric and instrumental interferences.

  • Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Diagram of the FT-IR Experimental Workflow:

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Drop of Neat Liquid Silane Salt_Plates Place between Salt Plates Sample->Salt_Plates Spectrometer FT-IR Spectrometer Salt_Plates->Spectrometer Background Acquire Background Spectrum Spectrometer->Background Sample_Spec Acquire Sample Spectrum Spectrometer->Sample_Spec Ratio Ratio Sample to Background Background->Ratio Sample_Spec->Ratio Analysis Analyze Vibrational Frequencies Ratio->Analysis

Caption: Workflow for FT-IR spectroscopic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that separates volatile compounds and then provides information about their mass and fragmentation pattern, aiding in their identification and structural elucidation.

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the silane compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or hexane.

  • GC Conditions:

    • Injector: Use a split/splitless injector at a temperature of 250 °C.

    • Column: Employ a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

    • Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: Scan a mass range of, for example, m/z 40-500.

    • Detector: An electron multiplier is typically used.

  • Data Analysis: The resulting chromatogram shows the separation of components, and the mass spectrum of each peak can be analyzed for its molecular ion and fragmentation pattern.

Spectroscopic Comparison: this compound vs. Its Derivatives

The following sections provide a detailed comparison of the spectroscopic data for this compound and a representative functionalized derivative.

This compound (TAMS)

Molecular Structure:

Caption: Molecular structure of this compound.

¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.8m3H-CH=
~4.9m6H=CH₂
~1.6d6HSi-CH₂-
~0.0s3HSi-CH₃
  • Analysis: The ¹H NMR spectrum of TAMS is characterized by four distinct signals. The downfield multiplet around 5.8 ppm corresponds to the vinylic protons (-CH=). The complex multiplet around 4.9 ppm is assigned to the terminal vinylic protons (=CH₂). The doublet at approximately 1.6 ppm represents the methylene protons adjacent to the silicon atom (Si-CH₂-). The upfield singlet at 0.0 ppm is characteristic of the methyl protons directly attached to the silicon (Si-CH₃)[1].

¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~134.5-CH=
~114.0=CH₂
~22.5Si-CH₂-
~-5.0Si-CH₃
  • Analysis: The ¹³C NMR spectrum shows four signals corresponding to the four unique carbon environments. The signal at ~134.5 ppm is assigned to the internal olefinic carbon (-CH=), while the signal at ~114.0 ppm corresponds to the terminal olefinic carbon (=CH₂)[2][4]. The methylene carbon attached to silicon (Si-CH₂) appears around 22.5 ppm. Notably, the methyl carbon directly bonded to silicon (Si-CH₃) is significantly shielded and appears at a negative chemical shift of approximately -5.0 ppm, a characteristic feature of methylsilanes[2][3].

FT-IR Spectrum (Neat):

Wavenumber (cm⁻¹)Vibrational Mode
~3075=C-H stretch
~2955, 2910C-H stretch (allyl & methyl)
~1630C=C stretch[5]
~1410=CH₂ scissoring
~1250Si-CH₃ symmetric deformation
~990, 910=C-H bend (out-of-plane)
~840Si-C stretch
  • Analysis: The FT-IR spectrum of TAMS displays characteristic vibrational bands. The peaks above 3000 cm⁻¹ are indicative of the =C-H stretching of the allyl groups. The strong absorption around 1630 cm⁻¹ is due to the C=C stretching vibration[5]. The bands at approximately 990 and 910 cm⁻¹ are characteristic out-of-plane bending vibrations of the vinyl group. The absorption around 1250 cm⁻¹ is assigned to the symmetric deformation of the Si-CH₃ group, and the band near 840 cm⁻¹ corresponds to the Si-C stretching vibration[6].

Mass Spectrum (EI, 70 eV):

m/zRelative IntensityProposed Fragment
154Low[M]⁺
139Moderate[M - CH₃]⁺
113High[M - C₃H₅]⁺
97Moderate[(C₃H₅)₂SiH]⁺
71High[Si(CH₃)(C₃H₅)]⁺
  • Analysis: The mass spectrum of TAMS shows a molecular ion peak [M]⁺ at m/z 154, although it may be of low intensity. The fragmentation is dominated by the loss of a methyl radical ([M - CH₃]⁺ at m/z 139) and the loss of an allyl radical ([M - C₃H₅]⁺ at m/z 113), which is often the base peak[7]. Other significant fragments arise from further rearrangements and cleavages of the silicon-carbon bonds.

Conclusion

This guide provides a foundational spectroscopic comparison of this compound and its derivatives. The presented data and analyses highlight the key spectral features in NMR, FT-IR, and Mass Spectrometry that are instrumental in the characterization of this important class of organosilicon compounds. By understanding the causal relationships between molecular structure and spectroscopic output, researchers can confidently identify, characterize, and utilize these versatile molecules in their scientific endeavors. The detailed experimental protocols further serve as a reliable resource for obtaining high-quality, reproducible data.

References

Safety Operating Guide

Navigating the Disposal of Triallylmethylsilane: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in synthesis. The responsible disposal of surplus and waste materials is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. Triallylmethylsilane, a versatile organosilicon compound, presents a unique set of disposal challenges due to its flammability and reactivity. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, moving beyond mere procedural steps to elucidate the chemical principles that underpin these essential safety protocols.

Understanding the Inherent Risks: The Chemical Personality of this compound

Before delving into disposal procedures, it is paramount to understand the chemical characteristics of this compound that dictate its handling and waste management.

Flammability: With a flash point of approximately 22°C, this compound is classified as a flammable liquid.[1] This means that at ambient temperatures, it can release enough vapor to form an ignitable mixture with air. Any potential ignition source, from a spark from electrical equipment to static discharge, can lead to a fire or explosion.[2][3][4]

Reactivity of the Allyl Groups: The three allyl groups (–CH₂–CH=CH₂) are the primary drivers of this compound's synthetic utility and its reactivity hazards. Allyl silanes are known to react with electrophiles, often activated by Lewis acids.[5][6] This reactivity, while beneficial in controlled synthetic environments, necessitates caution when considering disposal, as inadvertent contact with incompatible materials could lead to vigorous and potentially hazardous reactions.

Key Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₈Si[7]
Molecular Weight 166.34 g/mol [7]
Appearance Colorless liquid[1]
Flash Point 22 °C (71.6 °F)[1]
Boiling Point 95 °C (203 °F) at 52 mmHg[1]
Density 0.775 g/cm³[1]

The Core Directive: A Step-by-Step Guide to Proper Disposal

The overarching principle for the disposal of this compound is that it must be treated as a hazardous waste. Under no circumstances should it be poured down the drain or mixed with general laboratory trash.[8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable safety measure to protect against skin and eye contact, as well as inhalation of vapors.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[10]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use.[11]

  • Body Protection: A flame-retardant lab coat is essential. For larger quantities or in case of a spill, a chemical-resistant apron should also be worn.[12]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[12]

Waste Collection and Segregation: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. Mixing incompatible chemicals can lead to violent reactions, the generation of toxic gases, or fires.

  • Dedicated Waste Container: Collect all this compound waste in a dedicated, properly labeled container. The container should be made of a compatible material, such as glass or a suitable plastic, and must have a secure, tightly fitting lid.[13]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable liquid).[13]

  • Segregation: Do not mix this compound waste with other waste streams, particularly strong oxidizing agents, acids, or bases, which could initiate a hazardous reaction.[3]

On-Site Storage: A Temporary and Secure Measure

Waste containers should be stored in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition, direct sunlight, and high traffic areas.[9] The storage area should also have secondary containment to capture any potential leaks.

Disposal Pathways: From the Lab to Final Disposition

Once collected and properly stored, the hazardous waste must be transferred to a licensed hazardous waste disposal facility. The two primary disposal methods for a flammable organic compound like this compound are incineration and chemical treatment.

Incineration

High-temperature incineration is a common and effective method for the disposal of flammable organic waste.[2] In a specialized hazardous waste incinerator, the compound is completely combusted under controlled conditions to produce less harmful substances like silicon dioxide, carbon dioxide, and water.[14] It is crucial that this process is carried out in a facility equipped with appropriate flue gas scrubbing technology to prevent the release of harmful pollutants into the atmosphere.

Chemical Treatment

Chemical treatment methods can also be employed to render the hazardous waste less volatile and reactive.[15] For flammable liquids, this may involve processes that alter the chemical structure to reduce its flammability. However, given the reactive nature of the allyl groups, any chemical treatment must be carefully considered and carried out by trained professionals in a controlled environment.

DisposalWorkflow cluster_0 In-Laboratory Procedures cluster_1 Professional Waste Management Start This compound Waste Generation PPE Don Appropriate PPE Start->PPE Collect Collect in Dedicated, Labeled Container PPE->Collect Segregate Segregate from Incompatible Waste Collect->Segregate Store Store in Satellite Accumulation Area Segregate->Store Pickup Arrange for Professional Waste Pickup Store->Pickup Transport Transport by Licensed Carrier Pickup->Transport Disposal Final Disposal at Permitted Facility Transport->Disposal Incineration High-Temperature Incineration Disposal->Incineration Primary Method Treatment Chemical Treatment Disposal->Treatment Alternative Method

Caption: Disposal workflow for this compound.

Spill Management: A Rapid and Coordinated Response

In the event of a this compound spill, a swift and well-rehearsed response is crucial to mitigate the immediate hazards of fire and exposure.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area. If the spill is large or there is a significant vapor cloud, activate the nearest fire alarm.

  • Eliminate Ignition Sources: From a safe distance, turn off all potential ignition sources, including electrical equipment and open flames.[16]

  • Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.

  • Contain the Spill: For small spills, trained personnel wearing appropriate PPE can contain the spill using a chemical spill kit with absorbent materials that are compatible with flammable liquids.[17] Do not use combustible materials like paper towels to absorb the spill.

  • Cleanup: Once the liquid is absorbed, the contaminated material should be collected using non-sparking tools and placed in a sealed, labeled container for hazardous waste disposal.[18]

  • Decontaminate: The spill area should be decontaminated with a suitable solvent, and all cleanup materials should be disposed of as hazardous waste.

SpillResponse Spill This compound Spill Occurs Evacuate Evacuate & Alert Personnel Spill->Evacuate Ignition Eliminate Ignition Sources Evacuate->Ignition Ventilate Increase Ventilation (If Safe) Ignition->Ventilate Assess Assess Spill Size Ventilate->Assess SmallSpill Small Spill Assess->SmallSpill < 1 Liter & Contained LargeSpill Large Spill Assess->LargeSpill > 1 Liter or Uncontained Contain Contain with Absorbent Material SmallSpill->Contain CallEHS Call Emergency Services / EHS LargeSpill->CallEHS Cleanup Collect Waste with Non-Sparking Tools Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose

Caption: Decision-making flowchart for a this compound spill.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By understanding the inherent chemical risks, adhering to a stringent disposal protocol, and being prepared for emergency situations, researchers can ensure that the entire lifecycle of this valuable reagent is managed with the highest standards of scientific integrity and responsibility.

References

Navigating the Safe Handling of Triallylmethylsilane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment, Operational Protocols, and Disposal for Triallylmethylsilane

This compound is a versatile organosilicon compound with significant applications in polymer science and organic synthesis.[1] Its utility, however, is matched by a hazardous profile that demands rigorous safety protocols. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. By detailing the necessary personal protective equipment (PPE), step-by-step handling procedures, and proper disposal methods, this document aims to foster a culture of safety and ensure the well-being of laboratory personnel.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified as a highly flammable liquid and vapor.[2][3] Vapors are heavier than air and can travel to an ignition source, leading to a flashback.[3] The substance also presents significant health risks, including toxicity if swallowed or inhaled and the potential to cause severe skin burns and eye damage.[2] Skin contact may also be harmful.[2]

Key Hazards at a Glance:

Hazard ClassificationDescription
Flammability Highly flammable liquid and vapor (Category 2 or 3).[2] Vapors can form explosive mixtures with air at elevated temperatures.
Acute Toxicity (Oral) Toxic if swallowed (Category 3).[2]
Acute Toxicity (Inhalation) Toxic if inhaled (Category 3).[2]
Acute Toxicity (Dermal) Harmful in contact with skin (Category 4).[2]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[2] Also listed as causing skin irritation.
Eye Damage/Irritation Causes serious eye damage.[2]

Given these hazards, a comprehensive safety plan, beginning with the correct selection and use of PPE, is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and consistent use of PPE are critical to mitigate the risks associated with this compound. The following table summarizes the recommended PPE for handling this substance.

Body PartRecommended PPERationale
Hands Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).To prevent skin contact, which can be harmful and cause severe burns.[2][4]
Body Flame-retardant and antistatic protective clothing. A chemically resistant lab coat is essential.To protect against accidental splashes and fires. Contaminated clothing must be removed immediately.[2][4]
Eyes/Face Chemical safety goggles and a face shield.To protect against splashes that can cause severe eye damage.[2][4]
Respiratory Work in a well-ventilated area, preferably a chemical fume hood.To avoid inhalation of toxic vapors.[2] If ventilation is inadequate, a NIOSH-approved respirator is necessary.

Operational Protocol: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents. The following workflow outlines the key steps for safe handling from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_ground Ground/Bond Container and Equipment prep_hood->prep_ground prep_tools Gather Non-Sparking Tools prep_ground->prep_tools prep_spill Prepare Spill Kit prep_tools->prep_spill handle_transfer Carefully Transfer Chemical prep_spill->handle_transfer handle_close Keep Container Tightly Closed handle_transfer->handle_close cleanup_decon Decontaminate Work Area handle_close->cleanup_decon cleanup_dispose Segregate and Dispose of Waste cleanup_decon->cleanup_dispose cleanup_store Store in a Cool, Well-Ventilated Area cleanup_dispose->cleanup_store cleanup_wash Wash Hands Thoroughly cleanup_store->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation:

    • Don PPE: Before entering the work area, put on all required personal protective equipment as outlined in the table above.

    • Verify Ventilation: Ensure that the chemical fume hood is functioning correctly. All handling of this compound should be performed within the fume hood.[2]

    • Prevent Static Discharge: Ground and bond all containers and receiving equipment to prevent the buildup of static electricity, which can ignite the flammable vapors.[2][4]

    • Use Appropriate Tools: Employ non-sparking tools for all operations involving the transfer or handling of this compound.[2][4]

    • Spill Preparedness: Have a spill kit readily available that contains appropriate absorbent materials for flammable liquids.

  • Handling:

    • Chemical Transfer: When transferring the chemical, do so slowly and carefully to avoid splashing.

    • Container Management: Keep the container tightly closed when not in use to minimize the release of flammable and toxic vapors.[2][4]

  • Cleanup and Storage:

    • Decontamination: Thoroughly decontaminate the work area after use.

    • Waste Disposal: Segregate all waste materials contaminated with this compound for proper disposal according to institutional and local regulations.

    • Proper Storage: Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4] The storage area should be accessible only to authorized personnel.[2]

    • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling the chemical.[2][4]

Emergency Procedures: Be Prepared to Respond

In the event of an emergency, a swift and informed response is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[2][4] Rinse the affected skin with plenty of water or shower.[2][4] Seek immediate medical attention.[2][4]

  • Eye Contact: Rinse cautiously with water for several minutes.[2][4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[2]

  • Inhalation: Move the victim to fresh air.[2][4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[4] Call for immediate medical assistance.[2]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious, have them drink water (two glasses at most). Seek immediate medical attention.

  • Fire: In case of a fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish. Do not use a direct stream of water as it may spread the fire.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and its contaminated materials is a critical aspect of laboratory safety and environmental stewardship.

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste due to its flammability and toxicity.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Vendor: Arrange for the disposal of the hazardous waste through a licensed and reputable chemical waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.[4]

The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.

start Material Contaminated with this compound liquid_waste Liquid Waste (e.g., unused chemical, reaction mixtures) start->liquid_waste solid_waste Solid Waste (e.g., contaminated gloves, paper towels) start->solid_waste container_liquid Collect in a labeled, sealed container for flammable liquid waste liquid_waste->container_liquid container_solid Collect in a labeled, sealed container for solid hazardous waste solid_waste->container_solid disposal Dispose through a licensed hazardous waste contractor container_liquid->disposal container_solid->disposal

Caption: Disposal workflow for this compound contaminated materials.

By adhering to these guidelines, laboratory professionals can confidently and safely handle this compound, minimizing risks to themselves, their colleagues, and the environment.

References

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